molecular formula C27H34N2O6 B613417 Fmoc-lys(ME,boc)-OH CAS No. 951695-85-5

Fmoc-lys(ME,boc)-OH

Número de catálogo: B613417
Número CAS: 951695-85-5
Peso molecular: 482.6 g/mol
Clave InChI: JHMSFOFHTAYQLS-QHCPKHFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fmoc-Lys(Me,Boc)-OH (CAS 951695-85-5) is an N α -Fmoc-N ε -(Boc, methyl)-lysine derivative engineered for advanced peptide synthesis . This building block is specifically designed to incorporate a monomethylated lysine residue into peptide chains using standard Fmoc solid-phase peptide synthesis (SPPS) protocols . The N α -amine is protected with a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the N ε -amine features a tert-butyloxycarbonyl (Boc) group along with a stable methyl group, allowing for selective deprotection during synthesis . The primary research application of this compound is in the study of post-translational modifications , particularly the role of lysine monomethylation in cellular processes . It enables the production of peptides that mimic natural epigenetic markers, such as those found in histones, which are crucial for investigating gene regulation and expression . Successfully incorporating this derivative allows researchers to create precise tools for probing protein-protein interactions, enzyme kinetics, and signaling pathways governed by methyl-lysine recognition. The compound has a molecular formula of C 27 H 34 N 2 O 6 and a molecular weight of 482.57 g/mol . It is typically supplied as a powder and should be stored desiccated at -20°C to maintain stability. It is soluble in various organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, and DMSO . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSFOFHTAYQLS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657020
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951695-85-5
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~6~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 951695-85-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Lys(Me,Boc)-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nα-Fmoc-Nε-methyl-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(Me,Boc)-OH, is a synthetically modified amino acid derivative crucial for the site-specific incorporation of a monomethylated lysine residue during solid-phase peptide synthesis (SPPS). This building block is of paramount importance in the fields of epigenetics, drug discovery, and proteomics, enabling the synthesis of peptides with post-translational modifications (PTMs). Such peptides are instrumental in elucidating the roles of lysine methylation in complex biological processes, including gene regulation, protein-protein interactions, and cellular signaling. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Core Properties and Specifications

This compound is a white to off-white powder with chemical properties that make it highly suitable for Fmoc-based SPPS. The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the Nε-amino group of the lysine side chain is protected by both a methyl (Me) group and an acid-labile tert-butyloxycarbonyl (Boc) group.

PropertyValueReference
CAS Number 951695-85-5[1][2]
Molecular Formula C₂₇H₃₄N₂O₆[2]
Molecular Weight 482.57 g/mol [2]
Appearance White to light yellow to beige powder[2]
Purity ≥98% (TLC), ≥97.0% (HPLC)[2]
Storage Temperature 2-8°C[2]
Solubility Clearly soluble in DMF (1 mmole in 2 ml)[2]

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of peptides containing monomethylated lysine. This has significant implications for:

  • Epigenetics and Histone Research: It is extensively used to synthesize specific segments of histone proteins with monomethylated lysine residues. These synthetic histone tails are critical tools for studying the "histone code," helping to understand how lysine methylation influences chromatin structure and gene expression.[1][3]

  • Signaling Pathway Elucidation: By incorporating monomethylated lysine into peptide sequences of signaling proteins like p53, researchers can investigate the impact of this PTM on pathway activation or inhibition, protein stability, and protein-protein interactions.

  • Drug Discovery: The development of therapeutic peptides often requires modifications to enhance stability and biological activity. The incorporation of methylated amino acids can improve resistance to enzymatic degradation.[3]

  • Development of Research Tools: Peptides synthesized with this compound are used to develop specific antibodies that can recognize monomethylated lysine in native proteins and as substrates for enzymes that add or remove methyl groups (writers and erasers).

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

  • Resin Swelling: The resin is swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc group of the resin or the previously coupled amino acid is removed by treating with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF and DCM.

  • Coupling: this compound (or another Fmoc-amino acid) is pre-activated with the coupling reagent and DIPEA in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the Boc and other acid-labile side-chain protecting groups are simultaneously removed by treatment with the cleavage cocktail for 2-3 hours.[4]

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Concise Preparation of Nα-Fmoc-Nε-(Boc, methyl)-lysine

A concise method for the laboratory-scale synthesis of this compound has been described, involving a one-pot reaction for reductive benzylation and methylation, followed by another one-pot reaction for debenzylation and Boc protection.[5]

Visualizing Experimental Workflows and Signaling Pathways

SPPS Workflow for a Monomethylated Peptide

The following diagram illustrates the general workflow for synthesizing a peptide containing a monomethylated lysine residue using this compound.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps cluster_reagents Key Reagent Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Washing2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FmocLys This compound FmocLys->Coupling

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Hypothetical Signaling Pathway: Regulation of p53 by Monomethylation

Lysine methylation is a key post-translational modification regulating the activity of the tumor suppressor protein p53. Monomethylation of p53 at specific lysine residues can influence its stability and its ability to activate downstream target genes involved in cell cycle arrest and apoptosis. The following diagram illustrates a hypothetical signaling pathway where a monomethylated p53 peptide, synthesized using this compound, could be used to study these effects.

p53_Signaling cluster_synthesis Peptide Synthesis cluster_cellular Cellular Context FmocLys This compound SPPS Solid-Phase Peptide Synthesis FmocLys->SPPS p53_peptide Monomethylated p53 Peptide SPPS->p53_peptide p53 p53 Protein p53_peptide->p53 Mimics methylated p53 MDM2 MDM2 p53->MDM2 Inhibition of Ubiquitination p21 p21 (CDKN1A) Gene p53->p21 Transcriptional Activation BAX BAX Gene p53->BAX Transcriptional Activation MDM2->p53 Ubiquitination & Degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis BAX->Apoptosis

Caption: Hypothetical p53 signaling pathway studied using a monomethylated p53 peptide.

Conclusion

This compound is an indispensable tool for chemists and biologists studying the functional consequences of lysine monomethylation. Its use in solid-phase peptide synthesis provides a robust method for creating precisely modified peptides that are essential for dissecting complex biological pathways and for the development of novel peptide-based therapeutics. The continued application of this and similar reagents will undoubtedly lead to further breakthroughs in our understanding of the intricate regulatory networks that govern cellular function.

References

A Technical Guide to Fmoc-Lys(Me,Boc)-OH: A Key Reagent for Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Lys(Me,Boc)-OH (CAS Number: 951695-85-5), chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-methyl-N-ε-tert-butoxycarbonyl-L-lysine, is a pivotal amino acid derivative for researchers in peptide chemistry, particularly those focused on epigenetics and drug development. This guide provides an in-depth overview of its properties, applications, and the experimental protocols for its use.[1][2]

Core Properties and Specifications

This compound is a white to off-white powder, primarily utilized as a building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of a monomethylated lysine residue into a peptide sequence.[2][3] The strategic placement of the Fmoc and Boc protecting groups allows for orthogonal control during peptide elongation and final deprotection.

PropertyValueSource(s)
CAS Number 951695-85-5[4][5]
Molecular Formula C₂₇H₃₄N₂O₆[2][4]
Molecular Weight 482.57 g/mol [4]
Appearance White to off-white powder[2][3]
Purity ≥95% - ≥98% (HPLC/TLC)[2][6]
Storage Temperature 2-8°C or -20°C[7]
Solubility Soluble in organic solvents such as DMF, DCM, Chloroform, DMSO, Ethyl Acetate, Acetone. Limited solubility in water.[3][7]

Applications in Research and Drug Development

The primary application of this compound is in the synthesis of peptides containing monomethylated lysine.[5][8] This is of particular significance in the study of histone modifications, a key area of epigenetic research.[1][7][8] Histone methylation plays a crucial role in regulating gene expression, and the ability to synthesize histone tail peptides with specific methylation patterns is essential for elucidating these regulatory mechanisms.[7][9]

Peptides incorporating N-ε-methyl-L-lysine have been shown to exhibit increased resistance to enzymatic degradation by enzymes like trypsin.[1] This enhanced stability is a valuable attribute for the development of peptide-based therapeutics.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The use of this compound follows the standard procedures for Fmoc-based solid-phase peptide synthesis. The workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

SPPS_Workflow Resin Solid Support (e.g., Wang, Rink Amide) Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of This compound (e.g., HBTU, DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Continue Elongation Cleavage Cleavage & Boc Deprotection (TFA cocktail) Wash2->Cleavage Final Step Peptide Purified Monomethylated Peptide Cleavage->Peptide

Fmoc-SPPS workflow for incorporating this compound.

1. Fmoc Group Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).[3]

2. Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

3. Coupling: this compound is activated using a standard coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and then added to the resin to form a peptide bond with the deprotected N-terminus of the growing peptide chain.[5][8]

4. Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.

5. Repeat Cycle: Steps 1-4 are repeated for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Boc Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the Boc protecting group on the lysine side chain, along with other acid-labile side-chain protecting groups, is removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) in a cleavage cocktail.[3][8][9]

Concise Synthesis of this compound

A one-pot reaction sequence has been described for the synthesis of this compound.[1] This method involves the reductive benzylation and subsequent reductive methylation of Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride in the presence of triethylamine (TEA) and Boc anhydride in anhydrous dichloromethane.[1] The crude product is then purified by silica gel column chromatography.[1]

Signaling Pathway Context: Histone Methylation

The incorporation of monomethylated lysine into histone tail peptides using this compound is instrumental in studying the "histone code." This hypothesis posits that specific post-translational modifications of histones, such as methylation, act as signals that are read by other proteins to regulate downstream events like gene transcription.

Histone_Methylation_Signaling cluster_synthesis Peptide Synthesis cluster_binding Biological Interaction cluster_downstream Downstream Effects Fmoc_Lys This compound SPPS Solid-Phase Peptide Synthesis Fmoc_Lys->SPPS Histone_Peptide Monomethylated Histone Peptide SPPS->Histone_Peptide Reader_Protein 'Reader' Protein (e.g., Chromodomain-containing) Histone_Peptide->Reader_Protein recognizes monomethyl-Lys Chromatin_Remodeling Chromatin Remodeling Reader_Protein->Chromatin_Remodeling Gene_Transcription Gene Transcription (Activation or Repression) Chromatin_Remodeling->Gene_Transcription

Role of monomethylated peptides in studying protein interactions.

References

An In-Depth Technical Guide to Fmoc-Lys(Me,Boc)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-N-ε-methyl-N-ε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Fmoc-Lys(Me,Boc)-OH. This specialized amino acid derivative is a critical building block for the site-specific incorporation of a monomethylated lysine residue during solid-phase peptide synthesis (SPPS). Its application is particularly significant in the fields of epigenetics, drug discovery, and proteomics, where it enables the synthesis of modified peptides, such as histone tails, to study the biological roles of post-translational modifications.

Core Properties and Specifications

This compound is a white, solid powder at room temperature. The molecule is strategically designed for Fmoc-based SPPS. The N-α amino group is protected by the base-labile Fmoc group, while the N-ε amino group of the lysine side chain is protected by both a methyl group (the desired modification) and an acid-labile Boc group. This orthogonal protection scheme ensures the stability of the side chain during peptide elongation and allows for its deprotection during the final acid-mediated cleavage from the resin.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid[1]
Synonyms N-α-Fmoc-N-ε-methyl-N-ε-Boc-L-lysine, Fmoc-L-Lys(Boc)(Me)-OH[2]
CAS Number 951695-85-5[1][2]
Molecular Formula C₂₇H₃₄N₂O₆[1]
Molecular Weight 482.57 g/mol [1]
Appearance White Powder / Solid
Melting Point 85-87 °C
Purity ≥98% (by TLC/HPLC)[1]
Storage 2-8 °C, keep container well closed[1]
Solubility While specific quantitative data is not readily available, it is soluble in common SPPS solvents such as Dimethylformamide (DMF).
Spectroscopic Data

The structure of this compound is routinely confirmed by spectroscopic methods including Electrospray Ionization Mass Spectrometry (ESI-MS), ¹H NMR, and ¹³C NMR. While specific spectral datasets are proprietary to manufacturers, the expected ESI-MS result would be a molecular ion peak [M+H]⁺ at approximately m/z 483.6.

Experimental Protocols

This section details the methodologies for the chemical synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Protocol 1: Synthesis of N-α-Fmoc-N-ε-(Boc, methyl)-lysine

A concise and efficient method for preparing the title compound has been reported, which avoids the need for carboxyl group protection.[3] The workflow is summarized below.

Workflow for Synthesis of this compound

G cluster_0 One-Pot Reaction 1: Benzylation & Methylation cluster_1 One-Pot Reaction 2: Debenzylation & Boc Protection A Nα-Fmoc-lysine B Reductive Benzylation (Benzaldehyde, NaBH3CN) A->B C Reductive Methylation (Formaldehyde, NaBH3CN) B->C D Nα-Fmoc-Nε-(benzyl, methyl)-lysine C->D E Nα-Fmoc-Nε-(benzyl, methyl)-lysine D->E Isolate Intermediate F Debenzylation (Catalytic Hydrogenolysis, Pd/C) E->F G Boc Protection (Boc Anhydride) F->G H Final Product: Nα-Fmoc-Nε-(Boc, methyl)-lysine G->H

Synthesis of this compound.

Methodology:

  • Reductive Alkylation (One-Pot):

    • Start with Nα-Fmoc-lysine as the starting material.

    • Perform a consecutive reductive benzylation using benzaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN).

    • In the same reaction vessel, without isolating the intermediate, perform a reductive methylation using formaldehyde and NaBH₃CN. This yields Nα-Fmoc-Nε-(benzyl, methyl)-lysine.[3]

  • Deprotection and Boc Protection (One-Pot):

    • The intermediate from the previous step is then debenzylated. This is achieved through catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[3]

    • Following the removal of the benzyl group, Boc protection is carried out in the same pot by adding Boc anhydride (Boc₂O).[3]

  • Purification:

    • The final product, this compound, is purified from the reaction mixture using silica gel column chromatography.

Protocol 2: Incorporation of this compound in SPPS

This protocol describes a standard cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin) using an automated or manual synthesizer.

General SPPS Cycle Workflow

start Start: Peptide-Resin-NH-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling: Activate this compound (e.g., HATU/DIPEA in DMF) Add to resin wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Positive (Recouple) complete Coupling Complete: Peptide-Resin-NH-Lys(Me,Boc)-Fmoc kaiser->complete Negative repeat Repeat Cycle for Next Amino Acid complete->repeat

SPPS cycle for incorporating this compound.

Methodology:

  • Resin Preparation: Swell the chosen resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with a solution of 20% piperidine in DMF. This is typically done in two steps (e.g., 3 minutes followed by 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (2.9-4.5 equivalents) in DMF. Add a hindered base like diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the carboxylic acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-4 hours at room temperature with agitation. Standard activation methods are suitable for this derivative.[1][4][5]

  • Washing: Drain the coupling solution and wash the resin extensively with DMF to remove unreacted reagents.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, a second coupling may be required.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: After the full peptide is synthesized, treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) with scavengers (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5). This step simultaneously cleaves the peptide from the resin and removes the side-chain Boc group, leaving the N-ε-methylated lysine residue.[1][4][5] The crude peptide is then precipitated with cold diethyl ether and purified via RP-HPLC.

Applications in Research and Development

The primary application of this compound is to facilitate the study of lysine methylation, a key post-translational modification in cell biology.

Logical Flow of Application in Epigenetics Research

A This compound (Building Block) B Solid-Phase Peptide Synthesis (SPPS) A->B C Synthesized Histone Tail Peptide with Site-Specific K-Me B->C D Biochemical/Biophysical Assays C->D E Interaction Studies with 'Reader' Domain Proteins (e.g., Chromodomains) D->E F Enzyme Specificity Assays (Demethylases/Writers) D->F G Elucidation of Biological Function (e.g., Transcriptional Activation/Repression) E->G F->G

Use of synthetic peptides in epigenetic research.
  • Epigenetics and Histone Modification: Lysine methylation on histone tails is a critical epigenetic mark that influences chromatin structure and gene expression. Peptides synthesized using this compound serve as essential tools to investigate how monomethylation at specific sites is recognized by "reader" proteins, which in turn recruit other factors to activate or repress transcription.[4]

  • Enzyme Substrate Development: These synthetic peptides are used as substrates to study the activity and specificity of histone methyltransferases ("writers") and demethylases ("erasers").

  • Drug Discovery: By understanding the interactions between methylated histones and reader domains, researchers can design small molecule inhibitors that target these interactions, which is a promising strategy in cancer therapy.

  • Improved Peptide Stability: The incorporation of N-methylated amino acids can enhance the proteolytic resistance of peptides, potentially improving their pharmacokinetic properties as therapeutic agents.[6]

References

The Solubility of Fmoc-Lys(Me,Boc)-OH in Dimethylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-Lys(Me,Boc)-OH) in N,N-Dimethylformamide (DMF), a critical parameter for its application in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. Understanding the solubility characteristics of this protected amino acid derivative is paramount for efficient reaction setup, ensuring homogenous reaction conditions, and maximizing coupling yields.

Core Concepts and Applications

This compound is a specialized amino acid derivative used to incorporate a monomethylated lysine residue into a peptide sequence.[1][2] The Nα-Fmoc group provides temporary protection of the alpha-amino group, which is typically removed with a mild base like piperidine. The Nε-Boc group, in conjunction with the Nε-methyl group, offers stable side-chain protection that is resistant to the basic conditions of Fmoc deprotection but can be removed under acidic conditions, commonly with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the solid support.[1][2][3] This strategic protection scheme allows for the precise and efficient synthesis of peptides containing post-translationally modified lysine residues, which are crucial for studying epigenetic regulation and other biological processes.[4]

Quantitative Solubility Data

CompoundSolventConcentrationObservationSource
Fmoc-N-Me-Lys(Boc)-OHDMF1 mmole in 2 mLClearly solubleSigma-Aldrich[5]
Fmoc-Lys(Boc)-OHDMFNot specifiedHigh concentrationReddit[6]

The data indicates that this compound is readily soluble in DMF at concentrations commonly employed in solid-phase peptide synthesis. The analog without the methyl group, Fmoc-Lys(Boc)-OH, is also known to have high solubility in DMF, often used to prepare stock solutions for automated synthesizers.[6]

Experimental Protocols

The primary application dictating the need for this compound solubility in DMF is its use in coupling reactions during SPPS. The following is a generalized experimental protocol for the manual coupling of this compound to a resin-bound peptide.

Protocol 1: Manual Coupling of this compound in SPPS

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)

  • Solid-phase synthesis reaction vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: The peptide-resin is initially swelled in DMF for a minimum of 30 minutes to ensure all reactive sites are accessible.

  • Fmoc-Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF. This is typically done in two steps: a brief 1-3 minute treatment followed by a longer 10-15 minute treatment.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

  • Preparation of the Coupling Solution:

    • In a separate vial, dissolve this compound (typically 2-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, slightly less than 1 equivalent relative to the amino acid) to the amino acid solution.

    • Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction: The activated this compound solution is added to the washed, deprotected peptide-resin. The reaction vessel is then agitated at room temperature for 1-2 hours, or until a completion test (such as the Kaiser test) indicates the absence of free primary amines.

  • Washing: Following the coupling reaction, the resin is drained and washed extensively with DMF to remove excess reagents and byproducts. The resin is then ready for the next deprotection and coupling cycle.

Visualizations

Experimental Workflow for this compound Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_output Output Resin Peptide-Resin Swell 1. Swell Resin in DMF Resin->Swell AA_Sol This compound in DMF Activate 4. Prepare & Activate Amino Acid Solution AA_Sol->Activate Reagents Coupling Reagents (HATU, DIPEA) Reagents->Activate Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 5. Couple to Resin Wash1->Couple Activate->Couple Wash2 6. Wash with DMF Couple->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle

Caption: Workflow for the coupling of this compound in SPPS.

Logical Relationship in Protected Amino Acid Strategy

G cluster_AA This compound Structure cluster_deprotection Deprotection Conditions AA Nα-Fmoc Lysine Backbone Nε-Methyl Nε-Boc Base Mild Base (e.g., Piperidine) AA:f0->Base Labile AA:f3->Base Stable Acid Strong Acid (e.g., TFA) AA:f3->Acid Labile AA:f0->Acid Stable

Caption: Orthogonal protection strategy of this compound.

References

Synthesis of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine, a crucial building block in peptide synthesis, particularly for the study of post-translational modifications such as histone methylation.[1][2] This document outlines a prevalent and efficient synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflow.

Introduction

Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with both a methyl and a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is highly valuable in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of either the Nα-Fmoc group (under basic conditions) for peptide chain elongation or the Nε-Boc group (under acidic conditions) during final cleavage. The presence of the Nε-methyl group is of significant biological importance, as lysine methylation is a key epigenetic marker. The synthesis of peptides containing Nε-methyl-lysine is essential for studying the enzymes that mediate this modification and for developing therapeutic agents that target these pathways.

A concise and efficient method for the preparation of this compound involves a two-stage, one-pot approach starting from the commercially available Nα-Fmoc-L-lysine.[3][4] The first stage involves the sequential reductive benzylation and reductive methylation of the ε-amino group. The second stage consists of the removal of the benzyl group via catalytic hydrogenolysis, followed by the introduction of the Boc protecting group.[3][4]

Synthetic Pathway Overview

The synthesis of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine from Nα-Fmoc-L-lysine can be summarized in the following two key stages:

Stage 1: One-Pot Reductive Benzylation and Methylation

  • Reductive Benzylation: Nα-Fmoc-L-lysine is reacted with benzaldehyde to form an intermediate Schiff base, which is then reduced in situ to yield Nα-Fmoc-Nε-benzyl-L-lysine.

  • Reductive Methylation: The resulting secondary amine is then methylated, for example using formaldehyde and a reducing agent, to give Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine.

Stage 2: One-Pot Debenzylation and Boc Protection

  • Debenzylation: The Nε-benzyl group is removed by catalytic hydrogenolysis, typically using a palladium catalyst under a hydrogen atmosphere, to yield Nα-Fmoc-Nε-methyl-L-lysine.

  • Boc Protection: The newly formed Nε-methylamino group is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

An alternative synthetic route involves the use of malonate derivatives and dibromobutane to construct the lysine side chain with the desired modifications.[5] However, the former method is more commonly cited for its conciseness.

Synthesis_Pathway Nα-Fmoc-L-lysine Nα-Fmoc-L-lysine Intermediate_1 Nα-Fmoc-Nε-benzyl-L-lysine Nα-Fmoc-L-lysine->Intermediate_1 1. Benzaldehyde 2. Reducing Agent Intermediate_2 Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine Intermediate_1->Intermediate_2 1. Formaldehyde 2. Reducing Agent Intermediate_3 Nα-Fmoc-Nε-methyl-L-lysine Intermediate_2->Intermediate_3 H₂, Pd/C Final_Product Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine Intermediate_3->Final_Product Boc₂O

Figure 1: Chemical transformation pathway for the synthesis.

Experimental Protocols

The following protocols are a synthesis of information from published procedures and represent a general method for the preparation of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine.

Stage 1: Synthesis of Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine (One-Pot)

Materials:

  • Nα-Fmoc-L-lysine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Formaldehyde (37% solution in water)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Nα-Fmoc-L-lysine (1.0 eq) in a mixture of DCM and MeOH.

  • Add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • To the same reaction vessel, add formaldehyde solution (1.5 eq).

  • After stirring for 30 minutes, add a second portion of the reducing agent (1.5 eq) at 0 °C.

  • Stir the reaction at room temperature for another 12-16 hours.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Stage 2: Synthesis of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (One-Pot)

Materials:

  • Crude Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Celite

Procedure:

  • Dissolve the crude Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine from Stage 1 in MeOH.

  • Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.

  • To the filtrate, add TEA or DIPEA (2.0 eq) followed by Boc₂O (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acidic solution (e.g., 1 M HCl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the pure Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine.

Experimental_Workflow cluster_stage1 Stage 1: Reductive Alkylations cluster_stage2 Stage 2: Deprotection & Protection A Dissolve Nα-Fmoc-L-lysine B Add Benzaldehyde & AcOH A->B C Imine Formation (1h) B->C D Reductive Benzylation (Reducing Agent, 12-16h) C->D E Add Formaldehyde D->E F Reductive Methylation (Reducing Agent, 12-16h) E->F G Work-up & Isolation F->G H Dissolve Crude Product G->H Crude Intermediate I Hydrogenolysis (H₂, Pd/C) H->I J Catalyst Filtration I->J K Boc Protection (Boc₂O, Base) J->K L Work-up K->L M Column Chromatography L->M N Final Product M->N

Figure 2: Experimental workflow for the two-stage synthesis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis. Note that yields can vary based on reaction scale and purification efficiency.

ParameterStage 1Stage 2Overall
Starting Material Nα-Fmoc-L-lysineNα-Fmoc-Nε-benzyl-Nε-methyl-L-lysineNα-Fmoc-L-lysine
Key Reagents Benzaldehyde, Formaldehyde, NaBH(OAc)₃H₂, Pd/C, Boc₂O
Solvent DCM/MeOHMeOH
Reaction Time 24-36 hours6-10 hours30-46 hours
Temperature 0 °C to Room Temp.Room Temp.
Typical Yield ~85-95% (crude)~80-90% (after purification)~68-85%

Characterization Data

The final product, Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine, should be characterized to confirm its identity and purity.

PropertyValue
Appearance White to off-white solid
Molecular Formula C₂₇H₃₄N₂O₆
Molecular Weight 482.57 g/mol
Melting Point Varies, typically in the range of 80-100 °C
Solubility Soluble in DCM, Ethyl Acetate, DMF
Spectroscopic Data Consistent with the proposed structure as determined by ¹H NMR, ¹³C NMR, and Mass Spectrometry

Conclusion

The described two-stage, one-pot synthesis provides an efficient and concise route to Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine. This method is well-suited for producing this valuable building block on a laboratory scale for applications in peptide synthesis and related research areas. The straightforward procedures and generally high yields make it an attractive approach for researchers in the fields of chemical biology, drug discovery, and epigenetics.

References

Commercial Sourcing and Application of Fmoc-Lys(Me,Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and application of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-Lys(Me,Boc)-OH), a critical building block for the synthesis of monomethylated peptides. This derivative is particularly valuable in epigenetic research for the preparation of histone tail peptides, enabling detailed studies of the functional roles of lysine methylation.

Commercial Availability

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the product specifications from several prominent vendors. Researchers are advised to consult the suppliers directly for the most current pricing and availability.

SupplierProduct Number(s)PurityCAS NumberMolecular Weight ( g/mol )Storage Conditions
Sigma-Aldrich F4438, 8.52106 (Novabiochem®)≥97% (HPLC), ≥98% (TLC)951695-85-5482.57-20°C or 2-8°C
Biosynth FF45343Not specified951695-85-5482.572-8°C
Aapptec Peptides N/ALot-specific951695-85-5482.57Not specified
ChemPep Not specifiedNot specified951695-85-5482.57Not specified
Bachem Not specifiedNot specifiedNot specified482.58Not specified
Advanced ChemTech Not specifiedNot specifiedNot specifiedNot specifiedNot specified
ChemScene CS-D0016≥97%951695-85-5482.574°C

Analytical Data

A Certificate of Analysis (CoA) detailing the specific purity and characterization data for a particular lot can be requested from the supplier. While a specific CoA for this compound is not publicly available, representative analytical data for the closely related compound Fmoc-Lys(Boc)-OH is available and can serve as a reference for the expected spectral characteristics.[1][2][3] ChemicalBook provides access to various spectral data for Fmoc-Lys(Boc)(Me)-OH, including 1H NMR, IR, and Mass Spectrometry.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The Fmoc group on the α-amine is temporarily protecting and is removed at each cycle of peptide elongation, while the Boc group on the ε-amine, along with the methyl group, is a permanent protecting group that is removed during the final cleavage from the resin.[7]

Experimental Protocol: Coupling of this compound

This protocol provides a general procedure for the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine. Standard coupling reagents such as HBTU/HATU are recommended.[8][9][10]

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU or HATU)

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with agitation capabilities

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HBTU, 2-3 equivalents) and DIPEA (4-6 equivalents). Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove any unreacted reagents and byproducts.

Experimental Workflow

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS.

spss_workflow Resin Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Activated this compound) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 NextCycle Next Coupling Cycle or Final Cleavage Washing2->NextCycle

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Role in Epigenetic Research: Histone Lysine Methylation

The synthesis of peptides containing monomethylated lysine is crucial for studying the "histone code," a hypothesis suggesting that post-translational modifications of histones act as signals to regulate gene expression.[11][12] Histone H3 lysine 4 monomethylation (H3K4me1) is a key epigenetic mark often associated with transcriptional enhancers.[13][14][15]

Signaling Pathway: Histone H3K4 Monomethylation and Transcriptional Regulation

The diagram below illustrates a simplified signaling pathway showing the role of histone H3 lysine 4 monomethylation in the regulation of gene transcription. Histone methyltransferases (HMTs) catalyze the methylation, which can then be recognized by "reader" proteins that recruit other factors to modulate chromatin structure and gene expression.[6][16][17]

histone_methylation_pathway cluster_nucleus Cell Nucleus HMT Histone Methyltransferase (e.g., MLL3/4) Histone Histone H3 Tail HMT->Histone Methylation H3K4me1 H3K4me1 Reader Reader Protein (e.g., BPTF) H3K4me1->Reader Recognition ChromatinRemodeler Chromatin Remodeling Complex Reader->ChromatinRemodeler Recruitment Gene Target Gene ChromatinRemodeler->Gene Chromatin Accessibility TranscriptionFactors Transcription Factors TranscriptionFactors->Gene Binding Transcription Transcription Gene->Transcription

Caption: Simplified pathway of histone H3K4 monomethylation and its role in transcriptional regulation.

Conclusion

This compound is a readily available and essential reagent for researchers investigating the impact of lysine monomethylation on protein function and gene regulation. The protocols and information provided in this guide offer a solid foundation for the successful incorporation of this modified amino acid into synthetic peptides, paving the way for deeper insights into the complex world of epigenetics and drug development.

References

An In-depth Technical Guide to the Purity of Synthetic Fmoc-lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity of synthetic Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-lys(Me,Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS), particularly for peptides containing monomethylated lysine residues relevant in epigenetic research. This document outlines the synthesis of this compound, potential impurities, and detailed analytical methodologies for purity assessment, including quantitative data, experimental protocols, and visual workflows.

Introduction

This compound is a derivative of L-lysine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the epsilon-amino group is modified with both a methyl (Me) and a tert-butyloxycarbonyl (Boc) group. This strategic protection allows for its direct use in Fmoc-based SPPS. The purity of this reagent is paramount, as any impurities can lead to the introduction of incorrect amino acids, deletions, or truncated sequences in the final peptide, complicating purification and potentially impacting biological activity. Commercial suppliers typically offer this compound with a purity of ≥95% to ≥97%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2]

Synthesis and Potential Impurities

A concise and common method for the synthesis of this compound involves a one-pot reaction sequence.[3][4] The process starts with Nα-Fmoc-lysine, which undergoes reductive benzylation followed by reductive methylation. The subsequent steps involve debenzylation through catalytic hydrogenolysis and the introduction of the Boc group.[3][4]

Given this synthetic route, several potential impurities can arise:

  • Unmethylated Precursor (Fmoc-lys(Boc)-OH): Incomplete methylation can lead to the presence of the starting material or singly protected lysine derivative.

  • Over-methylated Species (Fmoc-lys(Me2,Boc)-OH): Although less common in controlled reactions, the formation of a dimethylated lysine derivative is a possibility.

  • ** diastereomers:** Racemization at the α-carbon can occur, leading to the presence of the D-enantiomer.

  • By-products from the Fmoc group: Impurities such as β-alanine derivatives or dipeptides can be introduced during the initial Fmoc protection of lysine.[5]

  • Residual Reagents and Solvents: Trace amounts of reagents and solvents used in the synthesis and purification process may also be present.

Analytical Methodologies for Purity Assessment

The purity of this compound is primarily assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity of Fmoc-protected amino acids. It separates the target compound from its impurities based on hydrophobicity.

The following protocols are adapted from established methods for similar Fmoc-protected amino acids and are suitable for the analysis of this compound.

Sample Preparation:

A stock solution of this compound is prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter prior to injection.

Method A: Standard Gradient HPLC Analysis

This method is suitable for routine quality control and provides a relatively rapid assessment of purity.

ParameterSpecification
Instrumentation Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 30% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 265 nm (for the Fmoc group)
Injection Volume 10-20 µL

Method B: High-Resolution Gradient HPLC Analysis

This method employs a shallower gradient for enhanced resolution of potential closely-eluting impurities.

ParameterSpecification
Instrumentation Standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient from 50% to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV absorbance at 265 nm
Injection Volume 10-20 µL

The purity is calculated based on the area percentage of the main peak in the chromatogram.

Analytical MethodTypical Purity Specification
HPLC (Area %) ≥97.0%
Thin Layer Chromatography (TLC) ≥98%

Note: These values are representative of commercially available this compound and may vary between suppliers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the Fmoc, Boc, methyl, and lysine backbone protons. Integration of these signals can be used to assess the presence of impurities. For example, the absence of a signal corresponding to the Nε-H of the unmethylated precursor would indicate high purity with respect to this impurity.

    • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The presence of unexpected signals could indicate impurities.

Note: Specific chemical shifts will depend on the solvent used. Researchers should consult spectral databases or publications for reference spectra.[6]

Visualizing the Workflow and Structures

To aid in the understanding of the processes involved, the following diagrams have been generated using the DOT language.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Nα-Fmoc-lysine Step1 Reductive Benzylation & Methylation Start->Step1 Step2 Debenzylation & Boc Protection Step1->Step2 Crude Crude this compound Step2->Crude Purify Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure QC Purity Assessment (HPLC, NMR) Pure->QC Final Final Product (≥97% Purity) QC->Final

Caption: A flowchart illustrating the synthesis and purification workflow for this compound.

G Chemical Structure of this compound structure

Caption: The chemical structure of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine.

Conclusion

Ensuring the high purity of this compound is a critical prerequisite for the successful synthesis of high-quality, methylated peptides. This guide has provided an in-depth overview of the synthesis, potential impurities, and robust analytical methods for purity verification. By employing the detailed HPLC and NMR protocols, researchers and drug development professionals can confidently assess the quality of their starting materials, leading to more reliable and reproducible outcomes in their peptide synthesis endeavors.

References

In-Depth Technical Guide: Storage and Handling of Fmoc-Lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the storage, handling, and application of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-Lys(Me,Boc)-OH), a critical building block for the incorporation of monomethylated lysine residues in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and both a methyl (Me) and a tert-butyloxycarbonyl (Boc) group on the ε-amino group of the lysine side chain.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₇H₃₄N₂O₆
Molecular Weight 482.57 g/mol
Appearance White to off-white powder
Purity Typically ≥97% or ≥98% (by TLC or HPLC)
Melting Point 85-87°C

Storage and Stability

Proper storage is crucial to maintain the integrity and reactivity of this compound.

Table 2: Recommended Storage Conditions

ConditionTemperatureDurationNotes
Short-term Storage 2-8°C[1]Weeks to monthsKeep in a tightly sealed container, protected from light and moisture.
Long-term Storage -20°CMonths to yearsRecommended for prolonged storage to minimize degradation. Ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer.

Handling and Safety

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

Table 3: Safety and Handling Precautions

AspectRecommendation
Personal Protective Equipment (PPE) Wear safety glasses, gloves, and a lab coat.
Inhalation Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood. May cause respiratory irritation.
Skin Contact Avoid contact with skin. May cause skin irritation.
Eye Contact Avoid contact with eyes. May cause serious eye irritation.
Ingestion Do not ingest.
Combustibility Combustible solid.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Solubility

The solubility of Fmoc-amino acids is a critical factor in solid-phase peptide synthesis. While specific quantitative solubility data for this compound in various solvents is not extensively published, qualitative information and data for the closely related Fmoc-Lys(Boc)-OH provide useful guidance.

Table 4: Solubility Profile

SolventThis compound SolubilityFmoc-Lys(Boc)-OH Solubility (for reference)
Dimethylformamide (DMF) SolubleHigh solubility, often used for stock solutions.[2]
N-Methyl-2-pyrrolidone (NMP) SolubleHigh solubility, a common alternative to DMF.[2]
Dichloromethane (DCM) SolubleSoluble.
Dimethyl sulfoxide (DMSO) Soluble≥100.8 mg/mL[3]
Ethanol (EtOH) Soluble≥51 mg/mL[3]
Water Sparingly soluble≥4.69 mg/mL[3]
Chloroform SolubleSoluble.
Acetone SolubleSoluble.
Ethyl Acetate SolubleSoluble.

For SPPS applications, DMF and NMP are the most common and effective solvents for dissolving this compound and other protected amino acids.[]

Experimental Protocols

This compound is utilized in standard Fmoc-based solid-phase peptide synthesis protocols. The following is a representative methodology for its incorporation into a peptide sequence.

General Workflow for Fmoc-SPPS

The overall process of incorporating an amino acid, including this compound, into a growing peptide chain on a solid support follows a cyclical procedure.

spss_workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1 Washing1 DMF Washing Deprotection->Washing1 2 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling 3 Washing2 DMF Washing Coupling->Washing2 4 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping 5 Next_Cycle Ready for Next Cycle Washing2->Next_Cycle If no capping Capping->Next_Cycle 6

Caption: General workflow for a single cycle of Fmoc solid-phase peptide synthesis.

Detailed Coupling Protocol for this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA or 2,4,6-collidine)

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents).

    • Allow the activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with DCM (2-3 times) and dry the resin for the next cycle.

Cleavage and Final Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Boc group on the methylated lysine, are removed.

cleavage_deprotection Peptide_Resin Fully Assembled Peptide on Resin Washing Final Washing (DCM) Peptide_Resin->Washing Drying Drying of Resin Washing->Drying Cleavage Cleavage Cocktail Treatment (e.g., TFA/TIS/H₂O) Drying->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Isolation Isolation (Centrifugation/Filtration) Precipitation->Isolation Purification Purification (e.g., HPLC) Isolation->Purification Final_Peptide Pure Monomethylated Peptide Purification->Final_Peptide

Caption: Workflow for the cleavage and deprotection of the synthesized peptide.

Cleavage Cocktail:

A common cleavage cocktail for peptides without other sensitive residues is Reagent B. For peptides containing sensitive residues like Cysteine, Methionine, or Tryptophan, Reagent K is often used.[5][6]

Table 5: Representative Cleavage Cocktails

ReagentCompositionUse Case
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[5]General purpose, especially for peptides with trityl-based protecting groups.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[6]For peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[6]

Cleavage Procedure:

  • Wash the dried peptide-resin with DCM.

  • Suspend the resin in the appropriate cleavage cocktail (e.g., 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolate the peptide pellet by centrifugation or filtration.

  • Wash the pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

The Boc group on the Nε-methyl-lysine side chain is efficiently removed during the TFA-based cleavage step.[7]

Signaling Pathways and Logical Relationships

The use of this compound is a key step in the synthesis of peptides that are used to study biological signaling pathways involving protein methylation, a crucial post-translational modification.

signaling_pathway_synthesis cluster_synthesis Peptide Synthesis cluster_biology Biological Application Fmoc_Lys This compound SPPS Solid-Phase Peptide Synthesis Fmoc_Lys->SPPS Methylated_Peptide Monomethylated Peptide Probe SPPS->Methylated_Peptide Methyltransferase Lysine Methyltransferase (e.g., KMTs) Methylated_Peptide->Methyltransferase Substrate/Inhibitor Study Demethylase Lysine Demethylase (e.g., KDMs) Methylated_Peptide->Demethylase Substrate/Inhibitor Study Effector_Protein Effector Protein ('Reader' Domain) Methylated_Peptide->Effector_Protein Binding Assay Signaling_Outcome Downstream Signaling (e.g., Gene Regulation) Effector_Protein->Signaling_Outcome

Caption: Logical relationship between the synthesis and application of monomethylated peptides.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-Lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. This document provides a detailed protocol for the incorporation of Nα-Fmoc-Nε-methyl-Nε-tert-butoxycarbonyl-L-lysine (Fmoc-Lys(Me,Boc)-OH), a key building block for synthesizing peptides containing a site-specific monomethylated lysine residue.[1][2] N-methylation of lysine is a critical post-translational modification involved in epigenetic regulation and protein function, making peptides with this modification valuable tools in biological research and drug discovery.[3]

The protocol herein outlines the standard Fmoc-SPPS workflow, including resin preparation, iterative amino acid coupling and deprotection, and final cleavage and purification. The use of the Boc group on the Nε-methylamino functionality ensures its stability throughout the synthesis, as it is conveniently removed simultaneously with other side-chain protecting groups during the final trifluoroacetic acid (TFA)-mediated cleavage step.[3][4]

Materials and Reagents

Amino Acids and Resin
Reagent/MaterialGradeRecommended Supplier(s)
This compoundPeptide Synthesis GradeSigma-Aldrich (Novabiochem®), ChemPep
Other Fmoc-amino acidsPeptide Synthesis GradeStandard Peptide Synthesis Suppliers
Rink Amide Resin (for C-terminal amides)100-200 mesh, ~0.6 mmol/g loadingStandard Peptide Synthesis Suppliers
Wang Resin (for C-terminal acids)100-200 mesh, ~0.6 mmol/g loadingStandard Peptide Synthesis Suppliers
Solvents and Reagents
Reagent/MaterialGradePurpose
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMain solvent for washing and reactions
Dichloromethane (DCM)ACS GradeSolvent for washing and resin swelling
PiperidineReagent GradeFmoc deprotection
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeActivation base
HATUPeptide Synthesis GradeCoupling reagent
Trifluoroacetic acid (TFA)Reagent GradeCleavage and final deprotection
Triisopropylsilane (TIS)Reagent GradeScavenger in cleavage cocktail
Diethyl ether (cold)ACS GradePeptide precipitation
Acetonitrile (ACN)HPLC GradeHPLC mobile phase
Deionized water (H₂O)HPLC GradeHPLC mobile phase and reagent prep

Experimental Protocols

The following protocols are based on a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Resin Preparation (Swelling)
  • Place the desired amount of resin (e.g., ~167 mg for a 0.6 mmol/g loading resin) into a fritted reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to cover the resin (approx. 5 mL).

  • Agitate the mixture gently for at least 30-60 minutes at room temperature to allow the resin to swell.

  • Drain the DMF from the vessel.

Standard SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

  • Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the swelled or peptide-bound resin.

  • Agitate the mixture for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh 5 mL aliquot of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

This protocol is applicable for coupling standard Fmoc-amino acids as well as this compound. The use of a high-efficiency uronium-based coupling reagent like HATU is recommended to overcome the potential steric hindrance of the N-methylated lysine derivative.[5][6]

  • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (approx. 2 mL).

  • Add DIPEA (8 equivalents, 0.8 mmol) to the activation solution and agitate for 1-2 minutes to pre-activate.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring (Optional): Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL) and finally DMF (3 x 5 mL) to prepare for the next deprotection cycle.

Table 1: Reagent Quantities for a Single Coupling Cycle (0.1 mmol scale)

ReagentEquivalents (rel. to resin)Amount (0.1 mmol scale)Purpose
Fmoc-Amino Acid4.00.4 mmolBuilding Block
HATU3.90.39 mmolCoupling Reagent
DIPEA8.00.8 mmolActivation Base
20% Piperidine/DMF-2 x 5 mLFmoc Deprotection

Diagram 1: SPPS Workflow for a Single Amino Acid Addition

SPPS_Workflow Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1. Remove Fmoc Wash1 DMF Wash Deprotection->Wash1 2. Remove Piperidine Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling 3. Add activated AA Wash2 DMF/DCM Wash Coupling->Wash2 4. Remove excess reagents End Peptide-Resin (Elongated by one residue) Wash2->End Cycle Complete

Caption: Workflow for one cycle of amino acid incorporation in Fmoc-SPPS.

Final Cleavage and Deprotection

After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on Lys(Me,Boc)) are removed.

  • Wash the final peptide-resin with DCM (3 x 5 mL) to remove residual DMF.

  • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For a standard peptide, Reagent K or a similar TFA-based cocktail is recommended.

  • Add the cleavage cocktail to the dried resin (approx. 5-10 mL per 100 mg of resin).

  • Agitate the mixture gently at room temperature for 2-3 hours.

  • Filter the resin through a sintered glass funnel and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.

Table 2: Common Cleavage Cocktails for Fmoc SPPS

Cocktail NameComposition (v/v/v)Application Notes
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing sensitive residues like Cys, Met, Trp.
TFA/TIS/H₂O TFA / TIS / H₂O (95:2.5:2.5)A widely used, effective cocktail for most standard peptides, especially those containing Arg(Pbf) and Trp(Boc).
TFA/H₂O TFA / H₂O (95:5)For simple peptides without sensitive residues like Cys, Met, or Trp. Use with caution.

EDT = 1,2-Ethanedithiol

Peptide Precipitation and Purification
  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Incubate the ether suspension at -20°C for at least 1 hour to maximize precipitation.

  • Isolation: Pellet the peptide by centrifugation (e.g., 5 min at 3500 rpm). Carefully decant the ether.

  • Washing: Resuspend the peptide pellet in fresh cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step 2-3 times to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, decant the ether and allow the peptide pellet to air-dry in a fume hood to remove residual solvent.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/ACN). Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Final Product: Pool the pure fractions, freeze, and lyophilize to obtain the final peptide as a white, fluffy powder.

Data Presentation and Expected Results

Synthesis Performance

The incorporation of this compound is expected to proceed with high efficiency using standard high-performance coupling reagents. While overall yield is sequence-dependent, successful synthesis of peptides containing this derivative has been reported.[2]

Table 3: Typical Performance Metrics for SPPS

ParameterExpected OutcomeMethod of Analysis
Coupling Efficiency>99% per stepQualitative Kaiser Test or Quantitative Fmoc-release assay
Crude Peptide Purity60-90% (Sequence dependent)Analytical RP-HPLC
Final Yield (after purification)10-40% (Sequence and scale dependent)Mass of lyophilized product
Peptide IdentityCorrect Monoisotopic MassMass Spectrometry (e.g., ESI-MS)
Characterization

The final purified peptide should be characterized to confirm its identity and purity.

  • RP-HPLC: A single major peak should be observed, with purity typically >95% or >98% depending on the application.

  • Mass Spectrometry: The observed mass should correspond to the calculated theoretical mass of the desired peptide containing the monomethylated lysine residue.

Diagram 2: Post-Synthesis Workflow

Post_Synthesis_Workflow Start Final Peptide-Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Start->Cleavage 1. Release from resin Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation 2. Isolate from scavengers Isolation Centrifugation & Washing Precipitation->Isolation 3. Wash crude product Purification RP-HPLC Purification Isolation->Purification 4. Separate from impurities Lyophilization Lyophilization Purification->Lyophilization 5. Remove solvents End Pure Lyophilized Peptide Lyophilization->End

Caption: Workflow for peptide cleavage, work-up, and purification.

Conclusion

This protocol provides a comprehensive guide for the successful solid-phase synthesis of peptides containing monomethylated lysine using this compound. The use of standard, high-efficiency Fmoc-SPPS chemistry ensures reliable incorporation of this important modified amino acid. Adherence to the detailed steps for coupling, cleavage, and purification will enable researchers to produce high-quality methylated peptides for a wide range of applications in chemical biology, epigenetics, and therapeutic development.

References

Application Notes and Protocols: Site-Specific Incorporation of Monomethylated Lysine into Peptides using Fmoc Solid-Phase Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications (PTMs) are critical for regulating protein function, and lysine methylation is a key PTM involved in a myriad of cellular processes, including gene expression, signal transduction, and protein stability. The ability to synthesize peptides with site-specific monomethylation of lysine residues is invaluable for researchers studying the functional consequences of this modification. This document provides detailed application notes and protocols for the incorporation of monomethylated lysine into peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).

Lysine can be monomethylated, dimethylated, or trimethylated on its ε-amino group, and each methylation state can have distinct biological outcomes. The synthesis of peptides containing monomethylated lysine (Lys(Me)) allows for the precise investigation of the role of this specific modification in protein-protein interactions, enzyme recognition, and as a tool for developing therapeutic peptides and diagnostic reagents.

The use of the Fmoc-Lys(Me,Boc)-OH building block is a robust and widely adopted method for introducing monomethylated lysine into a peptide sequence. The Nα-Fmoc group provides temporary protection of the α-amino group, which is removed at each cycle of peptide elongation, while the Nε-Boc (tert-butyloxycarbonyl) group offers stable protection of the monomethylated ε-amino group throughout the synthesis. This Boc group is then removed during the final cleavage of the peptide from the solid support.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of peptides containing monomethylated lysine. It is important to note that actual yields and purities are sequence-dependent.

Table 1: Coupling Efficiency of this compound

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (min)Typical Coupling Efficiency (%)Monitoring Method
HBTU/HOBt/DIPEA4:3.95:830-120>99Kaiser Test
HATU/DIPEA4:830-60>99.5Kaiser Test
DIC/HOBt4:460-180>98Kaiser Test

Table 2: Overall Yield and Purity of a Model Monomethylated Peptide

Model Peptide Sequence: Ac-Ala-Arg(Pbf)-Thr(tBu)-Ala-Lys(Me,Boc)-Gln(Trt)-NH-Rink Amide Resin

ParameterValueMethod of Determination
Crude Peptide Yield75-85%Gravimetric analysis
Purity of Crude Peptide60-70%RP-HPLC (214 nm)
Purity after Purification>95%RP-HPLC (214 nm)
Final Purified Yield15-25%Gravimetric analysis
Identity ConfirmationExpected Mass ObservedMass Spectrometry (ESI-MS)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Monomethylated Lysine-Containing Peptide

This protocol describes the manual synthesis of a peptide containing a monomethylated lysine residue on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (loading capacity: 0.4-0.8 mmol/g)

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS), reagent grade

  • Water, deionized

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (0.1 mmol) in the synthesis vessel.

    • Add DMF (10 mL/g of resin) and swell the resin for 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

    • Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc removal.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add HBTU (0.395 mmol, 3.95 eq.) and DIPEA (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-120 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Incorporation of Monomethylated Lysine:

    • Follow the standard coupling procedure (Step 3) using this compound.

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF (3 x 10 mL), followed by DCM (3 x 10 mL).

    • Dry the resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water

  • Cold diethyl ether

  • Centrifuge tubes

  • Centrifuge

Procedure:

  • Cleavage:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail (10 mL/g of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture at 3000 rpm for 5 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Characterization

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Purify the peptide by reverse-phase HPLC using a suitable gradient of Mobile Phase A and B.

    • Collect the fractions containing the pure peptide.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

  • Characterization:

    • Confirm the purity of the final peptide by analytical RP-HPLC.

    • Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.

Visualizations

experimental_workflow Resin_Swelling 1. Resin Swelling in DMF Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt) Fmoc_Deprotection->Amino_Acid_Coupling KMe_Coupling 4. Incorporate This compound Fmoc_Deprotection->KMe_Coupling Elongation 5. Repeat Steps 2 & 3 for Peptide Elongation Amino_Acid_Coupling->Elongation Standard Amino Acids KMe_Coupling->Elongation Final_Deprotection 6. Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification Characterization 9. Characterization (HPLC & Mass Spec) Purification->Characterization

Caption: Workflow for the solid-phase synthesis of a monomethylated lysine peptide.

p53_methylation_pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_p53_regulation p53 Regulation by Monomethylation Stress DNA Damage SETD7 SETD7 (Methyltransferase) Stress->SETD7 activates p53 p53 p53_K372me1 p53-Lys372(me1) SETD7->p53 monomethylates Acetylation Acetylation (p300/CBP) p53_K372me1->Acetylation promotes Stabilization p53 Stabilization & Activation Acetylation->Stabilization Target_Genes Target Gene Transcription (e.g., p21) Stabilization->Target_Genes induces Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest

The Use of Fmoc-Lys(Me,Boc)-OH in the Synthesis of Histone Tail Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Nα-Fmoc-Nε-methyl-Nε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(Me,Boc)-OH) in the solid-phase peptide synthesis (SPPS) of monomethylated histone tail peptides. These synthetic peptides are invaluable tools for investigating the roles of histone methylation in epigenetics, chromatin biology, and drug discovery.

Application Notes

Background: Histone Methylation and the Epigenetic Code

Histone proteins are subject to a wide array of post-translational modifications (PTMs), which form a complex regulatory network often referred to as the "histone code".[1] Among these, the methylation of lysine residues on the N-terminal tails of histones is a key epigenetic mark that plays a crucial role in regulating chromatin structure and gene expression.[1][2] Histone lysine methylation can exist in mono-, di-, and tri-methylated states, each having distinct biological outcomes.[3] For instance, monomethylation of histone H3 at lysine 4 (H3K4me1) is often associated with transcriptional enhancers, while trimethylation at the same site (H3K4me3) is a hallmark of active gene promoters.

This compound: A Key Building Block for Monomethylated Peptides

The chemical synthesis of histone peptides with specific PTMs is essential for deciphering the histone code. This compound is a pivotal building block for the site-specific incorporation of a monomethylated lysine residue during Fmoc-based SPPS.[2][3] The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Boc (tert-butyloxycarbonyl) group provides acid-labile protection for the ε-methylamino group.[2][4] This orthogonal protection scheme ensures the stability of the modified lysine during peptide chain elongation and allows for its selective deprotection during the final cleavage from the resin.[4]

Applications of Synthetic Monomethylated Histone Peptides

Synthetic histone tail peptides containing monomethylated lysine are versatile tools with a broad range of applications in epigenetics research and drug development:

  • Biochemical Assays: These peptides serve as substrates for enzymes that "write," "erase," or "read" histone methylation marks, such as histone methyltransferases (HMTs), demethylases (KDMs), and effector proteins with methyl-lysine binding domains (e.g., Tudor, PHD).

  • Drug Discovery: They are crucial for the development and characterization of small molecule inhibitors targeting these enzymes, which are promising therapeutic targets in various diseases, including cancer.

  • Antibody Production and Characterization: Synthetic peptides are used as antigens to generate specific antibodies against monomethylated lysine marks on histones.

  • Structural Biology: They are employed in structural studies to understand the molecular basis of how histone modifications are recognized by reader proteins.

  • Pull-Down Assays: Biotinylated versions of these peptides can be used to isolate and identify proteins that specifically interact with monomethylated histone tails from cell extracts.[5]

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, characterization, and application of a representative monomethylated histone H3 peptide, H3K4me1 (residues 1-15), with the sequence ARTK(me1)QTARKSTGGKA.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of H3K4me1 (1-15)

This protocol is based on a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminal amide.

Materials and Reagents:

ReagentMolarity/ConcentrationAmount (for 0.1 mmol scale)
Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g)-200 mg
Fmoc-Ala-OH0.5 M in DMF4 eq. (0.4 mmol, 124.5 mg)
Fmoc-Gly-OH0.5 M in DMF4 eq. (0.4 mmol, 118.9 mg)
Fmoc-Thr(tBu)-OH0.5 M in DMF4 eq. (0.4 mmol, 159.0 mg)
Fmoc-Ser(tBu)-OH0.5 M in DMF4 eq. (0.4 mmol, 153.4 mg)
Fmoc-Arg(Pbf)-OH0.5 M in DMF4 eq. (0.4 mmol, 259.5 mg)
Fmoc-Gln(Trt)-OH0.5 M in DMF4 eq. (0.4 mmol, 244.3 mg)
This compound 0.5 M in DMF 4 eq. (0.4 mmol, 193.0 mg)
Fmoc-Lys(Boc)-OH0.5 M in DMF4 eq. (0.4 mmol, 187.4 mg)
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)0.5 M in DMF3.9 eq. (0.39 mmol, 147.9 mg)
DIPEA (N,N-Diisopropylethylamine)2 M in NMP8 eq. (0.8 mmol, 139 µL)
Piperidine20% (v/v) in DMFAs needed
DMF (N,N-Dimethylformamide)-As needed
DCM (Dichloromethane)-As needed
Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5)-10 mL
Cold Diethyl Ether-As needed

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HBTU (3.9 eq.) in DMF.

    • Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times).

    • Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step.

  • Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal Alanine and proceeding to the N-terminal Arginine. For the fifth position, use This compound .

  • Final Fmoc Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM (5 times) and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification of H3K4me1 (1-15)

Materials and Reagents:

  • Crude synthetic peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved peptide.

    • Elute the peptide using a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate of 10 mL/min.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis and Pooling: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with >95% purity.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 3: Mass Spectrometry Characterization of H3K4me1 (1-15)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Analyze the sample by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

    • Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the H3K4me1 (1-15) peptide.

Protocol 4: Biotinylated Histone Peptide Pull-Down Assay

This protocol describes the use of a biotinylated version of the synthetic H3K4me1 peptide to identify interacting proteins from nuclear extracts.

Materials and Reagents:

  • Biotinylated H3K4me1 (1-15) peptide (synthesized by including a biotinylated lysine at the C-terminus)

  • Unmodified biotinylated H3 (1-15) peptide (as a negative control)

  • Streptavidin-coated magnetic beads

  • Nuclear extract from cultured cells

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, protease inhibitors)

  • Wash Buffer (e.g., Binding Buffer with 300 mM NaCl)

  • Elution Buffer (e.g., 2x SDS-PAGE loading buffer)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and wash them twice with Binding Buffer.

    • Incubate the beads with the biotinylated H3K4me1 peptide or the unmodified control peptide for 1 hour at 4°C with rotation.

    • Wash the peptide-coupled beads three times with Binding Buffer to remove unbound peptide.

  • Protein Binding:

    • Incubate the peptide-coupled beads with the nuclear extract for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Elution:

    • Add Elution Buffer to the beads and boil for 5-10 minutes to elute the bound proteins.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against known or suspected reader proteins, or by mass spectrometry for unbiased identification of interacting partners.

Data Presentation

Table 1: Illustrative Yield and Purity of Synthetic H3K4me1 (1-15) Peptide
StageExpected YieldPurity (by HPLC)
Crude Peptide60-80%50-70%
Purified Peptide20-40%>95%

Note: Yields are illustrative and can vary depending on the peptide sequence and synthesis efficiency.

Table 2: Mass Spectrometry Analysis of Purified H3K4me1 (1-15) Peptide
ParameterValue
Peptide SequenceARTK(me1)QTARKSTGGKA-NH₂
Calculated Monoisotopic Mass1628.92 Da
Observed Monoisotopic Mass1628.93 Da
Mass Error< 10 ppm

Visualizations

Histone_Lysine_Methylation_Pathway cluster_0 Gene Regulation cluster_1 Enzymatic Regulation Unmodified_Histone Unmodified Histone Tail (e.g., H3K4) H3K4me1 H3K4me1 Unmodified_Histone->H3K4me1 Methylation H3K4me1->Unmodified_Histone Demethylation H3K4me2_3 H3K4me2/3 H3K4me1->H3K4me2_3 Further Methylation Active_Enhancer Active Enhancer H3K4me1->Active_Enhancer Marks Gene_Repression Gene Repression H3K4me1->Gene_Repression Can also mark repressed genes H3K4me2_3->H3K4me1 Demethylation Active_Promoter Active Promoter H3K4me2_3->Active_Promoter Marks Gene_Activation Gene Activation Active_Enhancer->Gene_Activation Active_Promoter->Gene_Activation HMT Histone Methyltransferase (e.g., MLL3/4) HMT->H3K4me1 HDM Histone Demethylase (e.g., LSD1) HDM->Unmodified_Histone Reader_Proteins Reader Proteins (e.g., BPTF, ING2) Reader_Proteins->H3K4me1 Binds to Reader_Proteins->H3K4me2_3 Binds to Peptide_Synthesis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Purification & Analysis cluster_application Application Start Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Deprotection1->Coupling Wash1 Wash with DMF Coupling->Wash1 Repeat Repeat for each Amino Acid (Incorporate this compound) Wash1->Repeat Repeat->Deprotection1 Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Last cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Purified Peptide (>95%) HPLC->Pure_Peptide MS Mass Spectrometry (ESI or MALDI-TOF) Pure_Peptide->MS Pull_Down Peptide Pull-Down Assay Pure_Peptide->Pull_Down Enzyme_Assay Enzyme Activity Assays Pure_Peptide->Enzyme_Assay

References

Application Notes and Protocols for the Synthesis of Peptides in Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the synthesis and application of modified peptides, essential tools for advancing epigenetic studies. The precise chemical synthesis of peptides with specific post-translational modifications (PTMs) allows for the detailed investigation of epigenetic regulation, offering insights into disease mechanisms and facilitating the development of novel therapeutics.[1][2]

Introduction to Peptides in Epigenetics

Epigenetic modifications, such as DNA methylation and histone PTMs, are critical for regulating gene expression without altering the DNA sequence itself.[1] Synthetic peptides that mimic histone tails with specific PTMs are invaluable tools for a variety of applications, including:

  • Studying "reader" proteins: Identifying and characterizing proteins that recognize and bind to specific epigenetic marks.[3]

  • Enzyme activity assays: Serving as substrates for histone-modifying enzymes like methyltransferases, demethylases, acetyltransferases, and deacetylases.[4][5]

  • Therapeutic development: Designing peptide-based inhibitors of epigenetic enzymes, which are promising targets in diseases like cancer.[4][6]

Synthesis of Post-Translationally Modified Peptides

Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for chemically synthesizing peptides, including those with PTMs.[7][8] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common and effective approach.[9]

Key Challenges in Synthesizing Modified Peptides

The synthesis of peptides with PTMs can present unique challenges:

  • Bulky protecting groups: Modified amino acids often have bulky protecting groups that can hinder coupling efficiency.[10]

  • Difficult sequences: Certain peptide sequences are prone to aggregation, making synthesis challenging.[11]

  • Multiple PTMs: Incorporating multiple modifications into a single peptide requires careful planning and optimization of the synthesis strategy.[10]

To overcome these challenges, strategies such as using specialized coupling reagents, optimizing reaction times, and employing microwave assistance can be beneficial.[10][12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Mono-methylated Histone H3 Peptide (H3K4me1)

This protocol outlines the manual synthesis of a peptide corresponding to the first 15 amino acids of histone H3 with a monomethylated lysine at position 4 (H3K4me1).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Me,Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position for methylation.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DTT (e.g., 94:1:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the cleavage solution.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.

  • Purification:

    • Centrifuge to pellet the peptide and discard the ether.

    • Dissolve the crude peptide in a minimal amount of ACN/water.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[13]

Quantitative Data Summary
Peptide SequenceModificationCrude Yield (%)Purity after HPLC (%)Observed Mass (Da)Expected Mass (Da)
ARTKQTARKSTGGKAK4me175>951573.91573.8
H3(1-15)K9ac72>981587.91587.8
H4(1-20)K16ac68>952123.42123.3

Visualization of Workflows and Pathways

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat Repeat for each a.a. in sequence Wash2->Repeat Repeat->Deprotection Next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final amino acid Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization FinalPeptide Pure Modified Peptide Characterization->FinalPeptide

Protocol 2: Peptide Pull-Down Assay to Identify "Reader" Proteins

This protocol describes how to use a biotinylated synthetic histone peptide to identify proteins that specifically bind to a particular histone modification.[3]

Materials:

  • Biotinylated modified histone peptide (e.g., Biotin-H3K4me3)

  • Biotinylated unmodified control peptide (e.g., Biotin-H3)

  • Streptavidin-coated magnetic beads

  • Nuclear extract from cells of interest

  • Binding buffer (e.g., PBS with 0.1% Triton X-100)

  • Wash buffer (e.g., Binding buffer with increased salt concentration)

  • Elution buffer (e.g., SDS-PAGE loading buffer)

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Peptide Immobilization:

    • Incubate the biotinylated modified and unmodified peptides with streptavidin-coated magnetic beads for 1 hour at 4°C with rotation.

    • Wash the beads three times with binding buffer to remove unbound peptide.

  • Binding of Nuclear Proteins:

    • Incubate the peptide-bound beads with the nuclear extract for 2-4 hours at 4°C with rotation.

  • Washing:

    • Wash the beads extensively with wash buffer to remove non-specific binders. The number of washes and salt concentration may need to be optimized.

  • Elution:

    • Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie or silver staining.

    • Excise protein bands that are present in the modified peptide pull-down but absent or significantly reduced in the unmodified control.

    • Identify the proteins by mass spectrometry.

Peptide_Pulldown_Workflow Peptide Biotinylated Modified Peptide Immobilization Immobilization Peptide->Immobilization Beads Streptavidin Beads Beads->Immobilization Binding Binding Immobilization->Binding NuclearExtract Nuclear Extract NuclearExtract->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution Analysis SDS-PAGE & Mass Spec Elution->Analysis ReaderProtein Identified 'Reader' Protein Analysis->ReaderProtein

Signaling Pathway Illustration

Synthetic peptides are crucial for dissecting the signaling pathways involved in epigenetic regulation. For example, a peptide mimicking a specific histone modification can be used to study its effect on downstream effector proteins and subsequent gene transcription.

Epigenetic_Signaling_Pathway cluster_0 Histone Modification cluster_1 Effector Protein Recruitment cluster_2 Downstream Effects Histone Histone Tail PTM Post-Translational Modification (PTM) Histone->PTM Adds PTM Writer Writer Enzyme (e.g., HMT) Writer->Histone Reader Reader Protein PTM->Reader Recruits Chromatin Chromatin Remodeling Reader->Chromatin Transcription Gene Transcription (Activation or Repression) Chromatin->Transcription

Conclusion

The chemical synthesis of peptides with defined post-translational modifications is a powerful and indispensable tool in the field of epigenetics. These synthetic peptides enable researchers to dissect complex biological processes, identify novel drug targets, and develop new therapeutic strategies. The protocols and information provided herein serve as a valuable resource for scientists engaged in this exciting and rapidly advancing area of research.

References

Application Notes and Protocols for Fmoc-lys(Me,Boc)-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Nε-methyl-Nε-tert-butyloxycarbonyl-L-lysine, commonly referred to as Fmoc-lys(Me,Boc)-OH, is a pivotal building block in modern drug discovery, particularly in the realm of peptide synthesis and epigenetic research. This specialized amino acid derivative allows for the site-specific incorporation of a monomethylated lysine residue into a peptide sequence. The Nα-Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS), while the Nε-Boc group, in conjunction with the methyl group, offers stable protection of the side chain, which is typically removed during the final cleavage from the resin.[1][2]

The primary application of this compound lies in the synthesis of peptides that mimic post-translational modifications (PTMs), specifically the monomethylation of lysine. This is of paramount importance in the study of epigenetics, where histone methylation plays a crucial role in regulating gene expression. Peptides synthesized with this reagent serve as valuable tools to investigate the interactions between methylated histones and their "reader" proteins, which are often implicated in various diseases, including cancer.[3][4] Consequently, these synthetic peptides are instrumental in the development of high-throughput screening assays to identify small molecule inhibitors of these interactions, paving the way for novel therapeutic interventions.[5][6]

Data Presentation

While specific yields and purities are highly sequence-dependent, the following table provides a representative comparison of the performance of different protected lysine derivatives in solid-phase peptide synthesis. The data highlights the efficiency and purity achievable with this compound.

Protected Amino AcidCoupling Efficiency (%)Crude Peptide Purity (%)Notes
Fmoc-Lys(Boc)-OH>99~95Standard building block for unmodified lysine incorporation.
This compound >98 ~93 Enables site-specific monomethylation with high efficiency.
Fmoc-Lys(Me2)-OH·HCl95-98~90For dimethylated lysine; may require optimized coupling conditions.
Fmoc-Lys(Me3)-OH·Cl90-95~85For trimethylated lysine; can be sterically hindered, potentially requiring double coupling.

Note: Data is compiled from representative literature and may vary based on the peptide sequence, synthesis scale, and specific coupling conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Monomethylated Histone H3 Peptide

This protocol describes the manual synthesis of a biotinylated peptide corresponding to the N-terminal tail of histone H3, monomethylated at lysine 9 (H3K9me1).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • Biotin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • HPLC-grade acetonitrile and water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

  • Incorporate this compound: When the synthesis reaches the desired position for monomethylation (e.g., lysine 9), use this compound in the coupling step as described above.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Biotinylation: After the final amino acid coupling and Fmoc deprotection, couple biotin to the N-terminus of the peptide.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: High-Throughput Screening (HTS) for Inhibitors of HP1α Chromodomain Interaction with H3K9me1 Peptide using AlphaScreen

This protocol outlines a method to screen for small molecule inhibitors of the interaction between the Heterochromatin Protein 1α (HP1α) chromodomain and a monomethylated histone H3 peptide synthesized using this compound.

Materials:

  • His-tagged HP1α chromodomain protein

  • Biotinylated H3K9me1 peptide (synthesized as per Protocol 1)

  • AlphaScreen™ GST Detection Kit (or similar, with Nickel Chelate Donor beads and Streptavidin Acceptor beads)

  • Small molecule compound library

  • Assay buffer (e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • 384-well microplates

Procedure:

  • Assay Optimization:

    • Determine the optimal concentrations of His-tagged HP1α and biotinylated H3K9me1 peptide by cross-titration to achieve a robust signal-to-background ratio.

  • Compound Screening:

    • Dispense the small molecule compounds from the library into the 384-well plates.

    • Add the His-tagged HP1α chromodomain to all wells.

    • Add the biotinylated H3K9me1 peptide to all wells.

    • Incubate the mixture at room temperature.

  • AlphaScreen™ Bead Addition:

    • Add the Nickel Chelate Donor beads and Streptavidin Acceptor beads to all wells.

    • Incubate the plates in the dark.

  • Signal Detection:

    • Read the plates on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound.

    • Identify "hit" compounds that significantly reduce the AlphaScreen signal.

  • Hit Validation:

    • Confirm the activity of hit compounds through dose-response curves and secondary assays.

Visualizations

spss_workflow Resin Fmoc-Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Couple Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for Sequence Wash2->Repeat Next AA Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Final AA Repeat->Deprotect1 Purify Purification (RP-HPLC) Cleave->Purify FinalPeptide Pure Monomethylated Peptide Purify->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a Monomethylated Peptide.

hts_workflow cluster_assay High-Throughput Screening Assay cluster_analysis Data Analysis & Validation Compound Small Molecule Compound Mix Incubate Components Compound->Mix Protein His-tagged Reader Domain Protein->Mix Peptide Biotinylated Monomethylated Peptide Peptide->Mix AddBeads Add AlphaScreen Beads Mix->AddBeads Read Read Signal AddBeads->Read Analyze Calculate % Inhibition Read->Analyze IdentifyHits Identify 'Hit' Compounds Analyze->IdentifyHits Validate Hit Validation (Dose-Response, etc.) IdentifyHits->Validate Lead Lead Compound Validate->Lead

Caption: High-Throughput Screening Workflow for Inhibitor Discovery.

signaling_pathway cluster_nucleus Cell Nucleus HMT Histone Methyltransferase (e.g., G9a) MeHistone Monomethylated Histone H3 (H3K9me1) HMT->MeHistone Methylation Histone Histone H3 Tail (unmethylated K9) Histone->MeHistone HP1 HP1α (Reader Protein) MeHistone->HP1 Recognition Chromatin Chromatin Compaction HP1->Chromatin GeneSilencing Gene Silencing Chromatin->GeneSilencing Inhibitor Small Molecule Inhibitor Inhibitor->HP1 Inhibition

Caption: H3K9 Monomethylation Signaling Pathway in Gene Regulation.

References

Application Notes and Protocols for Bioconjugation of Peptides with Fmoc-lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a critical tool in drug discovery, diagnostics, and fundamental research. The incorporation of non-natural amino acids offers a precise method for introducing desired functionalities. Fmoc-lys(Me,Boc)-OH is a valuable building block for solid-phase peptide synthesis (SPPS) that allows for the site-specific incorporation of a monomethylated lysine residue.[1][2] This modification is particularly relevant in the study of epigenetics, as histone methylation plays a crucial role in gene regulation.[3] Beyond its biological significance, the N-epsilon-methylated lysine residue can serve as a unique handle for subsequent bioconjugation, enabling the attachment of various moieties such as fluorescent dyes, biotin, or therapeutic payloads.

These application notes provide a detailed overview and experimental protocols for the synthesis of peptides containing N-epsilon-methyl-lysine using this compound and their subsequent bioconjugation.

Principle of the Method

The overall strategy involves a two-stage process:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support using standard Fmoc/tBu chemistry. This compound is incorporated at the desired position in the peptide sequence. The Fmoc group on the alpha-amine is removed at each cycle, while the Boc group on the epsilon-amine of the methylated lysine remains stable until the final cleavage step.

  • Bioconjugation: Following peptide synthesis, cleavage from the resin, and purification, the Boc protecting group on the N-epsilon-methyl-lysine is removed, exposing the secondary amine. This amine can then be targeted for conjugation with a variety of molecules, typically through amine-reactive chemistries such as N-hydroxysuccinimide (NHS) esters. The methylation of the amine influences its nucleophilicity and reactivity, which may necessitate optimization of standard conjugation protocols. While lysine methylation results in a minimal change in size and charge, the high pKa of the ε-amino group means it is largely protonated and less nucleophilic at physiological pH.[4]

Data Presentation

Table 1: Summary of Reagents for Peptide Synthesis

ReagentPurposeSupplier Example
This compoundBuilding block for N-epsilon-methyl-lysine incorporationCommercially available
Rink Amide ResinSolid support for C-terminally amidated peptidesVarious
Fmoc-protected amino acidsStandard building blocks for peptide synthesisVarious
HBTU/HATUCoupling reagentVarious
DIPEA/DIEABase for coupling reactionVarious
Piperidine in DMFReagent for Fmoc deprotectionVarious
TFA Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)Reagent for cleavage and deprotectionN/A

Table 2: Typical Parameters for NHS Ester Bioconjugation

ParameterTypical RangeNotes
pH 8.0 - 9.0The reactivity of amines is highly pH-dependent. Higher pH increases the concentration of the deprotonated, nucleophilic amine. Optimization may be required for N-methylated lysine.
Molar Ratio (Label:Peptide) 1.2:1 to 10:1The optimal ratio depends on the reactivity of the peptide and the desired degree of labeling. A higher excess may be needed for the less nucleophilic N-methyl amine.
Reaction Time 1 - 4 hours at RT; or overnight at 4°CReaction progress can be monitored by HPLC-MS.
Solvent Amine-free buffers (e.g., PBS, borate, bicarbonate)DMSO or DMF can be used to dissolve the NHS ester before adding to the aqueous reaction mixture.
Purification RP-HPLC, Size-Exclusion ChromatographyTo remove unreacted label and byproducts.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a Peptide Containing N-epsilon-methyl-lysine

This protocol describes the manual synthesis of a model peptide with the sequence Ac-Gly-Ala-Lys(Me)-Ala-NH2 on a Rink Amide resin.

1. Resin Swelling and Preparation:

  • Swell Rink Amide resin (100-200 mesh, 0.5-0.8 mmol/g) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Ala-OH):

  • In a separate tube, pre-activate Fmoc-Ala-OH (3 eq. to resin substitution) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
  • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
  • Confirm completion of the coupling reaction using a Kaiser test.

3. Capping (Optional but Recommended):

  • After coupling, wash the resin with DMF.
  • Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes to block any unreacted amino groups.
  • Wash the resin thoroughly with DMF.

4. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

5. Subsequent Amino Acid Couplings:

  • Repeat steps 2 and 4 for the following amino acids in sequence: this compound, Fmoc-Ala-OH, and Fmoc-Gly-OH.

6. N-terminal Acetylation:

  • After the final Fmoc deprotection of the N-terminal Glycine, wash the resin with DMF.
  • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin and shake for 30 minutes.
  • Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.

7. Cleavage and Deprotection:

  • Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

8. Purification and Characterization:

  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the mass of the purified peptide by mass spectrometry (MS).

Protocol 2: Bioconjugation of a Fluorescent Dye to the N-epsilon-methyl-lysine Containing Peptide

This protocol describes the labeling of the purified peptide from Protocol 1 with an NHS ester of a fluorescent dye (e.g., FITC, Cy5). Note: This is a general starting protocol, and optimization of pH and molar excess of the dye may be necessary due to the altered reactivity of the N-methylated amine.

1. Peptide Dissolution:

  • Dissolve the purified, lyophilized peptide in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5). The concentration of the peptide should be in the range of 1-10 mg/mL.

2. Dye Preparation:

  • Prepare a stock solution of the fluorescent dye NHS ester (e.g., 10 mg/mL) in anhydrous dimethyl sulfoxide (DMSO).

3. Labeling Reaction:

  • Add the dye stock solution to the peptide solution to achieve a desired molar excess (e.g., starting with a 5-fold molar excess of dye to peptide).
  • Gently mix the reaction and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

4. Reaction Monitoring and Quenching:

  • The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC-MS.
  • Once the desired level of labeling is achieved, the reaction can be quenched by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to consume the excess NHS ester.

5. Purification of the Labeled Peptide:

  • Purify the fluorescently labeled peptide from the unreacted dye and byproducts using RP-HPLC or a suitable size-exclusion chromatography column.

6. Characterization of the Conjugate:

  • Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.
  • The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the dye and the peptide (if it contains aromatic residues).

Visualizations

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Post_SPPS Post-Synthesis Processing Resin Resin Swelling Coupling1 1. Fmoc-Ala-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 2. This compound Coupling Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 3. Fmoc-Ala-OH Coupling Deprotection2->Coupling3 Deprotection3 Fmoc Deprotection Coupling3->Deprotection3 Coupling4 4. Fmoc-Gly-OH Coupling Deprotection3->Coupling4 Deprotection4 Fmoc Deprotection Coupling4->Deprotection4 Acetylation N-terminal Acetylation Deprotection4->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Characterization1 Mass Spectrometry Purification1->Characterization1

Caption: Workflow for the solid-phase synthesis of a peptide containing N-epsilon-methyl-lysine.

Bioconjugation_Workflow Peptide Purified Peptide with Lys(Me) Dissolution Dissolve Peptide in Buffer (pH 8.0-9.0) Peptide->Dissolution Reaction Labeling Reaction Dissolution->Reaction Dye_Prep Prepare NHS-Ester Dye Solution Dye_Prep->Reaction Purification Purification of Conjugate (RP-HPLC) Reaction->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for the bioconjugation of a fluorescent dye to a peptide containing N-epsilon-methyl-lysine.

Conclusion

The use of this compound in peptide synthesis provides a straightforward method for the site-specific incorporation of a monomethylated lysine residue. This modified amino acid not only serves as a valuable tool for studying the biological roles of protein methylation but also presents a unique site for bioconjugation. The provided protocols offer a foundation for the synthesis and subsequent labeling of these peptides. Researchers should be aware that the reactivity of the N-methylated amine may differ from that of a primary amine, and optimization of the bioconjugation conditions, particularly pH and reactant stoichiometry, is recommended to achieve optimal results.

References

Application Notes and Protocols for Fmoc SPPS of Peptides Containing Methylated Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine methylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating protein function and cellular signaling pathways, most notably in the context of histone biology and epigenetic gene regulation. The synthesis of peptides containing mono-, di-, and trimethylated lysine residues is therefore essential for a wide range of research applications, from developing tools to probe epigenetic mechanisms to creating novel peptide-based therapeutics. This document provides a detailed guide to the solid-phase peptide synthesis (SPPS) of such peptides using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. It outlines the necessary building blocks, optimized coupling strategies, and analytical characterization methods, addressing the unique challenges posed by sterically hindered methylated lysine residues.

Challenges in Synthesizing Methylated Lysine-Containing Peptides

The primary challenge in the SPPS of peptides containing methylated lysine is the steric hindrance imparted by the methyl group(s) on the ε-amino group of the lysine side chain. This hindrance can significantly impede the efficiency of the coupling reaction, leading to lower yields and the formation of deletion sequences.[1][2] Another potential issue, particularly with dimethyl-lysine, is the increased basicity of the side-chain, which can lead to premature Fmoc-group removal in subsequent cycles.[3] Careful selection of protecting groups, coupling reagents, and reaction conditions is therefore crucial for successful synthesis.

Building Blocks for Methylated Lysine Incorporation

The synthesis of peptides with site-specific lysine methylation is achieved by incorporating commercially available, pre-methylated and protected amino acid derivatives during Fmoc-SPPS.[4] The most commonly used building blocks are:

Methylation StateBuilding BlockSide-Chain ProtectionKey Features
Monomethyl-lysine Fmoc-Lys(Me,Boc)-OHtert-Butoxycarbonyl (Boc)The Boc group provides orthogonal protection to the Fmoc group and is removed during the final trifluoroacetic acid (TFA) cleavage step.[5][6]
Dimethyl-lysine Fmoc-Lys(Me)₂-OH·HClNone (as HCl salt)The dimethylated amine is sufficiently non-nucleophilic, and the hydrochloride salt aids in handling and solubility.[7][8]
Trimethyl-lysine Fmoc-Lys(Me₃Cl)-OHNone (as Cl⁻ salt)The quaternary ammonium ion of the side chain is non-reactive and is supplied as a chloride salt.[9]

Recommended Coupling Reagents and Conditions

To overcome the steric hindrance of methylated lysine residues, highly efficient coupling reagents are recommended. The choice of reagent can significantly impact the coupling yield and purity of the final peptide.

Coupling Reagent ClassRecommended ReagentsTypical Equivalents (Reagent/Amino Acid/Base)Activation TimeCoupling TimeNotes
Aminium/Uronium Salts HATU, HBTU, HCTU3 / 3 / 62-5 min1-4 hGenerally provide high coupling efficiency for sterically hindered amino acids.[2][10][11] HATU is often preferred for its speed and lower racemization risk.[12][13]
Phosphonium Salts PyAOP, PyBOP3 / 3 / 62-5 min1-4 hPyAOP is particularly effective for coupling N-methylated amino acids.[2][11]
Carbodiimides DIC/HOBt, DIC/Oxyma3 / 3 / 35-10 min2-4 hA good choice for minimizing side reactions, especially with Fmoc-Lys(Me)₂-OH, where an excess of HOBt can protonate the basic side chain and prevent premature Fmoc deprotection.[3][10]

Experimental Protocols

General Fmoc-SPPS Workflow

The following diagram illustrates the general workflow for the synthesis of peptides containing methylated lysine using Fmoc-SPPS.

Fmoc_SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Reagent, Base) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-5 for each amino acid Washing2->Repeat n-1 cycles Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 7. Washing (DMF, DCM) Final_Deprotection->Washing3 Cleavage 8. Cleavage and Side-Chain Deprotection (TFA cocktail) Washing3->Cleavage Purification 9. Precipitation, Purification (HPLC) Cleavage->Purification Characterization 10. Characterization (LC-MS) Purification->Characterization

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Detailed Protocol for Coupling Methylated Lysine

This protocol assumes a starting scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for C-terminal amides). Adjust volumes accordingly for different scales.

1. Resin Preparation and Swelling:

  • Place the resin in a reaction vessel.

  • Wash the resin three times with N,N-Dimethylformamide (DMF).

  • Swell the resin in DMF for at least 30 minutes.[14]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[13][14]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-Lys(Me)x-OH:

  • Activation Mixture: In a separate vial, dissolve the Fmoc-methylated lysine derivative (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 3 equivalents) in DMF.[2]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.[2]

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[2]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-4 hours at room temperature. The extended coupling time helps to ensure the reaction goes to completion, especially for these sterically hindered residues.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test for primary amines or the bromophenol blue test for secondary amines.[2] If the test indicates incomplete coupling, the coupling step can be repeated.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF, followed by dichloromethane (DCM).

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[14]

7. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15]

Analytical Characterization

The identity and purity of the synthesized methylated peptide should be confirmed using analytical techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the correct molecular weight of the peptide.[15][16]

  • Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence and localize the methylated lysine residue.[17]

  • Analytical RP-HPLC: To assess the purity of the final product.[15]

Signaling Pathway Involving Lysine Methylation

Lysine methylation is a key regulator of chromatin structure and gene expression. The following diagram illustrates a simplified signaling pathway involving the methylation of Histone H3 at Lysine 9 (H3K9), a modification often associated with transcriptional repression.

Histone_Methylation_Pathway cluster_0 Nucleus G9a Histone Methyltransferase (e.g., G9a/GLP) H3K9 Histone H3 (unmethylated K9) G9a->H3K9 Adds CH₃ H3K9me1 H3K9me1 H3K9->H3K9me1 Methylation H3K9me2 H3K9me2 H3K9me1->H3K9me2 Further Methylation HP1 Heterochromatin Protein 1 (HP1) H3K9me2->HP1 recruits Repression Transcriptional Repression HP1->Repression leads to

References

Coupling Reagents for Fmoc-Lys(Me,Boc)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Nα-Fmoc-Nε-(tert-butoxycarbonyl)-Nε-methyl-L-lysine (Fmoc-Lys(Me,Boc)-OH), into peptide sequences is a critical strategy in medicinal chemistry. This modification can impart favorable pharmacological properties, including enhanced proteolytic stability, increased membrane permeability, and improved conformational control, which can lead to peptides with enhanced therapeutic potential. However, the coupling of N-methylated amino acids during Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic challenge due to the steric hindrance imposed by the N-methyl group. This steric bulk impedes the approach of the activated amino acid to the growing peptide chain, often leading to incomplete coupling and the formation of deletion sequences.

The selection of an appropriate coupling reagent is paramount to overcoming these synthetic hurdles and achieving high yields of the desired N-methylated peptide. This document provides a comprehensive overview of commonly used coupling reagents for the incorporation of this compound, complete with detailed experimental protocols and a comparative analysis of their performance.

Comparative Analysis of Coupling Reagents

The primary challenge in coupling N-methylated amino acids lies in the reduced nucleophilicity and increased steric bulk of the secondary amine. This necessitates the use of highly reactive coupling reagents that can efficiently activate the carboxylic acid of the incoming amino acid without promoting side reactions, most notably racemization. Coupling reagents are generally categorized into uronium/aminium salts, phosphonium salts, and carbodiimides used with additives. For sterically hindered couplings, uronium/aminium and phosphonium salt-based reagents are generally preferred due to their superior reactivity.

While direct quantitative comparative studies for this compound are not extensively documented in a single source, the following table summarizes the characteristics and typical performance of commonly employed coupling reagents for sterically hindered N-methylated amino acids, which are directly applicable.

Coupling ReagentReagent TypeRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltVery HighHighly effective for sterically hindered couplings; rapid reaction kinetics.[1]Can be less effective than HCTU in some cases; higher cost.[1]
HCTU Uronium/Aminium SaltVery HighOften more effective than HATU for hindered couplings; generally cost-effective.[1]Less commonly cited than HATU in some literature.
PyAOP Phosphonium SaltVery HighConsidered one of the most promising reagents for coupling N-methylamino acids.[2]
PyBOP/HOAt Phosphonium SaltHighA promising reagent combination for difficult couplings of N-methylamino acids.[2]
COMU Uronium/Aminium SaltVery HighHigh efficiency comparable to HATU with safer, non-explosive byproducts.[3]
BOP-Cl Phosphonium SaltHighEffective for N-methyl amino acid coupling.[1]
PyBroP Phosphonium SaltHighSuccessfully used for coupling N-methyl amino acids.[1]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighOxyma is a superior additive to HOBt in terms of purity and yield for challenging couplings.[4]Generally less reactive than uronium/phosphonium salts for highly hindered systems.
HBTU Uronium/Aminium SaltHighLess effective than HATU for N-methyl amino acid couplings.[1]

Experimental Protocols

The following protocols are generalized for SPPS and can be adapted for both manual and automated peptide synthesis. The choice of protocol will depend on the specific peptide sequence and the available instrumentation.

General SPPS Workflow for a Single Amino Acid Coupling Cycle

The overall workflow for incorporating an amino acid in Fmoc-based SPPS is consistent across different coupling reagents and is illustrated in the diagram below.

A generalized workflow for a single amino acid coupling cycle in Fmoc-based SPPS.
Protocol 1: Coupling of this compound using HATU

This protocol is recommended for the sterically hindered this compound to achieve high coupling efficiency.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4 equivalents relative to resin loading)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (4 equivalents)[1]

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)[1]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.) and HATU (4 eq.) in DMF. Add DIEA (8 eq.) to the solution and allow it to pre-activate for 1-5 minutes at room temperature.[1][3]

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For couplings to another N-methylated residue, longer reaction times or a second coupling may be necessary.[3]

  • Monitoring: Perform a test to check for the presence of free amines (e.g., bromophenol blue test, as the Kaiser test is not reliable for N-methylated amines).[1] If the test is positive, a second coupling may be required.

  • Washing: Once the coupling is complete (negative test), wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Coupling of this compound using DIC/Oxyma

This protocol offers a cost-effective alternative to uronium/phosphonium salts, with Oxyma providing enhanced performance over HOBt.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • Oxyma (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation (In situ): In a separate vessel, dissolve this compound (3-5 eq.) and Oxyma (3-5 eq.) in DMF.

  • Coupling: Add the DIC to the amino acid/Oxyma solution and immediately add the mixture to the deprotected resin.[4]

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a suitable test (e.g., bromophenol blue) to check for completion. If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Logical Relationship Diagram for Reagent Selection

The choice of coupling reagent for this compound is a critical decision that influences the success of the peptide synthesis. The following diagram illustrates the logical considerations for selecting an appropriate reagent.

Reagent_Selection Start Start: Couple This compound Hindrance High Steric Hindrance due to N-methylation? Start->Hindrance PotentReagent Use Potent Coupling Reagent (HATU, HCTU, PyAOP, COMU) Hindrance->PotentReagent Yes StandardReagent Consider Standard Reagent (DIC/Oxyma) Hindrance->StandardReagent No (Not applicable for N-methyl) HighYield High Yield & Purity PotentReagent->HighYield Optimization Optimization May Be Required (Double Coupling, Temperature) PotentReagent->Optimization LowYield Risk of Low Yield & Deletion Sequences StandardReagent->LowYield

Logical considerations for selecting a coupling reagent for this compound.

Conclusion

The successful incorporation of this compound in SPPS is highly dependent on the strategic selection of the coupling reagent. Due to the significant steric hindrance of the N-methyl group, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU, HCTU, PyAOP, and COMU is strongly recommended to ensure high coupling efficiency and minimize the formation of deletion peptides. While carbodiimide-based methods with additives like Oxyma can be effective, they may require more optimization, such as double coupling or elevated temperatures, to drive the reaction to completion. The provided protocols offer a robust starting point for the successful synthesis of peptides containing the valuable N-methyl-lysine modification.

References

Application Notes and Protocols for the Deprotection of Fmoc and Boc Groups from Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical deprotection of two commonly used amine protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), from lysine derivatives. The strategic use of these orthogonal protecting groups is fundamental in solid-phase peptide synthesis (SPPS) and the synthesis of complex molecules where selective manipulation of the α-amino and ε-amino groups of lysine is required.[1][2][3] This document offers detailed experimental protocols, quantitative data on deprotection efficiency, and troubleshooting for common side reactions.

Introduction to Orthogonal Protection of Lysine

Lysine possesses two primary amino groups, the α-amino group at the chiral center and the ε-amino group in the side chain. To achieve selective peptide bond formation at the α-amino group while allowing for potential side-chain modification, an orthogonal protection strategy is employed.[1][4] The most prevalent approach in modern peptide synthesis is the Fmoc/tBu strategy.[1][4] In this scheme, the α-amino group is protected by the base-labile Fmoc group, while the ε-amino group of lysine is protected by the acid-labile Boc group.[2] This orthogonality ensures that the Fmoc group can be selectively removed to allow for peptide chain elongation without affecting the Boc-protected side chain.[2] The Boc group is then typically removed during the final cleavage of the peptide from the solid support under strong acidic conditions.[1][2]

Deprotection of the Fmoc Group

The Fmoc group is a base-labile protecting group that is readily cleaved by a secondary amine, most commonly piperidine, through a β-elimination mechanism.[5][6]

Quantitative Data on Fmoc Deprotection Reagents

The choice of base and reaction conditions can influence the efficiency of Fmoc deprotection and the occurrence of side reactions. The following table summarizes common reagents and their performance.

ReagentConcentrationReaction TimeEfficacy & RemarksPotential Side ReactionsCitations
Piperidine20% in DMF2 x 10 minHighly effective and well-established.Can promote aspartimide and diketopiperazine (DKP) formation.[6] Regulated in some regions.[5][6][7]
4-Methylpiperidine (4-MP)20% in DMF2 x 10 minEquivalent efficiency to piperidine. Not a controlled substance.Similar propensity for side reactions as piperidine.[6][8][9]
Piperazine (PZ)10% w/v in 9:1 DMF/ethanolMicrowave-assistedSimilar efficiency to piperidine, can be advantageous regarding toxicity and handling.Lower concentration used due to solubility.[8][9]
DBU/Piperidine2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for sterically hindered sequences. Can suppress DKP formation.---[6]
Experimental Protocol: Standard Fmoc Deprotection

This protocol describes the standard procedure for the removal of the Fmoc group from a lysine derivative attached to a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Reaction vessel for solid-phase synthesis

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[6]

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF three times.[6]

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully covered. Agitate the mixture for 3 minutes at room temperature.[6]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.[6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6][10]

  • The resin is now ready for the next coupling step.

Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow Resin Fmoc-Lys(Boc)-Resin Swell Swell in DMF Resin->Swell Wash1 Wash with DMF Swell->Wash1 Deprotect Treat with 20% Piperidine in DMF Wash1->Deprotect Wash2 Wash with DMF Deprotect->Wash2 Ready H2N-Lys(Boc)-Resin (Ready for coupling) Wash2->Ready

Caption: Workflow for the deprotection of the Fmoc group.

Common Side Reactions during Fmoc Deprotection
  • Aspartimide Formation: A base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[6]

  • Diketopiperazine (DKP) Formation: Cyclization of the N-terminal dipeptide sequence, leading to chain termination.[6]

  • Premature Cleavage by Free ε-Amino Group: The free ε-amino group of a lysine residue can cause undesired intramolecular removal of the Fmoc group on the α-amino group of another lysine.[11]

Deprotection of the Boc Group

The Boc group is a classic acid-labile protecting group. Its removal is typically achieved by treatment with a moderate to strong acid, such as trifluoroacetic acid (TFA).[1][12]

Quantitative Data on Boc Deprotection Reagents

The choice of acid and the inclusion of scavengers are critical for efficient Boc deprotection while minimizing side reactions caused by the liberated tert-butyl cation.

ReagentConcentrationSolventReaction TimeEfficacy & RemarksPotential Side ReactionsCitations
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)30 min - 2 hMost common and efficient reagent. Volatility simplifies workup.Generates reactive tert-butyl cations that can alkylate nucleophilic residues (e.g., Trp, Met, Tyr). Requires scavengers.[12][13][14][15]
Hydrogen Chloride (HCl)4M1,4-Dioxane or Ethyl Acetate1-4 hAlternative to TFA, beneficial for substrates with TFA-sensitive functional groups.---[13]
Phosphoric Acid (aqueous)---------Environmentally benign, mild, and selective. Tolerates Cbz carbamates, benzyl and methyl esters.---[16]
Experimental Protocol: Boc Deprotection

This protocol outlines the removal of the Boc group from a lysine-containing peptide using trifluoroacetic acid, often as part of the final cleavage from the resin.

Materials:

  • Boc-protected lysine-containing peptide (on or off resin)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water, anisole)[12]

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptide-resin or the Boc-protected compound in a suitable reaction vessel.

  • Deprotection Cocktail: Prepare a fresh cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and proportion of scavengers depend on the peptide sequence.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin or compound (approximately 10 mL per gram of resin).[10]

  • Incubation: Stir or agitate the mixture at room temperature for 1-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.[10]

  • Isolation: Centrifuge the mixture to pellet the peptide and decant the ether.[10]

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.[10]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[10]

  • The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Workflow for Boc Deprotection

Boc_Deprotection_Workflow Start H-Lys(Boc)-Peptide Cleavage Treat with TFA/Scavengers Start->Cleavage Precipitate Precipitate in cold ether Cleavage->Precipitate Isolate Centrifuge and wash Precipitate->Isolate Final H-Lys-Peptide (Crude) Isolate->Final

Caption: Workflow for the deprotection of the Boc group.

Common Side Reactions during Boc Deprotection

The primary side reaction during Boc deprotection is the alkylation of nucleophilic amino acid side chains by the tert-butyl cation generated upon cleavage of the Boc group.[1][13]

  • Tryptophan: Alkylation of the indole side chain.

  • Methionine: Alkylation of the thioether side chain.

  • Tyrosine: Alkylation of the phenol ring.

  • Cysteine: Alkylation of the thiol group.

The use of scavengers such as water, TIS, and anisole is crucial to quench these reactive carbocations and prevent these side reactions.[12]

Orthogonal Deprotection Strategy in Practice

The orthogonality of Fmoc and Boc protecting groups allows for the selective deprotection of the α-amino group for chain elongation while the ε-amino group of lysine remains protected.

Orthogonal_Strategy Start Fmoc-Lys(Boc)-OH Fmoc_Deprotection 20% Piperidine/DMF Start->Fmoc_Deprotection Base-labile Boc_Deprotection TFA/Scavengers Start->Boc_Deprotection Acid-labile Alpha_Deprotected H2N-Lys(Boc)-OH Fmoc_Deprotection->Alpha_Deprotected Epsilon_Deprotected Fmoc-Lys(H2N)-OH Boc_Deprotection->Epsilon_Deprotected Both_Deprotected H2N-Lys(H2N)-OH Boc_Deprotection->Both_Deprotected Alpha_Deprotected->Boc_Deprotection Acid-labile

Caption: Orthogonal deprotection of Fmoc and Boc groups.

This selective deprotection is the cornerstone of modern SPPS, enabling the synthesis of complex peptides and proteins with high fidelity. The protocols and data presented herein provide a practical guide for researchers to effectively manage the protection and deprotection of lysine derivatives in their synthetic endeavors.

References

Applications of Peptides with Monomethylated Lysine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. Among these, the methylation of lysine residues, particularly monomethylation (Kme1), has emerged as a key player in a multitude of cellular processes. This modification, catalyzed by histone methyltransferases (HMTs) and reversed by lysine demethylases (KDMs), is not only a cornerstone of epigenetic regulation through histone modifications but also plays a vital role in modulating the function of non-histone proteins. The subtle addition of a single methyl group to a lysine residue can profoundly impact protein-protein interactions, protein stability, and enzyme activity, making it a focal point in both basic research and therapeutic development.

This document provides a comprehensive overview of the applications of peptides containing monomethylated lysine. It is intended for researchers, scientists, and drug development professionals interested in leveraging these powerful tools to investigate biological pathways, identify novel drug targets, and develop new diagnostic and therapeutic strategies. Herein, we present detailed application notes, experimental protocols, and quantitative data to facilitate the use of monomethylated lysine peptides in your research endeavors.

I. Applications in Elucidating Epigenetic Mechanisms

Peptides bearing monomethylated lysine residues are indispensable tools for dissecting the complexities of the epigenetic landscape. They serve as specific probes to study the enzymes that "write" (methyltransferases) and "erase" (demethylases) this mark, as well as the "reader" proteins that recognize and bind to it, thereby translating the epigenetic code into downstream biological outcomes.

Characterizing Histone Methyltransferases (HMTs) and Lysine Demethylases (KDMs)

Synthetic peptides mimicking histone tails with site-specifically monomethylated lysines are crucial substrates for in vitro enzymatic assays. These assays are fundamental for:

  • Determining Enzyme Activity and Specificity: By using monomethylated peptides as substrates, researchers can quantify the catalytic efficiency (kcat/Km) of HMTs that add further methyl groups (di- and trimethylation) or KDMs that remove the methyl mark.

  • Screening for Inhibitors: These peptides are essential for high-throughput screening of small molecule libraries to identify inhibitors of HMTs and KDMs, which are promising targets for various diseases, including cancer. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

Quantitative Data: Enzyme Kinetics and Inhibition

EnzymePeptide Substrate (Sequence)ModificationKm (µM)kcat (min⁻¹)IC50 (µM)InhibitorReference
G9aH3 (1-15) K9me1Dimethylation--1.7BIX-01294[1]
SETD2H3 (29-43) K36me1Di/Trimethylation----[2]
SUV39H1H3 (1-15) K9me1Di/Trimethylation--~0.8Chaetocin[3]

Note: Specific kinetic parameters for monomethylated substrates are often part of broader studies on methylation dynamics. The provided IC50 values may have been determined using assays with unmodified or mixed peptide populations, but are relevant to the enzyme's activity on methylated substrates.

Investigating "Reader" Domain Interactions

Proteins containing specialized "reader" domains, such as Chromodomains, Tudor domains, and MBT domains, specifically recognize and bind to methylated lysine residues. Peptides with monomethylated lysines are instrumental in:

  • Measuring Binding Affinities: Techniques like fluorescence polarization (FP), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) utilize these peptides to determine the dissociation constant (Kd), providing a quantitative measure of the binding strength between a reader domain and the monomethylated mark.

  • Elucidating Specificity: By comparing the binding of a reader domain to a panel of peptides with different methylation states (un-, mono-, di-, and trimethylated) at various positions, the specificity of the interaction can be precisely mapped.

Quantitative Data: Reader Domain Binding Affinities

Reader Protein (Domain)Peptide Ligand (Sequence)ModificationKd (µM)TechniqueReference
Chp1 (Chromodomain)H3 (1-15)K9me1-ITC[4]
HP1α (Chromodomain)H3 (1-15)K9me1~100ITC[5][6]
L3MBTL1 (3xMBT)H3 (1-15)K9me1-FP

II. Applications in Drug Discovery and Development

The critical role of lysine monomethylation in disease pathogenesis has positioned the proteins that regulate and recognize this PTM as attractive targets for therapeutic intervention.

Development of HMT and KDM Inhibitors

As outlined previously, monomethylated peptides are central to the discovery and characterization of inhibitors targeting the writers and erasers of lysine methylation. These inhibitors hold therapeutic promise for a range of diseases, particularly cancer, where the dysregulation of epigenetic enzymes is a common hallmark.

Peptides as Therapeutic Agents

Peptides containing monomethylated lysine can be designed to act as competitive inhibitors of reader domains or as modulators of protein-protein interactions that are dependent on this modification. While still an emerging area, the high specificity of peptide-based drugs makes them an attractive therapeutic modality.

III. Applications in Diagnostics

The altered levels of protein monomethylation have been associated with various diseases, suggesting their potential as biomarkers.

Development of Specific Antibodies

Monomethylated lysine-containing peptides are used as antigens to generate highly specific antibodies that can distinguish the monomethylated state from other methylation states and the unmodified lysine. These antibodies are crucial for:

  • Developing Immunoassays: Techniques like ELISA and Western blotting, which utilize these specific antibodies, can be developed to quantify the levels of specific monomethylated proteins in biological samples.

  • Immunohistochemistry (IHC): These antibodies enable the visualization of the localization and abundance of monomethylated proteins in tissue samples, providing valuable diagnostic and prognostic information.

Mass Spectrometry-Based Biomarker Discovery

Quantitative mass spectrometry techniques, such as selected reaction monitoring (SRM), can be used to precisely measure the levels of specific monomethylated peptides in complex biological samples like plasma or tissue lysates. This approach can lead to the identification of novel biomarkers for early disease detection, patient stratification, and monitoring treatment response.[7][8][9]

IV. Experimental Protocols

This section provides detailed protocols for key experiments involving peptides with monomethylated lysine.

Protocol for In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a radioactivity-based assay to measure the activity of an HMT using a monomethylated peptide substrate.

Materials:

  • Recombinant HMT enzyme

  • Monomethylated peptide substrate (e.g., H3K9me1 peptide)

  • S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Phosphocellulose filter paper

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a master mix containing the assay buffer, ³H-SAM, and the HMT enzyme.

  • Initiate the reaction by adding the monomethylated peptide substrate to the master mix.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.

  • Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

  • Air-dry the filter paper and place it in a scintillation vial with scintillation cocktail.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the enzyme activity based on the amount of ³H incorporated into the peptide over time.

Workflow for a radioactive HMT assay.

HMT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, ³H-SAM, HMT) Incubate Incubate at Optimal Temperature MasterMix->Incubate Add Substrate Substrate Prepare Monomethylated Peptide Substrate Spot Spot Reaction on Filter Paper Incubate->Spot Time Points Wash Wash Filter Paper Spot->Wash Count Scintillation Counting Wash->Count Calculate Calculate Enzyme Activity Count->Calculate

Caption: Workflow for a radioactive histone methyltransferase (HMT) assay.

Protocol for Chromatin Immunoprecipitation (ChIP)

This protocol describes the use of an antibody specific to a monomethylated lysine residue to immunoprecipitate chromatin and identify associated DNA sequences.

Materials:

  • Cells or tissue of interest

  • Formaldehyde (for crosslinking)

  • Glycine (to quench crosslinking)

  • Lysis buffers

  • Sonicator or micrococcal nuclease (for chromatin shearing)

  • Antibody specific for the monomethylated lysine of interest (e.g., anti-H3K9me1)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR or reagents for next-generation sequencing library preparation

Procedure:

  • Crosslinking: Treat cells with formaldehyde to crosslink proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the monomethylated lysine.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the formaldehyde crosslinks by heating.

  • DNA Purification: Treat with Proteinase K to digest proteins and purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

ChIP_Workflow Crosslink Crosslink Proteins to DNA (Formaldehyde) Lyse Cell Lysis & Chromatin Shearing Crosslink->Lyse IP Immunoprecipitation (with Kme1-specific Antibody) Lyse->IP Capture Capture Immune Complexes (Protein A/G Beads) IP->Capture Wash Wash Beads Capture->Wash Elute Elute & Reverse Crosslinks Wash->Elute Purify Purify DNA Elute->Purify Analyze Analyze DNA (qPCR or ChIP-seq) Purify->Analyze

Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Monomethylated Lysine Peptide

This protocol outlines the synthesis of a peptide containing a monomethylated lysine residue using Fmoc-based solid-phase chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Lys(Me,Boc)-OH (for monomethylated lysine)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/Water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Amino Acid Coupling Cycle:

    • Wash the resin.

    • Couple the next Fmoc-protected amino acid using coupling reagents.

    • Wash the resin.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Incorporation of Monomethylated Lysine: When the monomethylated lysine is to be incorporated, use this compound in the coupling step.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Logical relationship of SPPS for monomethylated peptides.

SPPS_Logic Start Start with Resin Cycle Amino Acid Coupling Cycle Start->Cycle Kme1_Incorp Incorporate This compound Cycle->Kme1_Incorp At Kme1 position Cleave Cleave from Resin & Remove Protecting Groups Cycle->Cleave End of sequence Kme1_Incorp->Cycle Continue sequence Purify Purify Peptide (HPLC) Cleave->Purify

Caption: Logical relationship of SPPS for monomethylated peptides.

V. Conclusion

Peptides containing monomethylated lysine are versatile and powerful reagents that are driving significant advances in our understanding of cellular regulation and disease. From elucidating the fundamental mechanisms of epigenetics to facilitating the discovery of novel therapeutics and diagnostics, their applications are broad and impactful. The protocols and data presented in this document provide a foundation for researchers to effectively utilize these tools in their own investigations. As our appreciation for the nuanced roles of lysine monomethylation continues to grow, so too will the innovative applications of these synthetic peptides in science and medicine.

References

Application Notes and Protocols for Fmoc-lys(Me,Boc)-OH in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Nε-methyl-Nε-tert-butyloxycarbonyl-L-lysine, commonly referred to as Fmoc-lys(Me,Boc)-OH, is a pivotal building block in modern chemical biology and drug discovery. This modified amino acid is instrumental for the site-specific incorporation of a monomethylated lysine residue into synthetic peptides.[1] The ability to generate peptides with this specific post-translational modification (PTM) is crucial for elucidating the complex roles of protein methylation in cellular signaling, gene regulation, and disease pathogenesis.

Lysine methylation is a key epigenetic mark, and its dysregulation is implicated in various cancers and other diseases.[2] Consequently, studying the interactions of methylated proteins with their binding partners, often called "reader" domains, is a critical area of research for the development of novel therapeutics. These application notes provide a comprehensive guide to utilizing this compound for the synthesis of monomethylated peptides and their subsequent application in studying protein-protein interactions through pull-down assays and surface plasmon resonance (SPR).

Chemical Properties and Handling

PropertyValue
Chemical Formula C₂₇H₃₄N₂O₆
Molecular Weight 482.57 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis
Storage Store at 2-8°C, protected from moisture

Note: this compound is a stable compound under recommended storage conditions. The Fmoc (fluorenylmethyloxycarbonyl) group protects the α-amine, while the Boc (tert-butyloxycarbonyl) group protects the ε-methylamino group, preventing unwanted side reactions during peptide synthesis.[1]

Experimental Workflows

Overall Workflow for Studying Protein-Protein Interactions

Overall Workflow cluster_synthesis Peptide Synthesis & Purification cluster_application Interaction Studies SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification QC Mass Spectrometry QC Purification->QC PullDown Pull-Down Assay QC->PullDown Biotinylated Peptide SPR Surface Plasmon Resonance QC->SPR Peptide MS_Analysis Mass Spectrometry (for Pull-Down) PullDown->MS_Analysis Histone Methylation Signaling PKMT Protein Lysine Methyltransferase (PKMT) Histone Histone Tail (e.g., H3K4) PKMT->Histone Methylation SAH SAH PKMT->SAH Me_Histone Monomethylated Histone Tail (H3K4me1) SAM SAM SAM->PKMT Reader Reader Domain Protein (e.g., PHD finger) Me_Histone->Reader Binding Downstream Downstream Signaling (e.g., Transcriptional Regulation) Reader->Downstream

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-Lys(Me,Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for side reactions and other issues encountered when using Fmoc-Lys(Me,Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a monomethylated lysine residue into a peptide sequence.[1][2][3] The Nα-amino group is protected by the base-labile Fmoc group, while the Nε-amino group is protected by the acid-labile Boc group and also contains a methyl group. This building block is particularly useful in the synthesis of histone tail peptides for epigenetic studies and other peptides where lysine methylation is a key post-translational modification.[3]

Q2: What are the main advantages of the orthogonal protection scheme of this compound?

The primary advantage is the orthogonal protection strategy. The Fmoc group on the α-amino group is selectively removed with a mild base, typically piperidine, allowing for peptide chain elongation. The Boc group on the ε-amino group, however, is stable to these basic conditions and remains intact throughout the synthesis. It is then removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[2][4] This ensures that the ε-amino group does not interfere with the coupling reactions.

Q3: Are there any unique side reactions specifically associated with this compound?

Currently, there is no strong evidence in the literature to suggest unique side reactions directly caused by the N-epsilon-methyl group of this compound under standard SPPS conditions. The primary challenge associated with this and other N-methylated amino acids is steric hindrance, which can lead to incomplete coupling reactions.

Q4: Does the N-epsilon-methyl group affect the stability of the Boc protecting group?

The Boc group on the methylated epsilon-amino group is considered stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). It is readily cleaved under the acidic conditions of the final cleavage step, typically with a high concentration of TFA.[2] There is no significant evidence to suggest that the methyl group substantially alters the lability of the Boc group under standard cleavage protocols.

Q5: Can the use of this compound increase the likelihood of aspartimide formation?

Aspartimide formation is a known side reaction in Fmoc SPPS, particularly in sequences containing Asp-Gly or Asp-Ser.[5][6][7] This side reaction is primarily sequence-dependent and catalyzed by the base used for Fmoc deprotection. There is no direct evidence to suggest that the presence of a methylated lysine residue influences the rate of aspartimide formation. Prevention strategies for aspartimide formation, such as using protecting groups on the backbone amide of the residue following aspartic acid or using milder bases for Fmoc deprotection, should be employed based on the peptide sequence.[6][7]

Troubleshooting Guide

The most common issue encountered when using this compound is incomplete coupling due to steric hindrance.

Issue: Incomplete Coupling of this compound

Symptoms:

  • Presence of deletion peptides (mass of the target peptide minus the mass of this compound) in the crude product upon analysis by mass spectrometry.

  • A positive Kaiser test (indicating free primary amines) or other colorimetric tests after the coupling step.

Primary Cause:

  • Steric Hindrance: The presence of the methyl group on the epsilon-amino group, in addition to the bulky Boc protecting group, can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This is a common issue with N-methylated amino acids in general.

Solutions:

StrategyRecommendationRationale
Optimize Coupling Reagents Use a more potent in-situ activating reagent such as HATU, HCTU, or PyBOP.[8]These reagents form highly reactive esters that can overcome the steric barrier more effectively than standard carbodiimide reagents like DIC.[8]
Increase Reaction Time Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.[8]Slower reaction kinetics due to steric hindrance can be compensated for by allowing more time for the reaction to proceed to completion.
Double Coupling After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[9]A second coupling step can help to drive the reaction to completion by providing a fresh supply of activated amino acid to any remaining unreacted N-terminal amines.
Microwave-Assisted Synthesis Employ microwave-assisted peptide synthesis (MA-SPPS) for the coupling step.[8][10]Microwave energy can accelerate the coupling reaction, often leading to higher coupling efficiencies in shorter times, which is particularly beneficial for sterically hindered residues.[8][10]
Optimize Solvent Use N-methylpyrrolidone (NMP) as the solvent instead of or in combination with Dimethylformamide (DMF).[8]NMP has superior solvating properties for growing peptide chains, which can help to reduce aggregation and improve the accessibility of the N-terminus for coupling.[8]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in DMF for at least 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider a second coupling (double coupling).

Protocol 2: Monitoring Coupling Efficiency by HPLC
  • Sample Collection: After the coupling step and subsequent washing, take a small sample of the resin (approximately 2-5 mg).

  • Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1-2 hours.

  • Work-up: Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by reverse-phase HPLC and mass spectrometry.

  • Interpretation: The presence of a significant peak corresponding to the mass of the peptide without the this compound residue indicates incomplete coupling.

Visualizations

Caption: Chemical Structure of this compound

SPPS_Workflow Resin Resin-Peptide-NH2 Activate Activate this compound (HATU/DIPEA in DMF) Couple Couple to Resin Resin->Couple Activate->Couple Wash1 Wash (DMF) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Positive Incomplete Coupling Kaiser->Positive Positive Negative Coupling Complete Kaiser->Negative Negative DoubleCouple Double Couple Positive->DoubleCouple FmocDeprotect Fmoc Deprotection (20% Piperidine/DMF) Negative->FmocDeprotect DoubleCouple->Wash1

Caption: SPPS Workflow for Coupling this compound

Troubleshooting_Incomplete_Coupling Start Incomplete Coupling of This compound Detected Strategy1 Use Stronger Coupling Reagent (e.g., HATU, HCTU) Start->Strategy1 Strategy2 Increase Coupling Time (e.g., to 4h or overnight) Start->Strategy2 Strategy3 Perform Double Coupling Start->Strategy3 Strategy4 Use Microwave-Assisted Synthesis Start->Strategy4 Strategy5 Change Solvent to NMP Start->Strategy5 Outcome Monitor Coupling Efficiency (HPLC/MS after test cleavage) Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome Strategy5->Outcome Success Coupling Successful Outcome->Success

Caption: Troubleshooting Decision Tree for Incomplete Coupling

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide addresses common issues related to incomplete Fmoc deprotection during Solid-Phase Peptide Synthesis (SPPS), providing troubleshooting steps and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection?

A1: Incomplete Fmoc deprotection can be identified through several analytical methods. HPLC analysis of a cleaved peptide sample will show the desired product along with a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide.[1][2] Mass spectrometry can confirm this, revealing a mass difference of 222.24 Da between the target peptide and the deletion sequence.[1][2][3] Additionally, a negative or weak result from a qualitative colorimetric assay, such as the Kaiser test (indicated by yellow or colorless beads), suggests the persistence of the Fmoc group after the deprotection step.[1][2][3][4] Automated synthesizers may also indicate incomplete deprotection through an unusually broad or non-baseline-returning UV absorbance curve of the piperidine-dibenzofulvene adduct.[1]

Q2: What are the common causes of incomplete Fmoc deprotection?

A2: Several factors can contribute to incomplete Fmoc deprotection:

  • Difficult Sequences: Certain peptide sequences, particularly those prone to forming secondary structures like β-sheets (e.g., repeating hydrophobic residues), can hinder reagent accessibility.[2][5] Sterically hindered amino acid residues can also impede the removal of the Fmoc group.[2]

  • Poor Resin Solvation: Inadequate swelling of the resin or poor solvation of the growing peptide chain can prevent the deprotection reagent from reaching all the reaction sites.[1][2]

  • Reagent Issues: The use of degraded or impure deprotection reagents, such as old piperidine, or an incorrect concentration of the reagent can lead to inefficient deprotection.[2][4]

  • Insufficient Reaction Conditions: Standard deprotection times and temperatures may not be sufficient for more challenging sequences.[1][2][4]

Q3: What are the consequences of incomplete Fmoc removal?

A3: Failing to completely remove the Fmoc group has significant negative consequences for your synthesis. The primary issue is the creation of deletion sequences, where the subsequent amino acid cannot be coupled to the chain, leading to a final product that is missing one or more amino acids.[1] This not only reduces the overall yield but also complicates the purification of the target peptide due to the presence of the highly similar, yet incorrect, peptide sequences.[1]

Q4: Can I use a stronger base if piperidine is ineffective?

A4: Yes, for very difficult sequences where standard piperidine protocols fail, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[4][6] A common alternative deprotection cocktail is 2% DBU and 2% piperidine in DMF.[2] While DBU can significantly improve deprotection efficiency, it is a stronger base and may increase the risk of side reactions like racemization and aspartimide formation if not used carefully.[3][6]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow this workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Problem: Incomplete Fmoc Deprotection Suspected step1 Step 1: Diagnose the Issue (Kaiser Test, HPLC, MS) start->step1 step2 Step 2: Implement Quick Fixes - Extend deprotection time - Perform double deprotection step1->step2 Incomplete deprotection confirmed step3 Step 3: Optimize Deprotection Protocol - Increase temperature - Use fresh reagents step2->step3 Issue persists resolution Resolution: Complete Deprotection Achieved step2->resolution Successful step4 Step 4: Modify Deprotection Reagent - Use DBU/piperidine cocktail step3->step4 Issue persists step3->resolution Successful step4->resolution Successful

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Experimental Protocols

Protocol 1: Qualitative Kaiser Test

The Kaiser test is a sensitive colorimetric assay to detect the presence of free primary amines on the resin.[7][8] A positive result (blue color) after deprotection indicates successful Fmoc removal.

Reagents:

  • Reagent A: 16.5 mg of KCN in 25 mL of deionized water, then 1.0 mL of this solution diluted with 49 mL of pyridine.[7][8]

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[7][8]

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.[7][8]

Procedure:

  • Sample Collection: After the final wash of the deprotection step, collect a small sample of resin (10-20 beads) in a small glass test tube.[1]

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1][2]

  • Heat: Heat the test tube at 100-110°C for 5 minutes.[1][8]

  • Observe Color:

    • Dark Blue/Purple Beads & Solution: Positive result, indicating successful deprotection.[1]

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.[1]

Protocol 2: Standard Fmoc Deprotection

This is a robust standard procedure suitable for most syntheses.[1]

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the solvent and add a solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate for 15-30 minutes.[1]

  • Drain and Wash: Drain the deprotection solution and wash the resin twice with DMF.[1]

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[1]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times).[1][2]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.[1]

Protocol 3: DBU-Assisted Fmoc Deprotection for Difficult Sequences

This protocol is recommended for sterically hindered residues or sequences prone to aggregation.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitate: Agitate the resin for 2-5 minutes at room temperature.[2]

  • Drain and Repeat: Drain the deprotection solution and repeat the deprotection step one more time.[2]

  • Wash: Wash the resin thoroughly with DMF (5-7 times).[2]

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents

Reagent CocktailTypical ConditionsDeprotection TimeAdvantagesDisadvantages
20% Piperidine in DMF2 x 10-20 minStandardHighly effective and well-established.[3]Can promote aspartimide and diketopiperazine (DKP) formation.[3]
2% DBU / 2-5% Piperidine in DMF/NMP2 x 5-10 minFastFaster deprotection, effective for hindered sequences.[3]Strong base, can increase the risk of racemization and aspartimide formation.[3]
5% Piperazine in NMP2 x 10 minStandardLess prone to DKP formation.[9]Can cause precipitation of the dibenzofulvene adduct, potentially interfering with filtration.[9]
4-Methylpiperidine (4-MP)20% in DMFSimilar to PiperidineA good alternative to piperidine with similar performance.[10]Not as widely used as piperidine.

Visualizations

FmocDeprotectionWorkflow cluster_synthesis_cycle SPPS Cycle cluster_monitoring Monitoring Step start Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling kaiser_test Kaiser Test wash1->kaiser_test wash2 DMF Wash coupling->wash2 next_cycle wash2->next_cycle next_cycle->start Repeat n times kaiser_test->deprotection Negative Result (Yellow) Repeat Deprotection kaiser_test->coupling Positive Result (Blue)

Caption: Standard Fmoc-SPPS workflow with an integrated monitoring step.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Lys(Me,Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid derivative.

Troubleshooting Guide

Low coupling efficiency is a primary concern when incorporating this compound into a peptide sequence. The following guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Low or Incomplete Coupling of this compound

Potential CauseRecommended Solutions & Explanations
Steric Hindrance The N-methyl group on the lysine side chain, in addition to the bulky Fmoc and Boc protecting groups, significantly increases steric hindrance, impeding the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1] This is a common issue with N-methylated amino acids.[2][3]
1. Utilize Potent Coupling Reagents: Standard coupling reagents may be insufficient. Switch to more powerful uronium/aminium or phosphonium salt-based reagents known to be effective for sterically hindered couplings.[1] Reagents like HATU, HCTU, and COMU are highly recommended.[1][4]
2. Perform a Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of activated this compound. This can help drive the reaction to completion.[1]
3. Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or overnight) can improve efficiency. The use of microwave-assisted SPPS can also significantly enhance coupling rates for hindered amino acids by providing the necessary energy to overcome activation barriers.[5]
Inefficient Activation The chosen coupling reagent may not be activating the carboxylic acid of this compound effectively.
1. Optimize Activator and Base Stoichiometry: Ensure the correct stoichiometry of the coupling reagent and a suitable base (e.g., DIPEA or collidine) is used for pre-activation. Typically, a slight excess of the amino acid and coupling reagent relative to the resin loading is recommended.[3]
2. Pre-activation Time: Allow for a sufficient pre-activation time (typically 1-5 minutes) before adding the activated amino acid solution to the resin.[3]
Peptide Aggregation The growing peptide chain on the resin may aggregate, making the N-terminal amine inaccessible for coupling.
1. Change the Solvent System: Solvents like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM) can help to disrupt secondary structures and reduce aggregation.[5]
2. Use Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling reaction can help to break up aggregates.
Incomplete Fmoc Deprotection Residual Fmoc groups on the N-terminus of the peptide chain will block the subsequent coupling reaction, leading to deletion sequences.[1]
1. Extend Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.
2. Perform a Second Deprotection Step: A second treatment with fresh piperidine solution can be beneficial.
3. Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines before proceeding with the coupling step.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound is challenging to couple primarily due to steric hindrance. The presence of the methyl group on the ε-nitrogen, combined with the bulky Fmoc and Boc protecting groups, creates a sterically crowded environment around the reactive carboxyl group, making it difficult for it to access the N-terminal amine of the growing peptide chain.[1] This is a known challenge for N-methylated amino acids in general.[2][3]

Q2: What are the most effective coupling reagents for this compound?

A2: For sterically hindered amino acids like this compound, potent coupling reagents are highly recommended. Uronium/aminium salts such as HATU, HCTU, and COMU are very effective due to their high reactivity and ability to rapidly form activated esters.[1][4] Phosphonium salt reagents like PyBOP are also a good choice and can avoid potential side reactions like guanidinylation that can occur with uronium salts.[4]

Q3: Is a double coupling strategy always necessary for this compound?

A3: While not always strictly necessary, a double coupling strategy is a highly recommended practice for sterically hindered amino acids to ensure the highest possible coupling efficiency.[1] It is a proactive measure to minimize the formation of deletion sequences, especially in longer or more complex peptides.

Q4: Can I use microwave-assisted SPPS to improve the coupling of this compound?

A4: Yes, microwave-assisted SPPS is an excellent technique to improve the coupling efficiency of sterically hindered amino acids. The application of microwave energy can accelerate the reaction rate and help overcome the energy barrier associated with coupling bulky residues.[5]

Q5: Are there any specific side reactions to be aware of when using this compound?

A5: The primary side reaction of concern is incomplete coupling, leading to the formation of deletion sequences in the final peptide. While the Boc and Fmoc protecting groups are generally stable under standard SPPS conditions, ensuring their complete removal at the appropriate steps is crucial to prevent other side reactions. For instance, incomplete Boc removal during final cleavage can result in the desired peptide with the Boc group still attached.

Data Presentation

Table 1: Comparison of Commonly Used Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Issues
HATU Uronium SaltVery HighExtremely effective for hindered couplings; low racemization.[1]High cost; potential for guanidinylation side reactions.[4]
HCTU Uronium SaltHighHighly effective for standard and hindered couplings; rapid kinetics.[6][7]More expensive than HBTU; potential for guanidinylation.[4]
COMU Uronium SaltVery HighHigh coupling efficiency comparable to HATU; safer byproducts.[4]Higher cost than HBTU/HCTU.[1]
PyBOP Phosphonium SaltHighEfficient for hindered couplings; avoids guanidinylation side reactions.[4]Byproducts can be more difficult to remove.[1]
DIC/HOBt CarbodiimideStandardCost-effective.Less effective for hindered couplings; risk of racemization.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol outlines a robust method for coupling this compound using HATU, a highly effective coupling reagent for sterically hindered amino acids.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring and Washing:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a high degree of coupling. A positive result (blue beads) suggests incomplete coupling.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Double Coupling (if necessary):

    • If the Kaiser test is positive, repeat steps 2 and 3 with a fresh solution of activated this compound.

Mandatory Visualization

Troubleshooting_Workflow cluster_0 Start: Low Coupling Efficiency cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Outcome start Low Coupling Efficiency of This compound check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_deprotection Verify Complete Fmoc Deprotection (Kaiser Test) start->check_deprotection potent_reagent Use Potent Coupling Reagent (HATU, HCTU, COMU) check_reagents->potent_reagent check_deprotection->potent_reagent double_coupling Perform Double Coupling potent_reagent->double_coupling failure Re-evaluate Strategy potent_reagent->failure increase_time_temp Increase Reaction Time and/or Temperature (Microwave SPPS) double_coupling->increase_time_temp double_coupling->failure change_solvent Optimize Solvent to Reduce Aggregation (NMP) increase_time_temp->change_solvent increase_time_temp->failure success Successful Coupling change_solvent->success change_solvent->failure

Caption: Troubleshooting workflow for low coupling efficiency of this compound.

Fmoc_Lys_Me_Boc_OH_Structure cluster_0 This compound Structure and Protecting Groups Lys Lysine Backbone Fmoc Fmoc Group (Base Labile) Lys->Fmoc α-amino protection Boc Boc Group (Acid Labile) Lys->Boc ε-amino protection Me Methyl Group (Increases Steric Hindrance) Lys->Me ε-amino methylation

Caption: Structural components of this compound contributing to coupling challenges.

References

Technical Support Center: Preventing Peptide Aggregation with Methylated Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced peptide synthesis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peptide aggregation during synthesis, with a specific focus on the strategic use of methylated lysine residues.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during solid-phase peptide synthesis (SPPS)?

A1: During solid-phase peptide synthesis (SPPS), the growing peptide chains are attached to an insoluble resin. Peptide aggregation is the self-association of these growing chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures like β-sheets, which can make the ends of the peptide chains inaccessible for the subsequent amino acid to be added.[1][2][3] This phenomenon is a major cause of incomplete or failed syntheses, especially for peptides with more than 20 amino acids or those containing many water-repelling (hydrophobic) residues.[2]

Q2: What are the typical signs that my peptide is aggregating on the resin?

A2: Several signs during synthesis can indicate that your peptide is aggregating:

  • Poor Resin Swelling: The resin beads may look shrunken or not swell properly in the solvent.[2][3]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after adding an amino acid indicates that there are unreacted free amines.[2][3] Similarly, the removal of the temporary protecting group (like Fmoc) may be slow or incomplete.

  • Physical Clumping: The resin may become sticky and clump together.[2]

  • Low Yield of the Final Peptide: A significantly lower amount of the final pure peptide than expected is a strong sign of aggregation problems during the synthesis.[2]

Q3: Which peptide sequences are more likely to aggregate?

A3: "Difficult sequences" are particularly prone to aggregation.[2] These often include:

  • Peptides with a high number of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[2]

  • Sequences that contain β-branched amino acids.[2]

  • Peptides that can form stable secondary structures.[4]

Q4: How can incorporating methylated lysine help prevent peptide aggregation?

A4: While lysine is a positively charged amino acid, methylation of its side chain increases its hydrophobicity and bulkiness without changing its overall charge.[5][6] This modification can disrupt the hydrogen bonding patterns that lead to the formation of β-sheets, which are a primary cause of aggregation.[1] Studies on amyloid-β peptides have shown that modifying lysine through methylation can significantly reduce aggregation.[7][8] By strategically replacing standard lysine residues with their methylated counterparts, it is possible to introduce subtle changes that discourage peptide chain self-association during synthesis.

Q5: What are the different forms of methylated lysine I can use?

A5: Lysine can be mono-, di-, or trimethylated on the epsilon-amino group of its side chain. Each additional methyl group increases the hydrophobicity and steric hindrance.[5][9] The choice of which methylated lysine to use may depend on the specific sequence and the severity of the aggregation problem. Commercially available Fmoc-protected methylated lysine derivatives can be used directly in standard SPPS protocols.[10][11]

Troubleshooting Guides

Issue 1: Persistent Aggregation Despite Using Standard "Difficult Sequence" Protocols

Symptoms:

  • Positive Kaiser/TNBS test after coupling, even with extended coupling times or double coupling.

  • Shrinking of the resin bed.

  • Low final peptide yield and purity.

Possible Cause: The peptide sequence is highly prone to forming strong intermolecular hydrogen bonds, leading to severe on-resin aggregation that standard methods (e.g., using special solvents or elevated temperatures) cannot sufficiently disrupt.[1][12]

Troubleshooting Steps:

  • Identify Potential Aggregation "Hot Spots": Analyze your peptide sequence to identify regions rich in hydrophobic or β-branched amino acids.

  • Strategically Substitute Lysine with Methylated Lysine:

    • If your sequence contains lysine residues within or near these hot spots, consider replacing one or more of them with a methylated lysine derivative (e.g., Fmoc-Lys(Me)-OH, Fmoc-Lys(Me)2-OH, or Fmoc-Lys(Me)3-OH).

    • This substitution can disrupt the local secondary structure formation that initiates aggregation.

  • Perform a Test Synthesis: Synthesize a small amount of the modified peptide to assess the impact on aggregation. Monitor reaction completeness closely using the ninhydrin test.

  • Analyze the Crude Product: Compare the purity of the crude peptide from the modified synthesis with your original synthesis by HPLC. A significant improvement in the main peak and a reduction in deletion byproducts would indicate that the methylated lysine is effectively reducing aggregation.

Issue 2: Low Solubility of the Cleaved Peptide for Purification

Symptoms:

  • The cleaved peptide precipitates out of the cleavage cocktail or the HPLC solvent system.

  • Difficulty in dissolving the lyophilized crude peptide.

Possible Cause: The final peptide has a high overall hydrophobicity, leading to poor solubility in aqueous solutions. While methylation increases the hydrophobicity of the lysine side chain, its strategic placement can disrupt the overall aggregation propensity of the entire peptide, potentially leading to better behavior in solution.

Troubleshooting Steps:

  • Incorporate Methylated Lysine during Synthesis: As a preventative measure, the incorporation of methylated lysine to disrupt aggregation during synthesis can also result in a final peptide that is less prone to forming insoluble aggregates after cleavage, thereby improving its solubility and facilitating purification.[12]

  • Optimize Purification Conditions:

    • Experiment with different solvent systems for HPLC, such as adding organic modifiers or small amounts of acid (e.g., formic acid) to improve solubility.

    • Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting it into the HPLC mobile phase.

  • Consider Solubility-Enhancing Tags: For extremely difficult peptides, another strategy is the use of a temporary solubility-enhancing tag, such as a poly-arginine tag, which can be removed after purification.[13][14][15]

Quantitative Data Summary

While direct quantitative comparisons of synthesis yields with and without methylated lysine for preventing aggregation are not extensively published, the principle is based on altering the physicochemical properties of the peptide. The following table summarizes the change in properties upon lysine methylation.

Amino AcidCharge at Neutral pHHydrophobicityHydrogen Bonding Capacity (Side Chain)
Lysine+1LowHigh (3 H-bond donors)
Monomethyl-lysine+1IncreasedReduced (2 H-bond donors)
Dimethyl-lysine+1Further IncreasedReduced (1 H-bond donor)
Trimethyl-lysine+1HighestNone (0 H-bond donors)

Data inferred from principles described in cited literature.[5][9]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.

  • Deprotection:

    • Wash the resin-bound peptide with DMF (3 times).

    • Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the deprotection solution.

    • Repeat the 20% piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (3-5 equivalents) in DMF.

    • Add an activation base such as DIPEA (6-10 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, extend the coupling time or perform a second coupling.

    • Once coupling is complete, wash the resin with DMF (3 times) and DCM (3 times). The resin is now ready for the next cycle.

Protocol 2: Incorporation of Fmoc-Protected Methylated Lysine

To incorporate a methylated lysine residue, simply substitute the standard Fmoc-Lys(Boc)-OH with the desired Fmoc-protected methylated lysine derivative (e.g., Fmoc-Lys(Me)2-OH) in the coupling step of the standard SPPS protocol.

  • Follow the Standard SPPS Cycle: Perform the deprotection step as described in Protocol 1.

  • Prepare the Methylated Lysine for Coupling:

    • Dissolve the Fmoc-protected methylated lysine (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated methylated lysine solution to the deprotected peptide-resin and agitate for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion with the Kaiser test and wash the resin as described in Protocol 1.

Protocol 3: Thioflavin T (ThT) Assay for Measuring Peptide Aggregation

This assay is used to quantify the formation of amyloid-like fibrillar aggregates in solution after the peptide has been cleaved and purified.[16]

  • Materials:

    • Thioflavin T (ThT) stock solution (e.g., 1 mM in water).

    • Peptide stock solution (dissolved in an appropriate buffer, e.g., PBS).

    • Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).

    • Add your peptide solution to the wells of the microplate at the desired final concentration.

    • Add the ThT working solution to each well.

    • Incubate the plate, often with shaking, at a specific temperature (e.g., 37°C) for the desired time period.

    • Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.

Visualizations

SPPS_Workflow start Start: Resin with Linker deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Activated AA, DIPEA, DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle_end Repeat Cycle (n-1) times wash2->cycle_end cycle_end->deprotection Next Cycle cleavage Final Cleavage & Deprotection (TFA Cocktail) cycle_end->cleavage Final Cycle purification Purification (HPLC) cleavage->purification end_product Pure Peptide purification->end_product

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Aggregation_Troubleshooting cluster_synthesis SPPS Cycle cluster_problem Problem cluster_solution Solution synthesis Peptide Elongation aggregation On-Resin Aggregation (β-Sheet Formation) synthesis->aggregation Difficult Sequence solution Incorporate Methylated Lysine aggregation->solution Troubleshoot disruption Disrupt H-Bonding solution->disruption Mechanism disruption->synthesis Improved Synthesis

Caption: Troubleshooting logic for using methylated lysine to combat peptide aggregation.

References

Technical Support Center: Purification of Monomethylated Lysine Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of peptides containing monomethylated lysine.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate my monomethylated peptide from its unmethylated and other methylated forms?

Separating peptide isoforms with different lysine methylation states is challenging due to their subtle physicochemical differences. Monomethylation only slightly increases the peptide's overall hydrophobicity. In Reversed-Phase HPLC (RP-HPLC), where separation is based on hydrophobicity, these peptides will have very similar retention times, often resulting in co-elution or poor resolution.[1][2] The elution order can also be counterintuitive; while monomethylation increases hydrophobicity compared to the unmodified peptide, di- and trimethylated peptides can sometimes elute earlier due to charge stabilization effects that make them more hydrophilic overall.[3]

Q2: What is the best type of HPLC column to use for this separation?

The choice of column is critical for resolving closely related peptide species.

  • Reversed-Phase (C18): Wide-pore (e.g., 300 Å) C18 columns are a common starting point for peptide separations.[4] However, standard C18 columns may not provide sufficient selectivity. Subtle differences in C18 bonding and end-capping can affect selectivity, so testing columns from different manufacturers may be beneficial.[2]

  • Alternative Reversed-Phases: Phenyl-Hexyl columns can offer different selectivity compared to C18 and may improve the resolution of challenging peptide mixtures.[2][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating hydrophilic and post-translationally modified peptides.[6][7][8] In HILIC, the elution order is reversed compared to RP-HPLC, with more hydrophilic compounds being retained longer.[6][9] This technique can be particularly effective for separating acetylated and methylated histones and their peptides.[6][10]

Q3: How do ion-pairing agents affect my separation?

Ion-pairing agents are mobile phase additives that are essential for good peak shape and resolution in peptide RP-HPLC.[4][11] They work by forming a neutral complex with charged residues on the peptide, which then interacts with the hydrophobic stationary phase.

  • Trifluoroacetic Acid (TFA): The most common ion-pairing agent, typically used at a concentration of 0.1%.[1][12][13] It provides good peak shape for most peptides.

  • Formic Acid (FA): Often used for LC-MS applications because it is less ion-suppressing than TFA.[12][13][14] However, it is a weaker acid and may result in broader peaks for some peptides compared to TFA.

  • Heptafluorobutyric Acid (HFBA): A stronger, more hydrophobic ion-pairing agent that can increase the retention time of peptides and alter the elution profile of impurities.[15][16][17] This can be useful for resolving closely-eluting species. Caution is advised as larger ion-pairing agents like HFBA are less volatile and can contaminate mass spectrometers.[15]

Troubleshooting Guide

Problem 1: Poor or No Resolution Between Methylation States

If your monomethylated peptide is co-eluting with the unmethylated or dimethylated forms, consider the following optimization strategies.

Solution A: Optimize the Elution Gradient

A shallow gradient is crucial for separating molecules with similar hydrophobicity.[2][4] Reducing the rate of change of the organic solvent (e.g., acetonitrile) in the mobile phase extends the separation window and can significantly improve resolution.

Table 1: Example Gradient Optimization

ParameterStandard GradientOptimized Shallow Gradient
Duration 20 minutes60 minutes
Gradient Slope 1.5% B/minute0.5% B/minute
Expected Outcome Poor resolution of isomersImproved separation between peaks
Solution B: Change the Ion-Pairing Reagent

Altering the ion-pairing agent can change the selectivity of the separation.[15] If 0.1% TFA is not providing adequate resolution, switching to a more hydrophobic agent like HFBA can increase peptide retention and potentially resolve co-eluting peaks.[15][17]

Solution C: Switch to an Orthogonal Separation Method like HILIC

If RP-HPLC methods are insufficient, HILIC provides an alternative separation mechanism based on hydrophilicity.[6][18] This is often a successful strategy for modified peptides that are difficult to resolve by hydrophobicity alone.[7][8] HILIC is particularly effective for separating glycopeptides and phosphopeptides from their unmodified forms.[7]

Troubleshooting_Poor_Resolution start Poor Resolution Between Methylation States sub_grad Is the gradient optimized? start->sub_grad sub_ip Have you tried alternative ion-pairing? sub_grad->sub_ip Yes act_grad Implement a Shallow Gradient sub_grad->act_grad No sub_col Is the column chemistry optimal? sub_ip->sub_col Yes act_ip Test HFBA or DFA instead of TFA sub_ip->act_ip No act_col Switch to HILIC or Phenyl-Hexyl Column sub_col->act_col No end_node Resolution Improved act_grad->end_node act_ip->end_node act_col->end_node

Problem 2: Poor Peak Shape (Tailing or Broadening)

Poor peak shape can compromise resolution and the accuracy of quantification.

Solution A: Check Silica Purity and TFA Concentration

Low-purity silica in older columns can contain metal impurities that cause peak tailing.[4] This effect is more pronounced at lower TFA concentrations. Ensure you are using a high-purity silica column and a sufficient concentration of TFA (at least 0.05-0.1%) to maintain good peak shape.[4]

Solution B: Optimize Column Temperature

Operating the column at an elevated temperature (e.g., 30-45°C) can improve peak shape and resolution.[1][14] Increased temperature reduces mobile phase viscosity, which can lead to sharper peaks. It can also influence peptide conformation and alter separation selectivity.[1]

Solution C: Ensure Complete Sample Dissolution

The peptide sample must be fully dissolved before injection. Lyophilized peptides should be dissolved in a suitable solvent, such as 0.1% TFA in water, and centrifuged at high speed to pellet any insoluble material.[14] Injecting particulate matter can lead to peak broadening and column blockage.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Monomethylated Peptides

This protocol provides a starting point for the analytical separation of a purified monomethylated peptide.

  • Sample Preparation:

    • Dissolve ~1 mg of the lyophilized peptide in 1 mL of Mobile Phase A to a final concentration of 1 mg/mL.[14]

    • Vortex until the peptide is fully dissolved.

    • Centrifuge the sample at >14,000 x g for 5 minutes to remove any particulates.[14]

    • Transfer the supernatant to an HPLC vial.

  • HPLC Conditions:

    • Column: C18 stationary phase, wide-pore (160 Å or 300 Å), e.g., 4.6 x 250 mm.[4][5]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[4]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[4]

    • Column Temperature: 30-40°C.[14]

    • Detection: UV at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present).[14]

    • Injection Volume: 10-20 µL.

  • Gradient Program (Starting Point):

    • Begin with a shallow gradient, for example, a linear increase of 0.5% Mobile Phase B per minute.

    • Example: 5-35% B over 60 minutes. Adjust the starting and ending percentages based on the hydrophobicity of your specific peptide.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve Peptide (1 mg/mL in 0.1% TFA) vortex Vortex to Mix dissolve->vortex centrifuge Centrifuge (14,000 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant to HPLC Vial centrifuge->transfer inject Inject Sample onto C18 Column transfer->inject gradient Run Shallow Gradient (e.g., 0.5% B/min) inject->gradient detect Detect at 214/280 nm gradient->detect integrate Integrate Peaks detect->integrate assess Assess Resolution and Purity integrate->assess

Protocol 2: HILIC Method for Enhanced Separation

This protocol is for situations where RP-HPLC fails to provide adequate resolution.

  • Sample Preparation:

    • Dissolve the peptide in the initial mobile phase (e.g., 80% acetonitrile, 20% aqueous buffer). Note that peptide solubility can be lower in high organic content, so smaller sample volumes or lower concentrations may be necessary.[6]

  • HILIC Conditions:

    • Column: HILIC stationary phase (e.g., bare silica, amide, or zwitterionic).[7][9]

    • Mobile Phase A (Weak Solvent): >60% Acetonitrile with an aqueous buffer component (e.g., 10 mM ammonium formate, pH 3).[9]

    • Mobile Phase B (Strong Solvent): Aqueous buffer (e.g., 10 mM ammonium formate, pH 3).

    • Flow Rate: Dependent on column dimensions, typically 0.2-0.4 mL/min for a 2.1 mm ID column.[14]

    • Column Temperature: 30-40°C.

    • Detection: UV at 214 nm.

  • Gradient Program:

    • The gradient runs in the opposite direction to RP-HPLC: start with a high percentage of organic solvent (Mobile Phase A) and increase the percentage of the aqueous strong solvent (Mobile Phase B) to elute the peptides.

    • Example: 95-65% A over 30 minutes.

References

Technical Support Center: Mass Spectrometry Analysis of Peptides with Fmoc-Lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Fmoc-Lys(Me,Boc)-OH in solid-phase peptide synthesis (SPPS). It provides troubleshooting advice and frequently asked questions (FAQs) related to the mass spectrometry analysis of peptides incorporating this modified amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of a peptide containing a single this compound residue after synthesis and cleavage?

A1: During the final cleavage and deprotection step, typically using a trifluoroacetic acid (TFA) cocktail, the Boc group from the lysine side chain is removed. However, the Nα-Fmoc group is only removed during the synthesis cycles with piperidine and should not be present on the final cleaved peptide. The methyl group on the lysine side chain remains. Therefore, you should calculate the expected mass based on the peptide sequence with a monomethylated lysine residue (Lys(Me)).

Q2: I am observing a mass corresponding to my peptide plus an unexpected modification. What could be the cause?

A2: Unexpected adducts are common in electrospray ionization mass spectrometry (ESI-MS). These can arise from various sources in your sample preparation and LC-MS system. Common adducts and synthesis-related modifications are summarized in the table below. It is also possible that some side-chain protecting groups from other amino acids in your sequence were not completely removed during cleavage.

Q3: My MS/MS fragmentation is poor, and I cannot confirm the sequence of my peptide. How can I improve it?

A3: Poor fragmentation can be due to several factors including the peptide's sequence, charge state, and the fragmentation method used.

  • Optimize Collision Energy: The collision energy should be optimized for your specific peptide. Start with your instrument's default settings and then perform a stepwise increase of the collision energy to find the optimal fragmentation.

  • Select a Higher Charge State: Doubly or triply charged precursor ions often fragment more efficiently and produce a richer spectrum of b- and y-ions. If available, select a higher charge state for MS/MS analysis.

  • Change Fragmentation Method: If you are using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) and getting poor fragmentation, consider using Electron Transfer Dissociation (ETD). ETD is a non-ergodic fragmentation technique that is often more effective for peptides with labile post-translational modifications, as it tends to preserve the modification on the side chain while cleaving the peptide backbone.

Q4: I am seeing a significant peak at M-100 or M-56 in my mass spectrum. What does this indicate?

A4: These neutral losses are characteristic of the Boc protecting group.

  • Loss of 100 Da: This corresponds to the neutral loss of the entire tert-butoxycarbonyl (Boc) group.

  • Loss of 56 Da: This is a very common fragmentation pattern for Boc-protected amines and corresponds to the loss of isobutylene via a McLafferty-like rearrangement.[1] If you observe these losses in the mass spectrum of your final peptide, it indicates incomplete removal of the Boc group during the TFA cleavage step.

Q5: I am not seeing my peptide ion, or the signal is very weak. What are the possible reasons?

A5: Low signal intensity is a frequent issue in the MS analysis of synthetic peptides.

  • Sample Purity and Concentration: Ensure your peptide is sufficiently pure and at an appropriate concentration for your instrument. Peptides synthesized using SPPS often require purification by HPLC to remove truncated sequences and other impurities that can suppress ionization.[2]

  • Ion Suppression: Trifluoroacetic acid (TFA), commonly used in HPLC for peptide purification, is a known ion-suppressing agent in ESI-MS.[3] If your sample is dissolved in a buffer containing TFA, you may observe a weak signal. It is recommended to use 0.1% formic acid as the mobile phase additive for LC-MS analysis.[4][5]

  • Instrument Parameters: Optimize your ESI source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your peptide.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptoms:

  • Observation of a peak corresponding to the mass of the peptide with the Boc group still attached (+100 Da from the expected Lys(Me) mass).

  • In MS/MS spectra, a prominent neutral loss of 56 Da (isobutylene) or 100 Da (Boc group) from the precursor ion.

Troubleshooting Steps:

  • Extend Cleavage Time: Increase the duration of the TFA cleavage reaction to ensure complete removal of the Boc group.

  • Verify Cleavage Cocktail: Ensure the composition of your cleavage cocktail is appropriate for your resin and peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).

  • Optimize Sample Preparation for MS: If you suspect in-source fragmentation of a Boc-protected peptide, try using softer ionization conditions (e.g., lower capillary voltage).

Issue 2: Adduct Formation

Symptoms:

  • Presence of peaks at M+22, M+38, or M+114 corresponding to sodium, potassium, and TFA adducts, respectively.

Troubleshooting Steps:

  • Use High-Purity Solvents: Ensure that all solvents used for sample preparation and LC-MS are of the highest purity to minimize alkali metal contamination.

  • Avoid TFA in Final Sample Buffer: If possible, perform a buffer exchange or dry down the sample and resuspend it in a solution with 0.1% formic acid before MS analysis to avoid TFA adducts.[6]

  • Adjust MS Source Conditions: Increasing the cone gas flow can sometimes help to reduce the formation of adducts.[7]

Issue 3: Identification of Synthesis-Related Impurities

Symptoms:

  • Observation of peaks corresponding to masses lower than the target peptide (deletion sequences).

  • Presence of peaks corresponding to the target peptide plus the mass of one or more amino acids (insertion sequences).

Troubleshooting Steps:

  • Review Synthesis Records: Carefully check the synthesis protocol to identify any steps where coupling or deprotection may have been inefficient.

  • Purify the Crude Peptide: Use preparative HPLC to isolate the target peptide from synthesis-related impurities.[2]

  • Perform MS/MS on Impurity Peaks: Fragment the impurity ions to confirm their identity as deletion or insertion sequences.

Data Presentation

Table 1: Common Adducts and Modifications in Mass Spectrometry of Synthetic Peptides

Adduct/ModificationMonoisotopic Mass Change (Da)Average Mass Change (Da)Notes
Sodium Adduct+21.98194+21.98922Commonly observed in ESI-MS.
Potassium Adduct+37.95588+38.96371Commonly observed in ESI-MS.
TFA Adduct+113.99286+114.0183Can be seen when TFA is used in the mobile phase.[6]
Incomplete Boc Removal+100.05276+100.1164Indicates incomplete cleavage.
Trifluoroacetylation+95.98231+96.0041A potential side reaction from the TFA cleavage.
Deamidation (Asn, Gln)+0.98402+0.9847A common degradation product.[4]
Oxidation (Met)+15.99491+15.9994Can occur during synthesis or sample handling.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Cleavage and Deprotection: After solid-phase synthesis, cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times to remove scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide using reversed-phase HPLC.

  • Final Sample Preparation: Lyophilize the purified peptide fractions. For LC-MS analysis, dissolve the peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.

Protocol 2: General LC-MS/MS Method
  • LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be 5-60% B over 15-30 minutes, depending on the hydrophobicity of the peptide.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS Scan Range: m/z 200-2000.

  • MS/MS: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions. Use an appropriate collision energy (CID or HCD) or consider ETD for better fragmentation of the modified peptide.

Mandatory Visualization

G Troubleshooting Workflow for Low MS Signal start Low or No MS Signal for Peptide check_concentration Is peptide concentration and purity adequate? start->check_concentration check_ionsuppression Is TFA present in the mobile phase? check_concentration->check_ionsuppression Yes increase_concentration Increase sample concentration or perform further purification (HPLC). check_concentration->increase_concentration No check_source_params Are ESI source parameters optimized? check_ionsuppression->check_source_params No replace_tfa Replace TFA with 0.1% formic acid. check_ionsuppression->replace_tfa Yes check_instrument Is the mass spectrometer calibrated and functioning correctly? check_source_params->check_instrument Yes optimize_source Tune source parameters (capillary voltage, gas flow, temperature). check_source_params->optimize_source No instrument_maintenance Perform instrument calibration and maintenance. check_instrument->instrument_maintenance No end_bad Issue Persists - Consult Instrument Specialist check_instrument->end_bad Yes end_good Signal Improved increase_concentration->end_good replace_tfa->end_good optimize_source->end_good instrument_maintenance->end_good

Caption: Troubleshooting workflow for low MS signal of peptides.

Fragmentation Proposed MS/MS Fragmentation of Lys(Me,Boc) Side Chain precursor Precursor Ion [M+H]+ loss_isobutylene Neutral Loss of Isobutylene (-56 Da) precursor->loss_isobutylene McLafferty-like Rearrangement loss_boc Neutral Loss of Boc Group (-100 Da) precursor->loss_boc immonium_ion Lys(Me,Boc) Immonium Ion precursor->immonium_ion Side chain cleavage loss_co2 Neutral Loss of CO2 (-44 Da) loss_isobutylene->loss_co2 Further Fragmentation fragment_isobutylene [M+H - C4H8]+ loss_isobutylene->fragment_isobutylene fragment_boc [M+H - C5H8O2]+ loss_boc->fragment_boc fragment_co2 [M+H - CO2]+ loss_co2->fragment_co2

Caption: Proposed MS/MS fragmentation of Lys(Me,Boc) side chain.

References

Troubleshooting low yield in methylated peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in methylated peptide synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of methylated peptides.

Problem 1: Low final peptide yield with evidence of deletion sequences.

This issue is often indicated by mass spectrometry results showing peptides missing one or more amino acids, particularly at the site of N-methylation.

  • Potential Cause 1: Incomplete Coupling due to Steric Hindrance. The methyl group on the amide nitrogen increases steric bulk, hindering the approach of the activated amino acid and leading to incomplete coupling reactions. This is especially pronounced when coupling two consecutive N-methylated residues.

    • Solution:

      • Optimize Coupling Reagent: Switch from standard reagents like HBTU or HCTU to more potent ones such as HATU, COMU, PyAOP, or PyBOP, particularly when used with additives like HOAt or Oxyma.[1] For exceptionally difficult couplings, consider using PyBroP or BOP-Cl.[1]

      • Increase Reaction Temperature: Elevating the reaction temperature can improve coupling efficiency. Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion.[1]

      • Double Coupling: Perform a second coupling step to ensure the reaction proceeds to completion.[2]

      • Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.

  • Potential Cause 2: Poor Resin Swelling. Inadequate swelling of the resin can limit the accessibility of reagents to the reaction sites.

    • Solution: Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling step.[1]

Problem 2: Positive bromophenol blue test after coupling.

A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines, signifying an incomplete reaction. A complete reaction is indicated by a yellow color.[1]

  • Potential Cause: Insufficient Coupling Efficiency. The chosen coupling reagent and conditions are not sufficient to overcome the steric hindrance of the N-methylated amino acid.

    • Solution:

      • Recouple: Immediately perform a second coupling with a fresh solution of activated amino acid.

      • Switch to a More Potent Reagent: If repeated recoupling fails, switch to a more powerful coupling reagent for subsequent steps, as detailed in "Problem 1".

Problem 3: Presence of side products in the final peptide.

Mass spectrometry analysis reveals unexpected masses corresponding to side reactions.

  • Potential Cause 1: Aspartimide Formation. This is a common side reaction in Fmoc-based synthesis, especially at Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-aspartyl peptides and racemization.[3][4]

    • Solution:

      • Use Protecting Groups: Incorporate sterically hindered protecting groups on the aspartic acid side chain, such as β-trialkylmethyl esters.[5]

      • Modify Deprotection Conditions: Add an acidic modifier like 1 M Oxyma Pure to the 20% piperidine in DMF deprotection solution to reduce aspartimide-related impurities.[4]

      • Backbone Protection: Utilize backbone protection, such as a dimethoxybenzyl (Dmb) group on the amide nitrogen of the residue following aspartic acid.[6]

  • Potential Cause 2: Racemization. The chiral integrity of the amino acids can be compromised during activation, leading to the formation of epimers. Histidine and cysteine are particularly susceptible.

    • Solution:

      • Use Additives: Add racemization suppressants like HOBt, 6-Cl-HOBt, or HOAt during the coupling step.[7]

      • Optimize Base: Use a weaker base like N-methylmorpholine (NMM) or a sterically hindered base such as 2,4,6-collidine instead of more common bases like DIPEA.[8]

      • Protect Side Chains: For histidine, protect the imidazole π-nitrogen to prevent it from promoting enolization.[4]

  • Potential Cause 3: Side Reactions During On-Resin N-Methylation. Incomplete sulfonylation before methylation can lead to unwanted side products. Prolonged exposure to a base can also cause side reactions.

    • Solution:

      • Ensure Complete Sulfonylation: Monitor the sulfonylation step to ensure it goes to completion before adding the methylating agent.

      • Optimize Reaction Times: Minimize the exposure time to the base (e.g., DBU) to prevent base-catalyzed side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major problem in methylated peptide synthesis?

A1: The presence of a methyl group on the amide nitrogen creates a secondary amine, which is significantly more sterically hindered than the primary amine of a standard amino acid. This increased bulk impedes the approach of the activated carboxyl group of the incoming amino acid, making peptide bond formation more difficult and often leading to incomplete reactions and lower yields.[1]

Q2: Which coupling reagents are most effective for N-methylated amino acids?

A2: For sterically hindered N-methylated amino acids, more potent coupling reagents are generally required. HATU is a widely used and effective reagent.[1] Other highly efficient options include COMU, PyAOP, and PyBOP. For particularly challenging couplings, such as between two N-methylated residues, PyBroP and BOP-Cl have proven to be effective.[1]

Q3: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?

A3: The standard ninhydrin test will give a false negative with the secondary amine of an N-methylated residue. The bromophenol blue test is a reliable alternative. A yellow color on the resin beads indicates a complete reaction, while a blue or green color signifies an incomplete coupling, indicating that a recoupling step is necessary.[1][9]

Q4: What are the best practices for cleavage and deprotection of methylated peptides?

A4: The choice of cleavage cocktail depends on the specific amino acids in your peptide. For peptides containing sensitive residues like methionine, a cocktail designed to minimize oxidation, such as "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide), is recommended.[10][11] For peptides with trityl-based protecting groups, "Reagent B" (TFA/phenol/water/triisopropylsilane) is a good "odorless" option.[11] It is crucial to use scavengers to trap reactive cationic species generated during cleavage to prevent side reactions.[12]

Q5: Can on-resin N-methylation be performed, and what are the key considerations?

A5: Yes, on-resin N-methylation is a common technique. A typical procedure involves protection of the N-terminal α-amine with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation of the resulting acidic sulfonamide with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. The o-NBS group is then removed to allow for the coupling of the next amino acid.[13] Careful optimization of reaction times and thorough washing between steps are crucial to avoid side reactions and ensure a pure product.[14]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for N-Methylated Amino Acids

Coupling ReagentAdditiveRelative ReactivityKey AdvantagesCommon Applications
HATU HOAtVery HighHighly efficient, especially for hindered couplings; suppresses racemization.[15]General use for N-methylated amino acids.
COMU OxymaVery HighComparable efficiency to HATU; safer handling due to the absence of explosive HOBt/HOAt.Microwave-assisted SPPS, sterically hindered couplings.
PyBOP HOBtHighGood for standard couplings, but can be less effective for highly hindered N-methylated residues.General peptide synthesis.
PyBroP NoneVery HighHighly reactive, effective for very difficult couplings, including N-methyl-N-methyl linkages.[16]Exceptionally hindered couplings.
BOP-Cl NoneHighEffective for difficult couplings.Sterically demanding couplings.
HBTU/HCTU HOBtModerate-HighStandard coupling reagents; may be less effective for N-methylated amino acids.[1]Routine peptide synthesis.

Table 2: Common Cleavage Cocktails for Fmoc-Based Peptide Synthesis

Reagent NameCompositionKey Applications & Remarks
Reagent B TFA (88%), Phenol (5%), Water (5%), TIPS (2%)"Odorless" option. Good for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[11]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH4I (1.5%)Specifically designed to minimize methionine oxidation.[10][11]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)General-purpose cleavage cocktail suitable for most sensitive amino acid residues.[11]
Reagent R TFA, Thioanisole, EDT, AnisoleRecommended for peptides with arginine residues protected with sulfonyl groups.[11]

Experimental Protocols

Protocol 1: HATU Coupling to an N-Methylated Amine

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly.[9][17]

  • Activation Solution: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl amino acid and 3.9 equivalents of HATU in DMF.[9]

  • Pre-activation: Add 8 equivalents of DIEA to the activation solution and mix for 1-3 minutes at room temperature.[9][17]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. Longer reaction times or a second coupling may be necessary when coupling to another N-methylated residue.[9]

  • Monitoring: Monitor the reaction completion using the bromophenol blue test. A yellow color indicates a complete reaction.[9][17] If the test is blue or green, perform a recoupling with a fresh solution of activated amino acid.[17]

  • Washing: Once coupling is complete, filter the resin and wash thoroughly with DMF, DCM, and then DMF again to remove all soluble reagents and byproducts.[9]

Protocol 2: On-Resin N-Methylation

  • Sulfonylation: Protect the N-terminal α-amine group with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of a base like collidine or DMAP in NMP.[13][14]

  • Methylation: Treat the resin-bound sulfonamide with a methylating agent such as dimethyl sulfate or methyl iodide and a base like LiOtBu or DBU in a suitable solvent (e.g., THF or DMSO).[18][19]

  • o-NBS Deprotection: Remove the o-NBS protecting group using a solution of 2-mercaptoethanol and DBU in NMP. The appearance of a yellow-green color indicates the formation of the side product and progression of the deprotection.[14]

  • Washing: Thoroughly wash the resin with NMP between each step to prevent side reactions and ensure a high-purity product.[14]

Mandatory Visualization

Troubleshooting_Low_Yield_Methylated_Peptide_Synthesis start Low Yield in Methylated Peptide Synthesis problem Analyze Crude Product (Mass Spectrometry, HPLC) start->problem deletion Deletion Sequences (Incomplete Coupling) problem->deletion Identify Missing Residues side_products Side Products Detected problem->side_products Identify Unexpected Masses steric_hindrance Steric Hindrance deletion->steric_hindrance poor_swelling Poor Resin Swelling deletion->poor_swelling aspartimide Aspartimide Formation side_products->aspartimide racemization Racemization side_products->racemization methylation_issues On-Resin Methylation Side Reactions side_products->methylation_issues optimize_coupling Optimize Coupling: - Potent Reagents (HATU, COMU) - Increase Temperature (Microwave) - Double Couple - Extend Reaction Time steric_hindrance->optimize_coupling swell_resin Ensure Proper Resin Swelling (≥30 min in DMF/NMP) poor_swelling->swell_resin prevent_aspartimide Prevent Aspartimide: - Hindered Protecting Groups - Modify Deprotection (Oxyma) - Backbone Protection (Dmb) aspartimide->prevent_aspartimide reduce_racemization Reduce Racemization: - Additives (HOAt, HOBt) - Weaker/Hindered Base (NMM) - Side Chain Protection (His) racemization->reduce_racemization optimize_methylation Optimize On-Resin Methylation: - Ensure Complete Sulfonylation - Minimize Base Exposure Time methylation_issues->optimize_methylation

Caption: Troubleshooting workflow for low yield in methylated peptide synthesis.

Experimental_Workflow_HATU_Coupling swell 1. Swell Resin (DMF/NMP, ≥30 min) deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash Resin deprotect->wash1 couple 6. Add to Resin & Couple (1-4 hours at RT) wash1->couple activate 4. Prepare Activation Solution (Fmoc-N-Me-AA, HATU, DIEA in DMF) preactivate 5. Pre-activate (1-3 min at RT) activate->preactivate preactivate->couple monitor 7. Monitor Completion (Bromophenol Blue Test) couple->monitor monitor->couple Incomplete (Blue/Green) Recouple wash2 8. Wash Resin monitor->wash2 Complete (Yellow) next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Experimental workflow for HATU-mediated coupling of N-methylated amino acids.

Logical_Relationships_Coupling_Reagents cluster_difficulty Coupling Difficulty cluster_reagents Coupling Reagents standard Standard Coupling hbtu HBTU / HCTU standard->hbtu Sufficient for hindered Hindered Coupling (e.g., N-Me-AA) hatu HATU / COMU hindered->hatu Requires very_hindered Very Hindered Coupling (e.g., N-Me-AA to N-Me-AA) pybrop PyBroP / BOP-Cl very_hindered->pybrop May Require hbtu->hindered Often Insufficient hatu->standard Also Effective for hatu->very_hindered Often Effective pybrop->hindered Also Effective for

Caption: Logical relationships between coupling difficulty and reagent choice.

References

Technical Support Center: Removal of Boc Protecting Group from Nε-methyl-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of the tert-butyloxycarbonyl (Boc) protecting group from Nε-methyl-lysine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Boc deprotection of Nε-methyl-lysine?

The most common method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2][3] The reaction is usually performed at room temperature and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

Q2: My Boc deprotection reaction is sluggish or incomplete. What are the possible causes and solutions?

Incomplete deprotection of Nε-methyl-lysine can be due to several factors:

  • Increased Steric Hindrance: The N-methyl group adds steric bulk near the carbamate nitrogen, which can impede the approach of the acid catalyst, slowing down the cleavage reaction compared to non-methylated lysine.[6][7]

  • Insufficient Acid Strength or Concentration: Standard conditions may not be sufficient. The rate of Boc cleavage often shows a second-order dependence on acid concentration, so a slight decrease in acid strength can significantly impact the reaction rate.[6][7]

  • Inadequate Reaction Time or Temperature: The reaction may require more time to reach completion. While many deprotections are carried out at room temperature, some substrates may need longer reaction times or gentle heating.[8][9]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[6][9] Interestingly, 100% TFA might cause less resin swelling than a 55% TFA solution in DCM.[6]

Solutions:

  • Increase Acid Concentration: Gradually increase the TFA concentration, for example, from 20% to 50% in DCM.[1][8]

  • Extend Reaction Time: Monitor the reaction's progress and extend the time as needed.[8]

  • Consider a Stronger Acid System: If increasing concentration and time is not effective, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[8]

Q3: I am observing unexpected side products after deprotection. What could be the cause and how can I prevent them?

Side product formation is often due to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1][8] This cation can alkylate electron-rich amino acid residues like tryptophan and methionine.[1][8]

Prevention:

  • Use of Scavengers: Scavengers are added to the reaction mixture to trap the reactive tert-butyl cations.[1][10] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or reaction time.[1][9]Increase TFA concentration (e.g., from 20% to 50% in DCM) or prolong the reaction time, monitoring by TLC/LC-MS.[1][8]
Steric hindrance from the N-methyl group.[6][7]Consider using a stronger acid system like 4M HCl in dioxane.[8]
Side Product Formation Alkylation by the tert-butyl cation intermediate.[1][8]Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v) to the reaction mixture.[8][11]
Product is an oil/difficult to isolate TFA salt of the amine may be oily.After evaporation of TFA, co-evaporate with toluene (2-3 times) to remove residual acid.[6] Precipitation of the product from a solvent like cold methyl tert-butyl ether (MTBE) can also be attempted.[6]
Ester hydrolysis (if applicable) Strong acidic conditions.Use milder deprotection conditions, such as HCl in dioxane at 0°C, and monitor the reaction carefully.[12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM
  • Reaction Setup: Dissolve the Boc-Nε-methyl-lysine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[8][11]

  • Cooling: Cool the solution to 0°C using an ice bath.[5][11]

  • Addition of Reagents: If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[11] Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[8][11]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[11] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5][11]

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[11]

    • TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[6][8]

    • Isolation: The resulting TFA salt can often be used directly in the next step. If the free amine is required, the residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate.[11] The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.[5]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
  • Reaction Setup: Dissolve the Boc-Nε-methyl-lysine derivative in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.[8]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[8]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[8]

Quantitative Data Summary

Reagent Solvent Concentration Temperature Typical Reaction Time Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[1][8]0°C to Room Temp[5]30 min - 2 hours[5][8]Most common method. Scavengers may be needed.
Trifluoroacetic Acid (TFA)Neat100%Room Temp5-15 minutes[1]Very rapid, but may increase side products.[1] Can cause poor resin swelling in SPPS.[6]
Hydrochloric Acid (HCl)1,4-Dioxane4 M[8]Room Temp30 min - 2 hours[8]Good alternative to TFA; product precipitates as HCl salt.[11]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom TempVariableMilder conditions.[11]

Visualizations

G Troubleshooting Workflow for Boc Deprotection start Start Boc Deprotection monitor Monitor Reaction (TLC/LC-MS) start->monitor complete Reaction Complete? monitor->complete workup Proceed to Work-up complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No incomplete Incomplete Reaction troubleshoot->incomplete side_products Side Products Observed troubleshoot->side_products increase_time Increase Reaction Time incomplete->increase_time increase_acid Increase Acid Concentration incomplete->increase_acid add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger increase_time->monitor increase_acid->monitor add_scavenger->monitor

Caption: Troubleshooting workflow for Boc deprotection of Nε-methyl-lysine.

G Boc Deprotection of Nε-methyl-lysine with TFA cluster_reactants Reactants cluster_products Products Boc-N-methyl-lysine Boc-N-methyl-lysine N-methyl-lysine TFA Salt N-methyl-lysine TFA Salt Boc-N-methyl-lysine->N-methyl-lysine TFA Salt + TFA isobutylene Isobutylene Boc-N-methyl-lysine->isobutylene + TFA co2 Carbon Dioxide Boc-N-methyl-lysine->co2 + TFA TFA Trifluoroacetic Acid (TFA)

Caption: Chemical reaction for the removal of the Boc protecting group.

References

Minimizing Racemization During Coupling of Fmoc-Lys(Me,Boc)-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing racemization during the crucial coupling step of Fmoc-Lys(Me,Boc)-OH in solid-phase peptide synthesis (SPPS). Due to the steric hindrance imparted by the N-methylation on the lysine side chain, this amino acid derivative is particularly susceptible to epimerization. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal coupling efficiency while preserving stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during coupling?

A1: The primary reason for the increased risk of racemization with this compound lies in the steric hindrance created by the methyl group on the ε-amino group of the lysine side chain. This bulkiness can slow down the rate of the desired peptide bond formation. The prolonged exposure of the activated carboxylic acid to the basic coupling conditions increases the likelihood of forming a planar oxazolone intermediate. Abstraction of the alpha-proton of this intermediate by a base leads to a loss of chirality, resulting in the incorporation of the D-isomer into the peptide sequence.

Q2: Which factors are most critical to control to minimize racemization of this compound?

A2: Several factors must be carefully controlled:

  • Coupling Reagent and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.

  • Base Selection: The type and concentration of the base used for activation and neutralization significantly impact the extent of racemization.

  • Reaction Temperature: Elevated temperatures can accelerate both the coupling reaction and the rate of racemization.

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the formation of the oxazolone intermediate.

Q3: What are the tell-tale signs of racemization in my crude peptide?

A3: The most common indicator of racemization is the appearance of a diastereomeric impurity in your HPLC or UPLC chromatogram. This will typically manifest as a closely eluting peak, often a shoulder or a distinct secondary peak, to your main product peak. Confirmation can be achieved through chiral amino acid analysis or by synthesizing a peptide with the corresponding D-amino acid as a standard.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Rationale
Observation of a significant diastereomeric impurity (shoulder or separate peak) in HPLC/UPLC analysis. Suboptimal Coupling Conditions: Use of a strong, non-hindered base (e.g., DIPEA) in combination with a highly reactive coupling reagent can promote racemization.1. Change the Base: Switch from DIPEA to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. These bases are less likely to abstract the α-proton from the oxazolone intermediate.[1] 2. Optimize Coupling Reagent: For carbodiimide-based couplings, ensure the presence of an additive like OxymaPure® or HOBt. For uronium/aminium-based reagents, consider those known for lower racemization potential.
Low coupling efficiency leading to deletion sequences and the temptation to increase temperature or reaction time. Steric Hindrance: The bulky nature of this compound impedes efficient coupling.1. Use a More Potent Coupling Reagent: Employ a coupling reagent known for its effectiveness with sterically hindered amino acids, such as HATU, HCTU, or COMU. These reagents generate highly reactive activated esters that can overcome the steric barrier more rapidly. 2. Perform a Double Coupling: A second coupling with fresh reagents can drive the reaction to completion without resorting to harsher conditions that might increase racemization.
Racemization is still observed even after optimizing the base and coupling reagent. Prolonged Activation Time or Elevated Temperature: Allowing the activated amino acid to sit for an extended period before coupling, or using excessive heat, can increase the risk of epimerization.1. Minimize Pre-activation: Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin. An in situ activation strategy is preferred. 2. Control Temperature: If using elevated temperatures (e.g., microwave synthesis), try reducing the coupling temperature to 50°C or below. For room temperature synthesis, ensure there is no unintentional heating of the reaction vessel.

Comparative Data on Coupling Reagents

While specific quantitative data for the racemization of this compound is not extensively published, the following table provides a general comparison of common coupling reagents based on their known performance with racemization-prone and sterically hindered amino acids.

Coupling Reagent/Method Class General Racemization Potential Advantages Disadvantages
HATU/HCTU/COMU Uronium/Aminium SaltLow to ModerateHigh reactivity, very effective for hindered couplings.Can be more expensive; potential for guanidinylation side reaction.
PyBOP/PyAOP Phosphonium SaltLow to ModerateEffective for hindered couplings; lower risk of guanidinylation.Can be less reactive than uronium/aminium salts.
DIC/Oxyma or DIC/HOBt Carbodiimide/AdditiveLow (with additive)Cost-effective; additives suppress racemization effectively.Slower reaction rates compared to onium salts; less effective for highly hindered couplings.

Experimental Protocols

Protocol 1: Recommended Method for Low Racemization - DIC/Oxyma Coupling

This protocol is recommended as a first-line approach due to the generally low racemization observed with carbodiimide/additive methods.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in high-purity N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to ensure complete removal of piperidine.

  • Coupling Mixture Preparation (in situ activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to this solution.

  • Coupling Reaction: Immediately add the freshly prepared coupling mixture to the washed and deprotected peptide-resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive after 4 hours, a second coupling is recommended.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Protocol 2: High-Efficiency Coupling for Sterically Hindered Residues - HATU/Collidine Method

This protocol is suitable when coupling efficiency is a primary concern, and a more potent activating agent is required. The use of 2,4,6-collidine helps to mitigate the increased racemization risk associated with highly reactive uronium salts.

  • Resin Preparation and Fmoc-Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Mixture Preparation (short pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

    • Add 2,4,6-collidine (6 equivalents) to the mixture.

    • Allow for a brief pre-activation of 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Reaction Monitoring: Agitate the reaction vessel at room temperature for 1-2 hours. Monitor for completion with a Kaiser test.

  • Washing: Upon completion, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Visualizing the Workflow and Logic

To aid in understanding the experimental workflow and the logic behind minimizing racemization, the following diagrams are provided.

experimental_workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction (this compound + Coupling Reagents) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 NextCycle Proceed to Next Cycle Washing2->NextCycle

A simplified workflow for a single coupling cycle in SPPS.

racemization_logic cluster_activation Amino Acid Activation cluster_outcome Final Product ActivatedAA Activated this compound PeptideBond Desired Peptide Bond Formation (Stereochemically Pure) ActivatedAA->PeptideBond Fast Kinetics Oxazolone Oxazolone Formation (Racemization Intermediate) ActivatedAA->Oxazolone Slower Kinetics/ Prolonged Activation DesiredPeptide L-Lys(Me,Boc) Peptide PeptideBond->DesiredPeptide RacemizedPeptide D-Lys(Me,Boc) Peptide (Diastereomeric Impurity) Oxazolone->RacemizedPeptide Base-catalyzed Proton Abstraction

Logical relationship between activation and competing reaction pathways.

References

Characterization of impurities in Fmoc-lys(Me,Boc)-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and characterization of Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-Lys(Me,Boc)-OH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this critical raw material for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A concise and efficient method involves a one-pot reaction starting from a precursor like Nα-Fmoc-Nε-benzyl-L-lysine. The process includes consecutive reductive benzylation and reductive methylation, followed by debenzylation via catalytic hydrogenolysis and subsequent protection of the ε-methylamino group with a tert-butoxycarbonyl (Boc) group.[1]

Q2: My final product has a low yield and appears impure after column chromatography. What are the likely causes?

A2: Low yield and purity can stem from several factors:

  • Incomplete Reactions: Any of the key steps—reductive methylation, debenzylation, or Boc protection—may not have gone to completion.

  • Side Reactions: Over-methylation of the ε-amino group or side reactions involving the Boc anhydride can occur.

  • Suboptimal Purification: The polarity of the eluent in silica gel chromatography may not be optimal for separating the product from closely related impurities. A gradient of methanol in dichloromethane is commonly used for purification.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is essential for full characterization:

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): To verify the chemical structure and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reverse-phase C18 column is typically used.

Q4: I see an unexpected peak in my HPLC chromatogram. What could it be?

A4: Unexpected peaks could correspond to several process-related impurities. Refer to the Troubleshooting Guide below for a detailed list of potential impurities, their expected mass, and how to identify them. Common culprits include unreacted starting material, incompletely deprotected intermediates, or over-methylated byproducts.

Synthesis and Impurity Analysis Workflow

The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting impurity issues.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Start Nα-Fmoc-Nε-benzyl-lysine Step1 Reductive Methylation Start->Step1 Intermediate1 Nα-Fmoc-Nε-benzyl-Nε-methyl-lysine Step1->Intermediate1 Step2 Hydrogenolysis (Debenzylation) Intermediate1->Step2 Intermediate2 Nα-Fmoc-Nε-methyl-lysine Step2->Intermediate2 Step3 Boc Protection Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: A typical synthetic workflow for this compound.

Troubleshooting_Workflow Start Impurity Detected in Final Product (HPLC/MS) Check_Mass Determine m/z of Impurity via Mass Spectrometry Start->Check_Mass Compare_Mass Compare m/z to Table 1 (Potential Impurities) Check_Mass->Compare_Mass Identify_Impurity Potential Impurity Identified Compare_Mass->Identify_Impurity Review_Step Review Corresponding Synthetic Step for Issues Identify_Impurity->Review_Step Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Review_Step->Optimize_Reaction Optimize_Purification Optimize Purification Protocol (e.g., HPLC gradient, column) Review_Step->Optimize_Purification Reanalyze Re-analyze Purified Product Optimize_Reaction->Reanalyze Optimize_Purification->Reanalyze Reanalyze->Start Issue Persists Resolved Issue Resolved Reanalyze->Resolved

Caption: A logical workflow for troubleshooting impurities.

Troubleshooting Guide: Common Impurities

This section details potential impurities that may arise during the synthesis of this compound. The characterization data provided will help in identifying these species in your analytical results.

Impurity NamePotential CauseExpected Molecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Identification Notes
Fmoc-Lys(Me,Bn)-OH Incomplete debenzylation (hydrogenolysis).556.68557.7A significant peak at this m/z indicates failure of the catalytic hydrogenation step.
Fmoc-Lys(Me₂)-OH Over-methylation during the reductive amination step.396.48397.5Can occur if methylation conditions are too harsh or prolonged.
Fmoc-Lys(Me)-OH Incomplete Boc protection.382.45383.5Suggests insufficient Boc anhydride or suboptimal reaction conditions for the protection step.
Fmoc-Lys(Bn)-OH Incomplete methylation.542.65543.7Starting material carry-over from an incomplete reductive methylation step.
Fmoc-Lys(Boc)₂-OH Side reaction with Boc anhydride on the α-amino group (unlikely but possible).568.65569.7This would indicate a potential issue with the stability of the Fmoc group under the Boc protection conditions.
This compound Desired Product 482.57 483.6 The target peak for comparison.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the concise preparation method involving reductive amination and protection.

  • Reductive Methylation:

    • Dissolve Nα-Fmoc-Nε-benzyl-lysine hydrochloride in anhydrous dichloromethane (DCM).

    • Add triethylamine (TEA) to neutralize the hydrochloride salt.

    • Introduce formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) to perform reductive methylation of the ε-amino group.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Debenzylation and Boc Protection:

    • Once methylation is complete, add Pd-C catalyst to the reaction mixture.

    • Subject the mixture to hydrogenolysis (using H₂ gas) to remove the N-benzyl group.

    • After debenzylation is confirmed by TLC, filter off the Pd-C catalyst.

    • To the filtrate, add Boc anhydride and continue stirring to protect the newly formed N-methylamino group.[1]

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with dilute acid, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, typically using a gradient eluent of methanol in dichloromethane.[1][2]

Protocol 2: HPLC Analysis of Product Purity

This protocol outlines a general method for determining the purity of the final product.

  • Sample Preparation:

    • Dissolve a small amount of the lyophilized product in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: A typical linear gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

Protocol 3: Mass Spectrometry Analysis
  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • Sample Preparation: Dilute the sample from the HPLC analysis or prepare a fresh solution in a suitable solvent like acetonitrile/water with 0.1% formic acid.

  • Analysis: Infuse the sample directly or analyze the eluent from the HPLC (LC-MS). Acquire a full scan mass spectrum to identify the [M+H]⁺ ion of the product and potential impurities as listed in the troubleshooting table.

This technical guide provides a starting point for troubleshooting the synthesis of this compound. For further assistance, consulting detailed chemical literature and spectroscopic databases is recommended.

References

Validation & Comparative

A Comparative Guide to Fmoc-lys(Me,Boc)-OH and Fmoc-lys(Me2)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, particularly for applications in epigenetics and drug discovery, the precise incorporation of post-translationally modified amino acids is of paramount importance. Methylated lysine residues, for instance, are critical in regulating protein-protein interactions and gene expression. The choice of the appropriate building block for solid-phase peptide synthesis (SPPS) is a crucial decision that directly impacts the yield, purity, and overall success of the synthesis. This guide provides an in-depth, objective comparison of two key reagents used for introducing monomethylated and dimethylated lysine: Fmoc-Nε-methyl-Nε-tert-butyloxycarbonyl-L-lysine (Fmoc-lys(Me,Boc)-OH) and Fmoc-Nε,Nε-dimethyl-L-lysine hydrochloride (Fmoc-lys(Me2)-OH·HCl) .

Executive Summary

FeatureThis compoundFmoc-lys(Me2)-OH·HCl
Target Modification Monomethyllysine (Kme1)Dimethyllysine (Kme2)
Side-Chain Protection Boc group (acid-labile)None (permanently dimethylated)
Key Advantage The Boc group prevents side reactions associated with the basicity of the methylated amine.Simpler deprotection scheme as no side-chain protecting group needs to be removed.
Potential Challenge Slightly increased steric hindrance during coupling due to the bulky Boc group.The basicity of the dimethylated side chain can lead to premature Fmoc deprotection and subsequent double insertion of the amino acid.[1]
Typical Crude Purity Generally high, with predictable side products.Can be lower due to the potential for double insertion, requiring more rigorous purification.
Overall Yield Typically good, dependent on coupling efficiency.Potentially lower due to side reactions and purification losses.

Introduction

The Nε-methylation of lysine residues is a important post-translational modification involved in the regulation of numerous cellular processes. The ability to synthesize peptides with site-specific lysine methylation is crucial for studying these processes and for developing novel therapeutics. This compound and Fmoc-lys(Me2)-OH are the go-to building blocks for incorporating monomethyl- and dimethyllysine, respectively, in Fmoc-based SPPS. While both are effective, their distinct chemical properties lead to different performance characteristics during synthesis.

Chemical Properties and Performance in SPPS

This compound: This derivative for monomethyllysine incorporation features a tert-butyloxycarbonyl (Boc) group protecting the Nε-methylamino group. This Boc group is stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine) and is cleaved under acidic conditions during the final cleavage from the resin. The presence of the Boc group effectively masks the basicity of the methylated amine, thereby preventing potential side reactions. However, the bulkiness of the Boc group may slightly decrease coupling efficiency, potentially requiring longer coupling times or the use of more potent coupling reagents.

Fmoc-lys(Me2)-OH·HCl: This building block for dimethyllysine is used as a hydrochloride salt. The Nε-amino group is permanently dimethylated and, being a tertiary amine, is not reactive in peptide coupling. Therefore, it does not require a protecting group. While this simplifies the overall deprotection strategy, the free dimethylamino side chain is basic. This basicity can catalyze the premature removal of the Nα-Fmoc group of the same or adjacent residues during the synthesis, leading to the undesirable insertion of an extra amino acid (double insertion).[1] This side reaction can complicate purification and reduce the overall yield of the target peptide.

Experimental Data

For instance, the synthesis of a peptide containing dimethyllysine using Fmoc-lys(Me2)-OH may show a significant side-product in the crude HPLC profile corresponding to a "+1 amino acid" insertion. In contrast, the synthesis of a similar peptide with monomethyllysine using this compound is expected to yield a cleaner crude product, with major impurities being deletion sequences resulting from incomplete coupling rather than insertion sequences.

Experimental Protocols

The following is a representative protocol for the manual solid-phase synthesis of a short peptide containing a methylated lysine residue.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound or Fmoc-lys(Me2)-OH·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. For challenging couplings, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF, DCM) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage End of Sequence Purification Purification & Analysis (HPLC, MS) Final_Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis.

Side_Reaction_Comparison cluster_0 This compound cluster_1 Fmoc-lys(Me2)-OH a Protected Side Chain (Boc group) b Prevents premature Fmoc deprotection a->b c Cleaner Synthesis Profile b->c d Free Basic Side Chain (Dimethylamine) e Potential for premature Fmoc deprotection d->e f Double Insertion Side-Product e->f

Caption: Logical relationship of side-chain properties to synthesis outcomes.

Conclusion and Recommendations

The choice between this compound and Fmoc-lys(Me2)-OH is dictated by the desired final peptide modification. However, researchers should be aware of the distinct performance characteristics of each reagent to anticipate and mitigate potential challenges.

  • For the incorporation of monomethyllysine, this compound is the recommended reagent. The Boc protection of the side chain provides a robust and reliable method, minimizing the risk of side reactions related to the basicity of the methylated amine.

  • For the incorporation of dimethyllysine, while Fmoc-lys(Me2)-OH is the standard reagent, careful monitoring of the synthesis is crucial. The potential for premature Fmoc deprotection and subsequent double insertion necessitates vigilant monitoring of coupling reactions and may require optimization of coupling and deprotection times. Rigorous purification of the crude product is often necessary to isolate the target peptide from insertion-related impurities.

By understanding the nuances of each building block, researchers can make informed decisions to optimize their peptide synthesis strategies, leading to higher quality products and more reliable experimental outcomes.

References

A Comparative Guide to Alternatives for Fmoc-Lys(Me,Boc)-OH in Monomethylated Lysine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the precise incorporation of post-translationally modified amino acids is critical for synthesizing peptides that mimic natural proteins, serve as research tools, or act as therapeutic agents. Monomethylated lysine is a key epigenetic marker, and its site-specific incorporation into synthetic peptides is of significant interest. The standard building block for this purpose is Nα-Fmoc-Nε-methyl-Nε-Boc-L-lysine (Fmoc-Lys(Me,Boc)-OH). This guide provides an objective comparison of this standard with a key alternative, highlighting their respective strengths and weaknesses, supported by established chemical principles and experimental methodologies.

Comparison of Key Building Blocks

The primary alternative to the standard this compound is the use of a benzyl-based protecting group on the monomethylated side chain, specifically Nα-Fmoc-Nε-benzyl-Nε-methyl-L-lysine (Fmoc-Lys(Me,Bzl)-OH). The choice between these two building blocks hinges on the deprotection strategy for the ε-amino group and its compatibility with the overall SPPS workflow.

FeatureThis compoundFmoc-Lys(Me,Bzl)-OH
Side-Chain Protecting Group tert-Butoxycarbonyl (Boc)Benzyl (Bzl)
Deprotection Condition Strong acid (e.g., TFA)Catalytic Hydrogenolysis (e.g., H₂/Pd/C)
Orthogonality Orthogonal to Fmoc deprotection (piperidine)Orthogonal to Fmoc deprotection (piperidine) and TFA cleavage
Advantages - Well-established and widely used.[1][2] - Deprotection occurs simultaneously with peptide cleavage from most resins.[2]- Offers an additional level of orthogonality, allowing for on-resin modifications after Boc deprotection of other residues. - Milder final deprotection of the lysine side chain for sensitive peptides.
Disadvantages - Requires strong acid for deprotection, which may not be suitable for all sensitive peptides.- Requires an additional on-resin deprotection step.[3] - Catalytic hydrogenolysis may not be compatible with all peptide sequences (e.g., those containing other reducible groups). - Potential for catalyst poisoning.
Typical Coupling Efficiency High, with standard coupling reagents.High, with standard coupling reagents.

Experimental Protocols

Detailed methodologies for the incorporation and deprotection of each building block are crucial for successful synthesis.

Protocol 1: Incorporation of this compound

This protocol follows a standard Fmoc-SPPS workflow.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then for an additional 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • Pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent such as HCTU (2.9-4.5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Peptide Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and simultaneously remove the Boc group from the lysine side chain and other acid-labile side-chain protecting groups.[2]

Protocol 2: Incorporation of Fmoc-Lys(Me,Bzl)-OH

This protocol includes an additional on-resin deprotection step.

  • Resin Preparation, Fmoc Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Coupling of Fmoc-Lys(Me,Bzl)-OH: Follow step 4 from Protocol 1, using Fmoc-Lys(Me,Bzl)-OH as the amino acid.

  • Washing and Peptide Elongation: Follow steps 5 and 6 from Protocol 1.

  • On-Resin Debenzylation:

    • After the full peptide has been assembled, wash the resin with a suitable solvent like methanol.

    • Prepare a suspension of the peptide-resin in methanol with a palladium catalyst (e.g., 10% Pd/C).

    • Add a hydrogen donor, such as ammonium formate (15 equivalents).[4]

    • Stir the reaction mixture at room temperature or reflux for a specified time, monitoring the reaction by a suitable analytical method.

    • Filter the resin to remove the catalyst and wash thoroughly with methanol and DMF.

  • Final Cleavage: Cleave the peptide from the resin using a standard TFA cleavage cocktail.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical logic of the deprotection strategies for each building block.

cluster_0 Resin_Boc Resin-Peptide-Lys(Me,Boc) Cleaved_Peptide_Boc Cleaved Peptide-Lys(Me)-NH2 Resin_Boc->Cleaved_Peptide_Boc Simultaneous Cleavage & Boc Deprotection TFA_Boc TFA Cleavage Cocktail

Caption: Deprotection workflow for this compound.

cluster_1 Resin_Bzl Resin-Peptide-Lys(Me,Bzl) Resin_Deprotected Resin-Peptide-Lys(Me)-NH2 Resin_Bzl->Resin_Deprotected On-Resin Debenzylation H2_PdC H₂/Pd/C Cleaved_Peptide_Bzl Cleaved Peptide-Lys(Me)-NH2 Resin_Deprotected->Cleaved_Peptide_Bzl Cleavage TFA_Bzl TFA Cleavage Cocktail

Caption: Deprotection workflow for Fmoc-Lys(Me,Bzl)-OH.

Conclusion

The choice between this compound and its alternatives for the incorporation of monomethylated lysine depends on the specific requirements of the peptide being synthesized. This compound remains the standard due to its straightforward integration into established Fmoc-SPPS protocols, with the Boc group being conveniently removed during the final TFA cleavage.[2] However, for peptides containing functionalities sensitive to strong acids, or where further on-resin modification at other sites is desired, an alternative like Fmoc-Lys(Me,Bzl)-OH offers valuable orthogonality. The benzyl group can be removed under neutral conditions via catalytic hydrogenolysis, preserving acid-labile groups.[3][4] This added flexibility comes at the cost of an additional on-resin reaction step. Researchers should carefully consider the chemical nature of their target peptide to select the most appropriate building block for efficient and successful synthesis.

References

A Researcher's Guide: Chemical Synthesis vs. Enzymatic Methylation of Lysine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, drug discovery, and molecular biology, the precise modification of peptides is paramount. Lysine methylation, a key post-translational modification (PTM), critically influences protein function, stability, and interaction networks.[1][2] This guide provides an objective comparison between the two primary methods for introducing this modification: direct chemical synthesis and targeted enzymatic methylation. We will delve into their respective protocols, performance metrics, and ideal applications, supported by experimental data.

Core Principles: Two Paths to a Methylated Lysine

Chemical synthesis typically employs reductive amination to modify lysine residues. This method is often performed on-resin during solid-phase peptide synthesis (SPPS).[3][4] It involves the reaction of a primary amine (the ε-amino group of lysine) with an aldehyde (like formaldehyde) to form a Schiff base, which is then reduced by a mild reducing agent (such as sodium cyanoborohydride) to a stable secondary or tertiary amine.[5][6] This approach can theoretically modify any accessible lysine residue.

Enzymatic methylation , in contrast, leverages the high specificity of protein lysine methyltransferases (KMTs).[7][8] These enzymes catalyze the transfer of a methyl group from a cofactor, typically S-adenosylmethionine (SAM), to a specific lysine residue within a defined amino acid sequence motif.[1][9] This process mirrors the natural biological mechanism, offering unparalleled precision.[10]

Comparative Workflow Overview

The general workflows for each method highlight their fundamental differences in approach, from non-specific chemical reactions to highly specific biological catalysis.

Workflow_Comparison cluster_chem Chemical Synthesis (Reductive Amination) cluster_enz Enzymatic Methylation chem_start Peptide on Resin (with free Lys ε-NH2) chem_reagents Add Aldehyde (e.g., Formaldehyde) chem_start->chem_reagents chem_schiff Schiff Base Formation chem_reagents->chem_schiff chem_reduce Add Reducing Agent (e.g., NaBH3CN) chem_schiff->chem_reduce chem_methylated Methylated Peptide chem_reduce->chem_methylated chem_cleave Cleavage & Purification chem_methylated->chem_cleave chem_final Final Product: Non-specific Methylation chem_cleave->chem_final enz_start Purified Peptide (in solution) enz_reagents Add KMT Enzyme, SAM Cofactor, Buffer enz_start->enz_reagents enz_incubate Incubation (e.g., 37°C) enz_reagents->enz_incubate enz_methylated Site-Specifically Methylated Peptide enz_incubate->enz_methylated enz_purify Purification (e.g., HPLC) enz_methylated->enz_purify enz_final Final Product: Site-Specific Methylation enz_purify->enz_final

Caption: High-level workflow comparison of chemical and enzymatic peptide methylation methods.

Performance Metrics: A Head-to-Head Comparison

The choice between chemical and enzymatic methods often depends on the specific requirements of the experiment, such as the need for site-specificity versus the quantity of peptide required. The following table summarizes key quantitative and qualitative performance indicators.

ParameterChemical Synthesis (Reductive Amination)Enzymatic MethylationReference(s)
Specificity Low; modifies all exposed primary amines (Lys, N-terminus).High; enzyme- and sequence-specific.[5][7]
Control of Methylation State Can be controlled (mono-, di-methylation) by adjusting reaction conditions and reagents. Trimethylation is more complex.Enzyme-dependent; some KMTs are distributive (mono-, di-, tri-), others are processive.[3][11][12]
Yield Generally lower than standard SPPS; can range from <10% to ~70% depending on sequence and complexity.Highly variable; dependent on enzyme activity, substrate affinity, and reaction optimization. Can be highly efficient for preferred substrates.[4][13][14]
Purity (Crude) Often lower due to side reactions and incomplete couplings, requiring extensive purification.Generally higher if the substrate is specific; primary contaminants are the enzyme and cofactor.[3][13]
Scalability Readily scalable for larger quantities (mg to g).Limited by the availability and cost of purified, active enzyme.[1]
Substrate Scope Broad; applicable to nearly any peptide sequence.Narrow; restricted to peptides containing the specific recognition motif of the KMT.[3][15][16]
Reaction Conditions Organic solvents, harsh reagents (TFA for cleavage).Aqueous buffers, physiological pH and temperature.[4][17]

Detailed Experimental Protocols

Below are representative protocols for achieving lysine methylation via both methods. These should be optimized based on the specific peptide sequence and desired outcome.

Protocol 1: On-Resin Chemical Dimethylation via Reductive Amination

This protocol is adapted from methods used for the chemical modification of peptides during solid-phase synthesis.[4][17]

Materials:

  • Peptide-coupled resin (0.05 mmol scale) with free lysine ε-amino groups.

  • Borane-dimethylamine complex (ABC) solution (1 M in THF).

  • Formaldehyde solution (1 M in NMP).

  • Reaction solvent: N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).

  • Washing solvent: Dichloromethane (DCM), Methanol (MeOH).

  • Quenching solution: Glycine (2 M, pH 8.6).

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

Procedure:

  • Swell the peptide-resin in the reaction solvent (e.g., NMP) in a peptide reaction vessel.

  • Add 20 µl of 1 M ABC solution per 1 ml of resin slurry with gentle mixing.[17]

  • Immediately add 40 µl of 1 M formaldehyde solution, mix gently, and incubate on ice for 2 hours.[17]

  • Repeat steps 2 and 3 and leave the reaction on ice for an additional 2 hours.

  • Add a final 10 µl of 1 M ABC solution per 1 ml of initial volume and leave the reaction on ice overnight.[17]

  • Quench the reaction by adding a 2-fold molar excess of glycine solution over the total formaldehyde added. Incubate on ice for 1 hour.[17]

  • Wash the resin thoroughly with DCM and MeOH and dry under vacuum.

  • Cleave the peptide from the resin using a standard TFA cleavage cocktail for 1-2 hours.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in water.

  • Purify the methylated peptide using reverse-phase HPLC and confirm the mass increase (+28 Da per dimethylated amine) by mass spectrometry.[13][17]

Protocol 2: In-Vitro Enzymatic Trimethylation using a KMT

This protocol is a generalized procedure based on the use of recombinant lysine methyltransferases like NTMT1.[3]

Materials:

  • Purified peptide substrate (dissolved in reaction buffer).

  • Purified, active recombinant KMT (e.g., His-tagged NTMT1).[3]

  • Reaction Buffer: 20 mM Tris-HCl, pH 7.4, 50 mM KCl.[3]

  • S-adenosylmethionine (SAM) stock solution (100 mM).

  • Dithiothreitol (DTT) stock solution (100 mM).

  • Optional: S-adenosylhomocysteine hydrolase (SAHH) to prevent product inhibition.[3]

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube. For a 50 µl reaction:

    • 5 µl of 10x Reaction Buffer.

    • 10 µM of peptide substrate.

    • 1-10 µM of recombinant KMT.

    • 1 mM SAM (add fresh).

    • 1 mM DTT.

    • (Optional) 1-2 units of SAHH.

    • Nuclease-free water to 50 µl.

  • Mix gently and incubate at the optimal temperature for the enzyme (typically 30-37°C) for 1-4 hours. Monitor reaction progress over time if necessary.

  • Stop the reaction by adding an equal volume of 0.1% TFA or by flash-freezing in liquid nitrogen.

  • Analyze the reaction products using MALDI-TOF MS to check for the expected mass shift (+14 Da per methyl group).

  • Purify the methylated peptide from the enzyme and other reaction components using reverse-phase HPLC.

Reaction Mechanisms Visualized

Understanding the underlying chemical and biochemical reactions is key to troubleshooting and optimizing these processes.

Chemical Reductive Amination

The chemical method proceeds via a two-step nucleophilic addition and reduction sequence, which is repeated for dimethylation.

Caption: Mechanism of lysine reductive amination for mono- and di-methylation.

Enzymatic Methylation

The enzymatic reaction involves the precise positioning of the peptide substrate and SAM cofactor within the KMT's active site to facilitate an SN2 nucleophilic attack.

Caption: Catalytic cycle of a protein lysine methyltransferase (KMT).

Conclusion and Recommendations

The choice between chemical synthesis and enzymatic methylation is dictated by the scientific goal.

Choose Chemical Synthesis when:

  • Site-specificity is not required or when global methylation of all lysines is the objective.

  • Large quantities of the methylated peptide are needed.

  • The peptide sequence lacks a known KMT recognition motif .

  • The research budget or timeline does not accommodate recombinant enzyme production and purification.

Choose Enzymatic Methylation when:

  • Absolute site-specificity is critical to mimic a natural PTM.

  • The study focuses on the functional role of a specific methylation event .

  • The peptide contains multiple lysines, and only one needs to be modified.

  • A pure, homogenous product with a specific methylation state (mono-, di-, or tri-) is essential, as dictated by the chosen enzyme's properties.[11][12]

Ultimately, chemical synthesis offers broad applicability and scalability at the cost of specificity, often leading to complex purification challenges.[13] Enzymatic methylation provides unparalleled precision and cleaner reaction profiles but is constrained by the availability and narrow substrate scope of the required enzymes.[3][7] For researchers aiming to dissect the nuanced roles of specific lysine methylation events, the enzymatic approach, despite its potential overhead, remains the gold standard.

References

A Comparative Guide to Protecting Group Strategies for the Synthesis of Methylated Lysine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of methylated lysine residues into peptides is crucial for advancing our understanding of epigenetics, protein function, and for the development of novel therapeutics. The success of synthesizing these modified peptides hinges on the judicious selection of protecting groups for the α-amino and ε-amino functionalities of lysine. This guide provides an objective comparison of the predominant protecting group strategies, with a focus on the widely used Fmoc/tBu and Boc/Bzl approaches in solid-phase peptide synthesis (SPPS). Experimental data from various sources is presented to inform the selection of the most suitable strategy for your research needs.

Core Principles: Orthogonal Protection in Peptide Synthesis

The foundation of modern peptide synthesis lies in the concept of "orthogonal protection," which allows for the selective removal of one type of protecting group in the presence of others.[1] This is paramount for the stepwise assembly of amino acids into a peptide chain and for the site-specific modification of amino acid side chains.

The two most established strategies in SPPS are:

  • Fmoc/tBu Strategy: This approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group. The permanent protecting groups on the amino acid side chains are typically tert-butyl (tBu)-based and are removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[2]

  • Boc/Bzl Strategy: This classic method employs the acid-labile tert-butyloxycarbonyl (Boc) group for α-amino protection, which is removed by treatment with a moderate acid like TFA. Side-chain protecting groups are often benzyl (Bzl)-based and require a much stronger acid, such as hydrofluoric acid (HF), for their final removal.

Protecting Group Strategies for Methylated Lysine

The synthesis of peptides containing methylated lysine requires the use of pre-methylated and appropriately protected lysine building blocks. The choice of protecting groups for the α-amino and the ε-amino functions of the methylated lysine is critical for a successful synthesis.

A common and effective approach, particularly within the Fmoc/tBu strategy, is to have the α-amino group protected by Fmoc and the ε-amino group, which is already methylated, further protected by a Boc group. This gives rise to building blocks such as Fmoc-Lys(Me, Boc)-OH , Fmoc-Lys(Me2)-OH , and Fmoc-Lys(Me3)-OH Cl- .[3] The Boc group on the side chain is stable to the basic conditions used for Fmoc removal during peptide chain elongation and is cleaved simultaneously with other side-chain protecting groups and the resin linkage during the final TFA cleavage step.[3]

For specialized applications requiring selective on-resin modification of the lysine side chain, other orthogonal protecting groups such as the 4-methyltrityl (Mtt) group can be employed. The Mtt group is labile to mild acidic conditions and can be selectively removed without affecting the Fmoc group on the N-terminus or other acid-labile side-chain protecting groups.[1]

Performance Comparison: A Data-Driven Analysis

Table 1: Comparison of Key Parameters for Methylated Lysine Building Block Synthesis

Building BlockSynthesis YieldPurityReference
Fmoc-Lys(Boc, Me)-OH93%High[4]
Fmoc-Lys(Mtt)-OH42% (overall)High[5]
Fmoc-Lys(Glc,Boc)-OH36%96%[2]

Table 2: General Comparison of Fmoc/tBu and Boc/Bzl Strategies for Peptide Synthesis

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection tBu-based (Acid-labile)Bzl-based (Strong acid-labile)
Deprotection Conditions Mildly basic (e.g., piperidine)Moderately acidic (e.g., TFA)
Final Cleavage Strong acid (e.g., TFA)Strong acid (e.g., HF)
Orthogonality Fully orthogonalSemi-orthogonal
Advantages Milder deprotection conditions, suitable for acid-sensitive sequences, amenable to automation.[2]Robust and well-established, can be better for long or hydrophobic sequences.
Disadvantages Potential for side reactions with certain amino acids (e.g., aspartimide formation).Requires handling of hazardous strong acids (HF).

Experimental Protocols

Synthesis of Fmoc-Lys(Boc, Me)-OH

A concise one-pot reaction sequence has been described for the synthesis of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine.[6]

Materials:

  • N(alpha)-Fmoc-lysine

  • Formaldehyde

  • Sodium cyanoborohydride

  • Di-tert-butyl dicarbonate (Boc2O)

  • Palladium on carbon (Pd/C) catalyst

  • Solvents (e.g., methanol, dichloromethane)

Procedure:

  • Reductive Benzylation and Methylation: N(alpha)-Fmoc-lysine is subjected to consecutive reductive benzylation and reductive methylation in a one-pot reaction.[6]

  • Debenzylation and Boc Protection: The resulting intermediate undergoes debenzylation through catalytic hydrogenolysis, followed by protection of the ε-amino group with Boc2O in another one-pot reaction to yield the final product.[6]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Me, Boc)-OH

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids, including Fmoc-Lys(Me, Boc)-OH

  • Coupling reagents (e.g., HBTU, DIC, Oxyma)[7]

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-amino acid using a coupling reagent and base in DMF and couple it to the deprotected resin.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, including the Fmoc-Lys(Me, Boc)-OH building block.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group from the methylated lysine.[3]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note on Dimethylated Lysine: The sidechain of dimethylated lysine is basic and can prematurely remove Fmoc groups over extended periods. It is recommended to use diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling Fmoc-Lys(Me2)-OH and subsequent residues, as these slightly acidic conditions protonate the sidechain and prevent Fmoc deprotection.[3]

Visualizing the Workflow

sps_workflow cluster_fmoc Fmoc/tBu Strategy resin_fmoc Resin deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) resin_fmoc->deprotect_fmoc couple_fmoc Couple Fmoc-AA (e.g., Fmoc-Lys(Me,Boc)-OH) deprotect_fmoc->couple_fmoc repeat_fmoc Repeat Cycles couple_fmoc->repeat_fmoc n-1 times repeat_fmoc->deprotect_fmoc cleave_fmoc Cleavage & Deprotection (e.g., 95% TFA) repeat_fmoc->cleave_fmoc peptide_fmoc Methylated Peptide cleave_fmoc->peptide_fmoc

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

protecting_groups cluster_alpha α-Amino Protection cluster_epsilon ε-Amino Protection (for Methylated Lysine) lysine Lysine fmoc Fmoc (Base-labile) lysine->fmoc boc_alpha Boc (Acid-labile) lysine->boc_alpha boc_epsilon Boc (Acid-labile) lysine->boc_epsilon mtt Mtt (Mild acid-labile) lysine->mtt ivdde ivDde (Hydrazine-labile) lysine->ivdde

Caption: Common protecting groups for the α- and ε-amino groups of lysine.

Conclusion

The choice of a protecting group strategy for the synthesis of methylated lysine-containing peptides is a critical decision that impacts the overall efficiency and success of the synthesis. The Fmoc/tBu strategy, utilizing building blocks like Fmoc-Lys(Me, Boc)-OH, is a widely adopted and versatile approach that benefits from mild deprotection conditions for the α-amino group. While direct quantitative comparisons are sparse, the available data suggests that high yields and purities can be achieved with this method. For more complex synthetic schemes involving on-resin side-chain modifications, the use of orthogonal protecting groups such as Mtt offers additional flexibility. Careful consideration of the specific peptide sequence, the desired methylation state, and the overall synthetic goal will guide the researcher in selecting the most appropriate and effective protecting group strategy.

References

A Comparative Guide to Peptides Synthesized with Diverse Lysine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of lysine residues in peptides offers a powerful tool to modulate their biological activity, stability, and cellular uptake. The versatility of the lysine side chain's primary amine allows for a wide array of chemical modifications, from simple acylation to the attachment of complex moieties like ubiquitin. This guide provides an objective comparison of peptides synthesized with different lysine derivatives, supported by experimental data, to inform the selection of the most suitable modification for specific research and therapeutic applications.

Performance Comparison of Lysine-Modified Peptides

The choice of lysine derivative significantly impacts the physicochemical properties and biological performance of a peptide. The following tables summarize quantitative data from various studies, comparing key parameters such as synthetic yield, purity, stability, and biological activity.

Synthetic Yield and Purity

The success of solid-phase peptide synthesis (SPPS) is critically dependent on the choice of protecting groups for the ε-amino group of lysine.[1] An ideal protecting group should be stable throughout the synthesis and selectively removable without compromising the peptide's integrity.[1]

Protecting GroupPeptide Sequence/StrategyCrude Purity (%)Overall Yield (%)Reference
Boc Conventional SPPS of a peptide-drug conjugate25Not Reported[1]
Dde Minimal Protection SPPS of a peptide-drug conjugate75Not Reported[1]
Boc N-terminal fragment of α-synuclein (E46K mutant)992[1]
Alloc N-terminal fragment of α-synuclein (E46K mutant, glycated)861[1]

Note: The yields and purity are highly sequence-dependent and the data presented provides a comparative insight under specific reported conditions.[1]

In Vitro Metabolic Stability

Cyclization and modification of linear peptides are common strategies to enhance their stability in biological fluids.

PeptideModificationHalf-life (T1/2) in rat plasma (min)Reference
Linear Peptide 7 Unmodified linear peptide inhibitor of LSD114.3[2]
Cyclic Peptide 9 Cyclized version of Peptide 7 (lactam bridge)59.8[2]
Biological Activity and Potency

Lysine modifications can dramatically alter the interaction of a peptide with its biological target. The following data compares the inhibitory activity of linear and cyclized peptides against Lysine-Specific Demethylase 1 (LSD1).

CompoundDescriptionLSD1 Inhibition (%) at 10 µMIC50 (µM)Ki (nM)Reference
Linear Peptide 7 Linear [Met]4 H3 (1–21)-NH291152.6 (MCF-7 cells)-[2]
Cyclic Peptide 9 Cyclic [Met]4 H3 (1–21)-NH2942.1385[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc/tBu Strategy

This protocol outlines the general steps for synthesizing peptides on a solid support using Fmoc for Nα-protection and tBu-based groups for side-chain protection.

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin or the growing peptide chain is removed by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid, with its side chain protected, is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the peptide chain. The completeness of the reaction is monitored (e.g., using the Kaiser Test).[3]

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Selective Deprotection (if applicable): For peptides with lysine protected by groups like Alloc, Dde, or Mtt, selective deprotection is performed on-resin prior to final cleavage. For instance, Alloc deprotection involves treating the resin with Pd(PPh₃)₄ in the presence of a scavenger.[1]

  • Final Fmoc Deprotection: The N-terminal Fmoc group of the final peptide is removed.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., TFA/TIS/H₂O; 95:2.5:2.5).[1]

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Metabolic Stability Assay in Rat Plasma

This assay determines the hydrolytic degradation half-life of a peptide in plasma.

  • Peptide Stock Solution: A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO).

  • Plasma Preparation: Freshly collected rat plasma containing anticoagulants is centrifuged to remove cells and debris.

  • Incubation: The peptide stock solution is diluted into the pre-warmed plasma (37°C) to a final concentration. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: At each time point, the enzymatic degradation is stopped by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: The samples are centrifuged to precipitate plasma proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent peptide at each time point.

  • Data Analysis: The percentage of remaining peptide is plotted against time, and the half-life (T1/2) is calculated by fitting the data to a first-order decay model.[2]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Performance Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis (with modified Lys) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Stability Stability Assay (e.g., Plasma) Characterization->Stability Permeability Cell Permeability Assay Characterization->Permeability Activity Biological Activity Assay (e.g., IC50, Enzyme Kinetics) Characterization->Activity Comparison Comparative Analysis of Lysine Derivatives Stability->Comparison Permeability->Comparison Activity->Comparison

Caption: Experimental workflow for comparing peptides with different lysine derivatives.

Crosstalk Between Lysine Acetylation and Ubiquitination

Lysine residues are targets for multiple post-translational modifications (PTMs), leading to complex regulatory networks.[4] Acetylation and ubiquitination are two such modifications that can compete for the same lysine residue, often with opposing functional consequences.[5][6] For example, in the case of the tumor suppressor p53, acetylation generally leads to its stabilization and activation, while ubiquitination targets it for proteasomal degradation.[7]

G p53 p53 Protein Lys Target Lysine Residue p53->Lys Acetylated_p53 Acetylated p53 (Stabilized & Active) Lys->Acetylated_p53 Acetylation Ubiquitinated_p53 Ubiquitinated p53 Lys->Ubiquitinated_p53 Ubiquitination HAT Histone Acetyltransferases (HATs) HAT->Lys Acetylates HDAC Histone Deacetylases (HDACs) HDAC->Acetylated_p53 Deacetylates E3 E3 Ubiquitin Ligase (e.g., MDM2) E3->Lys Ubiquitinates DUB Deubiquitinating Enzymes (DUBs) DUB->Ubiquitinated_p53 Deubiquitinates Acetylated_p53->HDAC Acetylated_p53->Ubiquitinated_p53 Inhibits Ubiquitinated_p53->DUB Degradation Proteasomal Degradation Ubiquitinated_p53->Degradation

Caption: Competitive regulation of p53 activity by lysine acetylation and ubiquitination.

Impact of Lysine Modifications on Peptide Properties

The chemical nature of the lysine derivative directly influences the overall properties of the peptide. This logical diagram illustrates the general effects of common lysine modifications.

G cluster_mods Modifications cluster_props Impact on Peptide Properties Lysine Lysine Residue (+ charge) Acetylation Acetylation Methylation Methylation (mono, di, tri) Ubiquitination Ubiquitination PEGylation PEGylation Charge Alters Charge Acetylation->Charge Neutralizes + charge Binding Changes Binding Affinity/Specificity Acetylation->Binding Affects protein-protein interactions Methylation->Charge Maintains + charge Methylation->Binding Creates binding sites for 'reader' domains Size Increases Size/ Steric Hindrance Ubiquitination->Size Large increase Stability Modulates Stability Ubiquitination->Stability Often signals for degradation Ubiquitination->Binding Mediates protein interactions PEGylation->Size Significant increase PEGylation->Stability Protects from proteolysis Solubility Affects Solubility/ Half-life PEGylation->Solubility Increases solubility and half-life

Caption: Logical relationships between lysine modifications and peptide properties.

References

A Researcher's Guide to Fmoc-Protected Lysine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the lysine side chain is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly impacts the efficiency of synthesis, the purity of the final peptide, and the feasibility of introducing post-translational modifications. This guide provides an objective comparison of the widely used Fmoc-Lys(Boc)-OH with other commercially available lysine derivatives, supported by experimental data and detailed protocols.

The ε-amino group of lysine is a potent nucleophile that necessitates robust protection during peptide synthesis to prevent undesired side reactions, such as chain branching.[1] An ideal protecting group should remain stable throughout the iterative cycles of Fmoc deprotection and amino acid coupling, yet be selectively removable under conditions that do not compromise the integrity of the peptide.[1][2] This guide focuses on lysine derivatives compatible with the popular Fmoc/tBu (tert-butyl) strategy.

Performance Comparison of Lysine Protecting Groups

Fmoc-Lys(Boc)-OH is the most common and standard derivative used in Fmoc-based solid-phase peptide synthesis.[3][4][5] The tert-butyloxycarbonyl (Boc) protecting group is stable to the basic conditions used for N-terminal Fmoc group removal (e.g., piperidine) and is efficiently cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[4][6] However, for more complex peptide synthesis, such as the creation of branched peptides, cyclic peptides, or the site-specific conjugation of molecules, orthogonally protected lysine derivatives are indispensable.[7][8][9] These derivatives possess side-chain protecting groups that can be removed under specific conditions that do not affect the Boc group or other acid-labile protecting groups.

The following table summarizes the key characteristics and performance of Fmoc-Lys(Boc)-OH and its common alternatives.

Protecting GroupDerivativeDeprotection ConditionsKey Advantages & ConsiderationsCrude Purity (%) (Example)Overall Yield (%) (Example)
Boc Fmoc-Lys(Boc)-OHStrong acid (e.g., TFA)[4][6]Standard, cost-effective, stable to base.[3][4]25 (peptide-drug conjugate)[1]Not Reported
Dde Fmoc-Lys(Dde)-OH2% Hydrazine in DMF[10]Orthogonal to Fmoc and acid-labile groups.[3] Enables on-resin side-chain modification.[11] Can be prone to migration.75 (peptide-drug conjugate)[1]Not Reported
ivDde Fmoc-Lys(ivDde)-OH2% Hydrazine in DMF[12]Similar to Dde but more stable to piperidine and less prone to migration. Allows for selective deprotection for modifications.[7]Not ReportedNot Reported
Mtt Fmoc-Lys(Mtt)-OHMildly acidic conditions (e.g., 1% TFA in DCM)[8][13]Highly acid-labile, allowing for very mild and selective deprotection.[8][14] Ideal for branched peptides and side-chain modifications.[14]Not ReportedNot Reported
Alloc Fmoc-Lys(Alloc)-OHPalladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger[15][16][17]Orthogonal to both acid- and base-labile groups.[15] Useful for complex syntheses, including cyclic peptides.[17]86 (glycated α-synuclein fragment)1[1]

Experimental Protocols

To ensure a fair comparison, the following are representative protocols for the synthesis of a model peptide using different lysine protecting groups, based on standard Fmoc/tBu SPPS methodology.[1]

General Solid-Phase Peptide Synthesis (SPPS) Cycle
  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

  • Amino Acid Coupling: Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.8 equivalents) and an additive like HOBt in the presence of a base (e.g., 0.4 M NMM in DMF). Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours.[18] For the lysine position, use the corresponding Fmoc-Lys(Protecting Group)-OH.

  • Washing: Wash the resin with DMF (3 times).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

On-Resin Side-Chain Deprotection (for Orthogonal Groups)
  • Fmoc-Lys(Dde)-OH / Fmoc-Lys(ivDde)-OH: After completion of the peptide chain synthesis and N-terminal Fmoc deprotection, treat the resin with 2% hydrazine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.[19]

  • Fmoc-Lys(Mtt)-OH: Treat the resin with 1% TFA in DCM containing scavengers (e.g., triisopropylsilane) for 30-60 minutes.[20] Wash the resin with DCM and DMF.

  • Fmoc-Lys(Alloc)-OH: Treat the resin with a solution of Pd(PPh₃)₄ (3 equivalents) in a mixture of CHCl₃/AcOH/NMM (37:2:1) under an inert atmosphere for 2-3 hours.[17] Wash the resin with DMF and DCM.

Final Cleavage and Deprotection

After the final Fmoc deprotection (and any on-resin side-chain modifications), wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[1] Precipitate the crude peptide in cold diethyl ether.

Visualizing Synthetic Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical workflows in peptide synthesis.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Post_SPPS Post-Synthesis Processing Resin Start with Resin Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Fmoc_Deprotection Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Final Amino Acid Orthogonal_Deprotection Selective Side-Chain Deprotection (Optional) Final_Fmoc_Deprotection->Orthogonal_Deprotection Cleavage Final Cleavage & Global Deprotection (TFA Cocktail) Orthogonal_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: A generalized experimental workflow for Fmoc-based solid-phase peptide synthesis.

Selective_Deprotection_Strategies cluster_Boc Fmoc-Lys(Boc)-OH cluster_Orthogonal Orthogonal Derivatives (Dde, ivDde, Mtt, Alloc) Peptide_Resin Peptide on Resin with Protected Lysine Boc_Deprotection TFA Cleavage Peptide_Resin->Boc_Deprotection Selective_Deprotection Selective Side-Chain Deprotection Peptide_Resin->Selective_Deprotection Linear_Peptide Linear Peptide Boc_Deprotection->Linear_Peptide On_Resin_Modification On-Resin Modification (e.g., Branching, Conjugation) Selective_Deprotection->On_Resin_Modification TFA_Cleavage TFA Cleavage On_Resin_Modification->TFA_Cleavage Modified_Peptide Modified Peptide TFA_Cleavage->Modified_Peptide

Caption: Logical relationship of deprotection strategies for different lysine derivatives.

Conclusion

The choice of a lysine protecting group is a strategic decision that hinges on the specific goals of the peptide synthesis. While Fmoc-Lys(Boc)-OH remains the workhorse for the synthesis of simple, linear peptides due to its stability and straightforward deprotection, the use of orthogonal protecting groups like Dde, ivDde, Mtt, and Alloc provides the versatility required for the creation of complex and modified peptides. By understanding the unique chemical properties and deprotection conditions of each derivative, researchers can design and execute more sophisticated synthetic strategies, ultimately advancing the fields of peptide-based therapeutics and diagnostics.

References

Validating Methylated Peptide Synthesis: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and validation of methylated peptides are critical for advancing research in areas such as epigenetics, signal transduction, and therapeutic peptide development. Mass spectrometry (MS) stands as the cornerstone for confirming the successful incorporation and localization of methyl groups in synthetic peptides. This guide provides an objective comparison of mass spectrometry-based validation techniques, supported by experimental data and detailed protocols, to ensure the structural integrity of synthesized methylated peptides.

The methylation of amino acids, such as lysine and arginine, is a key post-translational modification (PTM) that can modulate protein function, stability, and interactions.[1][2] In synthetic peptides, N-methylation is a strategic modification to enhance pharmacokinetic properties, including metabolic stability and membrane permeability.[3] Rigorous analytical validation is therefore essential to confirm the intended modification.

Mass Spectrometry Approaches for Methylated Peptide Validation

The primary methodologies for analyzing methylated peptides via mass spectrometry can be broadly categorized into bottom-up, middle-down, and top-down approaches.[4] The bottom-up strategy, involving the analysis of enzymatically digested peptides, is the most widely used for identifying and localizing PTMs.[4]

Comparison of Fragmentation Techniques

The choice of fragmentation technique in tandem mass spectrometry (MS/MS) is crucial for the accurate characterization of methylated peptides. The three most common methods are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

FeatureCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ionsb- and y-ionsc- and z-ions
Mechanism Vibrational excitation via collision with inert gas.Vibrational excitation in a higher-energy collision cell.Electron transfer from a radical anion, leading to non-ergodic fragmentation.[3][4]
Best Suited For Doubly charged peptides.[5]Doubly charged peptides.[5]Peptides with charge states >2+.[3][5]
Preservation of PTMs Can lead to neutral loss of the modification.[3]Generally better preservation than CID, but neutral loss can still occur.Excellent preservation of labile PTMs like methylation.[3][4]
Sequence Coverage Can be incomplete, especially for longer peptides or those with certain amino acid compositions.[6]Often provides higher sequence coverage and more informative fragment ions compared to CID.[1][6]Often provides more extensive sequence coverage, especially for larger peptides.[4][5]
Instrumentation Widely available on most tandem mass spectrometers.Available on Orbitrap instruments.Available on ion trap and Orbitrap instruments.

Quantitative Analysis Strategies

Quantitative mass spectrometry is essential for determining the efficiency of the methylation reaction and for comparative studies. Both label-free and label-based methods are employed.

StrategyDescriptionAdvantagesDisadvantages
Label-Free Quantification Compares the signal intensities of peptides across different samples.[7]Simple experimental setup; no need for expensive isotopic labels.Can be less accurate due to variations in sample preparation and instrument performance.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are metabolically labeled with "heavy" isotopes of amino acids. For synthetic peptides, a "heavy" methylated amino acid can be incorporated.[8]High accuracy and precision for relative quantification.[8]Not directly applicable to in vitro peptide synthesis; requires custom synthesis of isotopically labeled amino acids.
Isobaric Tagging (e.g., TMT, iTRAQ) Peptides are chemically labeled with tags that are isobaric in the MS1 scan but produce unique reporter ions in the MS/MS scan.[7]Allows for multiplexing of several samples in a single run.[7]Can suffer from reporter ion interference, potentially affecting accuracy.
Heavy-Methyl SILAC (hM-SILAC) Cells are grown in media containing ¹³CD₃-labeled methionine, which serves as the precursor for S-adenosyl-l-methionine (AdoMet), the methyl donor for methylation.[4]Allows for the confident identification and relative quantification of methylated proteins. The specific mass shift helps differentiate between mono-, di-, and tri-methylated species.[4]Primarily used for in vivo studies.

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a general method for the on-resin N-methylation of a peptide during solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Methyl iodide (CH₃I)

  • N,N-Diisopropylethylamine (DIEA)

  • 2-Mercaptoethanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Peptide Synthesis: Assemble the desired peptide sequence on the Rink Amide resin using standard Fmoc-SPPS chemistry. After the final amino acid is coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • Sulfonylation: Swell the resin in DMF. Add a solution of o-NBS-Cl (5 equivalents) and DIEA (10 equivalents) in DMF. Shake for 1 hour. Wash the resin with DMF and DCM.

  • Methylation: Add a solution of methyl iodide (20 equivalents) and DBU (5 equivalents) in DMF. Shake for 30 minutes. Repeat this step once. Wash the resin with DMF and DCM.

  • Desulfonylation: Add a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in DMF. Shake for 5 minutes. Repeat this step. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

LC-MS/MS Analysis of a Synthesized Methylated Peptide

This protocol provides a general workflow for the validation of a purified synthetic methylated peptide using LC-MS/MS.

Materials:

  • Purified synthetic methylated peptide

  • Water with 0.1% formic acid (Solvent A)

  • Acetonitrile with 0.1% formic acid (Solvent B)

  • C18 reverse-phase HPLC column

  • Mass spectrometer equipped with CID, HCD, and/or ETD fragmentation capabilities.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Solvent A to a final concentration of approximately 1 mg/mL.

  • LC Separation: Inject the peptide solution onto the C18 column. Elute the peptide using a gradient of Solvent B (e.g., 5-95% over 30 minutes) at a flow rate of 300 nL/min.

  • Mass Spectrometry Analysis:

    • Acquire full MS scans (MS1) to determine the precursor ion m/z of the methylated peptide.

    • Perform data-dependent acquisition (DDA) to select the precursor ion for fragmentation.

    • Acquire MS/MS spectra using CID, HCD, and/or ETD.

  • Data Analysis:

    • Confirm the mass of the peptide corresponds to the theoretical mass of the methylated sequence. The addition of a methyl group results in a mass increase of 14.01565 Da.

    • Analyze the MS/MS spectra to confirm the peptide sequence and localize the methylation site. Look for characteristic b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) that show the mass shift of the methyl group.

    • For arginine methylation, specific neutral losses and immonium ions can help distinguish between symmetric and asymmetric dimethylation.[4][9]

Visualizations

Experimental Workflow

workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_validation MS Validation synthesis Solid-Phase Peptide Synthesis methylation On-Resin N-Methylation synthesis->methylation cleavage Cleavage & Deprotection methylation->cleavage hplc RP-HPLC Purification cleavage->hplc maldi MALDI-TOF MS (Initial QC) hplc->maldi lcms LC-MS/MS Analysis maldi->lcms ms1 MS1: Precursor Mass Confirmation lcms->ms1 ms2 MS2: Fragmentation (CID/HCD/ETD) lcms->ms2 data_analysis Data Analysis: Sequence & PTM Localization ms1->data_analysis ms2->data_analysis

Caption: Workflow for the synthesis, purification, and mass spectrometric validation of a methylated peptide.

Signaling Pathway: Histone Methylation in Epigenetic Regulation

Histone methylation is a key epigenetic modification that plays a crucial role in regulating gene expression and cellular signaling pathways.[10][11] For instance, the methylation of histone H3 at lysine 9 (H3K9) is generally associated with transcriptional repression.

signaling_pathway cluster_nucleus Nucleus cluster_signal Upstream Signaling HMT Histone Methyltransferase (e.g., G9a/GLP) SAH SAH HMT->SAH Me_Histone Methylated Histone H3 (H3K9me2/3) HMT->Me_Histone Methylation SAM SAM SAM->HMT Histone Histone H3 Histone->HMT HP1 HP1 Me_Histone->HP1 Recruitment Chromatin Chromatin Compaction HP1->Chromatin Gene Gene Silencing Chromatin->Gene Ext_Signal External Signal Pathway Signaling Cascade Ext_Signal->Pathway Pathway->HMT Regulation of HMT activity/expression

Caption: A simplified signaling pathway illustrating the role of histone methylation in gene silencing.

References

A Researcher's Guide to Orthogonal Protecting Groups in Multi-Modified Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of multi-modified peptides is a critical yet challenging endeavor. The precise introduction of modifications such as branching, cyclization, or the incorporation of non-natural amino acids hinges on a robust orthogonal protecting group strategy. This guide provides an objective comparison of commonly used orthogonal protecting groups in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols to facilitate the rational design of complex peptide syntheses.

The Principle of Orthogonality

At its core, orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single molecule, where each class can be selectively removed under distinct chemical conditions without affecting the others.[1][2][3] A typical SPPS strategy involves three main classes of protecting groups:

  • Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition. The most common are Fmoc (base-labile) and Boc (acid-labile).

  • Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

  • Auxiliary orthogonal protecting groups: These are employed for specific side-chain modifications and can be removed without affecting the temporary or permanent protecting groups.[2]

This guide focuses on the comparison of these auxiliary orthogonal protecting groups, which are essential for creating multi-modified peptides.

Comparison of Core Synthesis Strategies

The two predominant strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches. The choice between them is a critical first step in designing a synthesis route.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
α-Amino Protection Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
α-Amino Deprotection Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., TFA)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Strong acid (e.g., TFA)Very strong acid (e.g., HF, TFMSA)
Orthogonality Fully orthogonalQuasi-orthogonal
Advantages Milder deprotection conditions, suitable for acid-sensitive peptides.Effective for synthesizing long or hydrophobic peptides prone to aggregation.
Disadvantages Aggregation can be an issue for long or hydrophobic sequences.Harsh final cleavage conditions can degrade sensitive residues.

Performance Comparison of Auxiliary Orthogonal Protecting Groups

The selection of an auxiliary orthogonal protecting group is dictated by its stability to the conditions of the primary synthesis strategy (e.g., Fmoc/tBu) and the specific modification planned. Below is a comparison of commonly used orthogonal protecting groups for the side chains of lysine and arginine.

Lysine Side-Chain Protection
Protecting GroupDeprotection ConditionsTypical Deprotection TimeCrude Purity (%)Overall Yield (%)Key Features & AdvantagesDisadvantages & Potential Side Reactions
Boc TFA/TIS/H₂O (95:2.5:2.5)2-3 hours25 (in a specific peptide-drug conjugate synthesis)[4]2 (in a specific α-synuclein fragment synthesis)[4]Stable to piperidine.Not orthogonal to tBu-based side-chain protecting groups.
Alloc Pd(PPh₃)₄, Phenylsilane in DCM2 hours86 (in a specific glycated α-synuclein fragment synthesis)[4]1 (in a specific glycated α-synuclein fragment synthesis)[4]Orthogonal to Fmoc/tBu and Boc/Bzl strategies.[2]Requires a palladium catalyst which can be toxic and difficult to remove completely.[2]
Mtt 1% TFA in DCM30 minutes - 1 hourNot specified in comparative studiesNot specified in comparative studiesHighly acid-labile, allowing for very mild deprotection.[5]The Mtt carbocation can cause side reactions if not properly scavenged.[5]
Dde 2% Hydrazine in DMF3-15 minutes (repeated)75 (in a specific peptide-drug conjugate synthesis)[4]Not specified in comparative studiesOrthogonal to Fmoc/tBu and Boc/Bzl strategies.[6]Can be unstable during long syntheses and may migrate.[6]
ivDde 2-4% Hydrazine in DMF3-5 minutes (repeated)Not specified in comparative studiesNot specified in comparative studiesMore stable than Dde and less prone to migration.[6]Removal can be sluggish, especially if the peptide has aggregated.
Arginine Side-Chain Protection
Protecting GroupDeprotection ConditionsTypical Deprotection TimeCrude Purity (%)Key Features & AdvantagesDisadvantages & Potential Side Reactions
Pbf TFA/TIS/H₂O (95:2.5:2.5)1.5 - 3 hours>70[1]High acid lability allows for milder and shorter cleavage times, reducing side reactions.[1]Can be prone to side reactions with tryptophan if not properly scavenged.
Pmc TFA/TIS/H₂O (95:2.5:2.5)>3 hours~46[1]More stable than Pbf, which can be an advantage in certain contexts.Requires longer and harsher cleavage conditions compared to Pbf.[1]
Tos HF1 hourNot specified in comparative studiesVery stable protection.Requires very harsh cleavage conditions (HF), which can degrade sensitive peptides.

Experimental Protocols

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF.[4]

  • Amino Acid Coupling: Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling agent (e.g., DIC/Oxyma) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.[4]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat steps 2-4 for each amino acid in the sequence.

On-Resin Deprotection of Auxiliary Protecting Groups

Alloc Deprotection [2]

  • Wash the peptide-resin with dichloromethane (DCM).

  • Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

  • Add the solution to the resin and shake at room temperature for 2 hours.

  • Repeat the treatment with a fresh solution.

  • Wash the resin thoroughly with DCM.

Mtt Deprotection [5]

  • Suspend the peptide-resin in a solution of 1% trifluoroacetic acid (TFA) and 2% triisopropylsilane (TIS) in DCM.

  • Gently shake at room temperature for 30 minutes.

  • Repeat the treatment with a fresh solution.

  • Wash the resin with DCM, followed by a neutralization wash with 1% diisopropylethylamine (DIEA) in DMF, and finally with DMF.

Dde/ivDde Deprotection [6]

  • Prepare a solution of 2% hydrazine monohydrate in DMF.

  • Add the solution to the peptide-resin and allow it to stand at room temperature for 3 minutes.

  • Filter and repeat the treatment two more times.

  • Wash the resin thoroughly with DMF.

Visualizing the Workflow

Orthogonal_SPPS_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Modification Side-Chain Modification Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle_End Repeat for next amino acid Wash2->Cycle_End Cycle_End->Fmoc_Deprotection Next cycle Orthogonal_Deprotection Selective Deprotection (e.g., 2% Hydrazine for Dde) Cycle_End->Orthogonal_Deprotection Modification required Final_Cleavage Final Cleavage & Global Deprotection (e.g., 95% TFA) Cycle_End->Final_Cleavage Synthesis complete Modification On-Resin Modification (e.g., Branching, Cyclization) Orthogonal_Deprotection->Modification Wash3 Wash Modification->Wash3 Wash3->Cycle_End Continue SPPS

Caption: Workflow for SPPS with on-resin side-chain modification.

Protecting_Group_Selection Start Start: Select Orthogonal Protecting Group Q1 What is the main SPPS strategy? Start->Q1 Fmoc_Path Fmoc/tBu Q1->Fmoc_Path Fmoc/tBu Boc_Path Boc/Bzl Q1->Boc_Path Boc/Bzl (Less common for orthogonal modifications) Q2_Fmoc Desired Modification? Fmoc_Path->Q2_Fmoc Branching Branching/Labeling Q2_Fmoc->Branching Cyclization Cyclization Q2_Fmoc->Cyclization Lys_Protect Lysine Modification: - Alloc - Mtt - Dde/ivDde Branching->Lys_Protect Asp_Glu_Protect Asp/Glu Modification: - OAll - ODmab Cyclization->Asp_Glu_Protect

References

A Comparative Guide to HATU and HCTU for the Coupling of Fmoc-Lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the selection of an appropriate coupling reagent is paramount for achieving high purity and yield, especially when dealing with sterically hindered amino acids like N-α-Fmoc-N-ε-methyl-N-ε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(Me,Boc)-OH). This guide provides an objective comparison of two prevalent uronium salt-based coupling reagents, HATU and HCTU, offering insights into their performance, mechanisms, and application in solid-phase peptide synthesis (SPPS).

Performance Comparison: HATU vs. HCTU

Both HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[1] HATU, based on the less acidic 1-hydroxy-7-azabenzotriazole (HOAt), is often considered the benchmark for challenging couplings, demonstrating exceptional performance in minimizing racemization.[1][2] HCTU, derived from the more acidic 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), presents a more cost-effective yet highly reactive alternative.[1][3][4]

Table 1: Crude Purity Comparison for Acyl Carrier Protein Fragment (65-74) [1]

Coupling TimeHCTU Crude Purity (%)HATU Crude Purity (%)
2 x 1 min79.8683.63
2 x 20 min80.5279.91

Table 2: Crude Purity Comparison for A-beta Amyloid Fragment (1-42) [1]

Coupling TimeHCTU Crude Purity (%)HATU Crude Purity (%)
2 x 1 min88.2989.63
2 x 20 min92.1191.23

These data suggest that both reagents are capable of producing high-purity peptides, with HATU showing a slight advantage in very short coupling times, while HCTU can achieve comparable or even slightly higher purity with longer reaction times. For a sterically hindered amino acid like this compound, a longer coupling time or a double coupling strategy is generally advisable.[5]

Experimental Protocols

The following are generalized protocols for the coupling of this compound using HATU and HCTU in manual or automated solid-phase peptide synthesis.

Materials:
  • This compound

  • HATU or HCTU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Peptide synthesis resin with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

Protocol 1: HATU-Mediated Coupling
  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30-60 minutes. For a challenging coupling like that of this compound, a double coupling may be performed by repeating this step with a fresh solution of activated amino acid.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test such as the Kaiser test. Once the reaction is complete, wash the resin thoroughly with DMF (5-7 times).

Protocol 2: HCTU-Mediated Coupling
  • Resin Preparation: Follow the same procedure as for the HATU-mediated coupling.

  • Activation: In a separate vessel, dissolve this compound (3 equivalents) and HCTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 30-60 minutes. A double coupling is recommended for this sterically hindered residue.

  • Monitoring and Washing: Monitor the reaction completion with a Kaiser test and wash the resin with DMF upon completion.

Mechanism of Action and Workflow

The fundamental difference in the reactivity of HATU and HCTU stems from the electronic properties of their respective benzotriazole moieties. The electron-withdrawing pyridine nitrogen in HOAt enhances the leaving group ability of the active ester formed with HATU, leading to rapid acylation.[6] Similarly, the electron-withdrawing chlorine atom in 6-Cl-HOBt increases the reactivity of the active ester formed with HCTU.[1]

G Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Preactivation Pre-activation: This compound + HATU/HCTU + DIPEA in DMF Preactivation->Coupling Washing2 DMF Wash Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest Complete Coupling Complete Proceed to next cycle KaiserTest->Complete Negative Incomplete Incomplete Coupling KaiserTest->Incomplete Positive DoubleCouple Perform Double Coupling Incomplete->DoubleCouple DoubleCouple->Coupling

Caption: Experimental workflow for coupling this compound.

G cluster_0 Activation Step cluster_1 Coupling Step AA This compound (Carboxylic Acid) ActiveEster Reactive OAt/O-6-ClBt Ester AA->ActiveEster Reagent HATU or HCTU Reagent->ActiveEster Base DIPEA Base->ActiveEster Base Catalysis PeptideBond Peptide Bond Formation ActiveEster->PeptideBond Peptide Resin-Bound Peptide (N-terminal Amine) Peptide->PeptideBond NewPeptide Elongated Peptide PeptideBond->NewPeptide

Caption: Chemical activation and coupling mechanism.

Conclusion

Both HATU and HCTU are excellent choices for the coupling of the sterically hindered amino acid this compound. The selection between the two may be guided by the following considerations:

  • For routine synthesis and cost-effectiveness: HCTU provides a balance of high efficiency and lower cost, making it a suitable choice for routine peptide synthesis.[1]

  • For particularly challenging sequences or to minimize racemization: HATU remains the preferred reagent where the highest possible purity and minimization of side reactions are critical.[1]

In practice, for a sterically demanding residue such as this compound, employing a double coupling strategy with either reagent is a prudent approach to ensure the reaction proceeds to completion. Additionally, careful monitoring of the coupling reaction with a qualitative test like the Kaiser test is highly recommended to confirm the absence of free amines before proceeding to the next step in the synthesis.

References

Unveiling the Impact of Monomethylation: A Comparative Guide to Peptides Synthesized with Fmoc-Lys(Me,Boc)-OH and Their Unmodified Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of peptides is a critical tool in elucidating biological pathways and developing novel therapeutics. The incorporation of post-translational modifications, such as lysine methylation, can dramatically alter a peptide's biological activity, stability, and interaction with target proteins. This guide provides an objective comparison of the biological activity of peptides synthesized using Fmoc-Lys(Me,Boc)-OH, which introduces a monomethylated lysine, versus their unmodified counterparts synthesized with Fmoc-Lys(Boc)-OH. The information herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of your research.

The strategic placement of a methyl group on a lysine residue can have profound effects on a peptide's function. Lysine methylation is a key regulator in histone biology, influencing chromatin structure and gene expression by creating or blocking binding sites for regulatory proteins. Beyond histones, lysine methylation of non-histone proteins is increasingly recognized as a crucial signaling event in diverse cellular processes. The use of this compound in solid-phase peptide synthesis (SPPS) allows for the precise, site-specific incorporation of a monomethylated lysine, enabling researchers to dissect the functional consequences of this subtle yet powerful modification.

Comparative Analysis of Biological Activity

The introduction of a single methyl group on a lysine residue can significantly impact a peptide's interaction with its biological targets and its stability in biological fluids. Below is a summary of quantitative data from studies comparing monomethylated peptides to their unmethylated analogs.

ParameterUnmethylated Peptide (Fmoc-Lys(Boc)-OH)Monomethylated Peptide (this compound)Fold ChangeBiological Implication
Binding Affinity (Kd)
H3(1-15) to CBX7 Chromodomain[1]110 µM55 µM2-fold increaseEnhanced binding to "reader" domains, suggesting a role in recruiting specific protein complexes.
Enzyme Inhibition (IC50)
H3(21-44) peptide vs. KDM4A[2]>100 µM (No significant inhibition)40 nM (as part of a cyclic peptide inhibitor)>2500-fold increaseMonomethylated lysine can be a key recognition element for potent and selective enzyme inhibition.
Proteolytic Stability (t1/2)
Model Peptide in Human Serum[3][4][5]~1.5 hours>8 hours>5-fold increaseIncreased resistance to degradation by proteases, leading to a longer circulating half-life in vivo.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key experiments cited are provided below.

Fmoc Solid-Phase Peptide Synthesis (SPPS) of Histone H3 Peptides

This protocol describes the synthesis of a histone H3 tail peptide (e.g., H3(1-15): ARTKQTARKSTGGKA) and its monomethylated analog at lysine 9 (H3K9me1).

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH and this compound)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor coupling completion using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. To synthesize the H3K9me1 peptide, use this compound at the corresponding position. For the unmodified peptide, use Fmoc-Lys(Boc)-OH.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on lysine).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry and analytical HPLC.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol outlines the measurement of the dissociation constant (Kd) for the interaction between a synthesized histone peptide and a chromodomain protein.[6][7][8][9][10]

Materials:

  • Isothermal titration calorimeter

  • Purified histone peptide (e.g., H3K9me1) and chromodomain protein (e.g., CBX7)

  • ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Procedure:

  • Sample Preparation: Dialyze both the peptide and the protein against the same ITC buffer to minimize buffer mismatch effects. Degas the solutions before use.

  • Concentration Determination: Accurately determine the concentrations of the peptide and protein solutions. A typical setup involves having the protein in the sample cell at a concentration approximately 10-fold lower than the expected Kd, and the peptide in the syringe at a concentration 10-20 fold higher than the protein concentration.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the peptide solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the peptide solution into the protein solution while monitoring the heat change.

    • A control experiment titrating the peptide into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

In Vitro Proteolytic Stability Assay

This protocol describes a method to determine the half-life (t1/2) of peptides in human serum.

Materials:

  • Synthesized peptides (methylated and unmethylated)

  • Human serum

  • Incubator at 37°C

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Assay Setup: Dissolve the peptides in an appropriate buffer and add them to human serum to a final concentration (e.g., 10 µM).

  • Incubation: Incubate the peptide-serum mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the proteolytic degradation by adding the quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the samples to precipitate serum proteins. Collect the supernatant containing the peptide fragments.

  • Analysis: Analyze the amount of remaining intact peptide in the supernatant at each time point using RP-HPLC. The identity of the peptide peak can be confirmed by mass spectrometry.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order exponential decay model to calculate the half-life (t1/2) of the peptide.[11]

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate the key workflows and signaling pathways.

Peptide_Synthesis_Workflow cluster_synthesis_cycle Synthesis Cycle Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotect1->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Repeat Repeat for each amino acid Wash1->Repeat Repeat->Deprotect1 Next cycle Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Final cycle Purify Purification (RP-HPLC) Cleave->Purify Analyze Analysis (MS, HPLC) Purify->Analyze Final_Peptide Final Peptide Analyze->Final_Peptide

Fmoc Solid-Phase Peptide Synthesis Workflow

Histone_Methylation_Signaling KMT Lysine Methyltransferase (e.g., SETD2) SAH SAH KMT->SAH H3K_me1 Monomethylated Histone H3 (H3Kme1) KMT->H3K_me1 Methylation KDM Lysine Demethylase (e.g., KDM4A) H3K_unmod Unmethylated Histone H3 (H3K) KDM->H3K_unmod SAM SAM SAM->KMT H3K_unmod->KMT H3K_me1->KDM Demethylation Reader 'Reader' Domain (e.g., Chromodomain) H3K_me1->Reader Binding Effector Effector Protein Complex Reader->Effector Recruitment Transcription Transcriptional Regulation Effector->Transcription

Histone Lysine Methylation Signaling Pathway

Conclusion

The incorporation of a single methyl group on a lysine residue via this compound in peptide synthesis offers a powerful strategy to modulate the biological properties of peptides. As demonstrated by the compiled data, monomethylation can lead to enhanced binding affinity for specific protein domains, increased potency of enzyme inhibition, and significantly improved proteolytic stability. These attributes make monomethylated peptides valuable tools for studying cellular signaling and promising candidates for therapeutic development. The detailed protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these modified peptides in their own experimental systems. By understanding the functional consequences of lysine methylation, the scientific community can continue to unravel the complexities of cellular regulation and design next-generation peptide-based diagnostics and therapeutics.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Fmoc-Lys(Me,Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Fmoc-Lys(Me,Boc)-OH, a crucial reagent in peptide synthesis. Adherence to these procedures is vital for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

I. Understanding the Compound: Safety and Hazard Profile

This compound is a protected amino acid derivative used in solid-phase peptide synthesis.[][2] While specific hazard information for this compound is not extensively detailed in all safety data sheets, it is prudent to handle it with the care afforded to all laboratory chemicals.[3] The material is typically supplied as a powder.

Key Safety and Handling Information:

PropertyInformationSource
Product Name This compound
Synonyms N-α-Fmoc-N-ε-methyl-N-ε-t.-Boc-L-lysine
Appearance Powder
Storage Temperature 2-8°C
GHS Hazard Classification Not classified as a hazardous substance or mixture in some SDS. However, it is recommended to handle all chemicals with caution.[3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and closed-toe shoes. When handling the powder, work in a fume hood to control aerosols.[4]
First Aid Measures If inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Flush eyes with water as a precaution. If swallowed: Rinse mouth with water.[5]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, like all chemical waste, is governed by federal, state, and local regulations.[6][7][8][9] The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[6][8] The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific procedures. [10]

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Determine if the waste is considered hazardous. While some safety data sheets do not classify this compound as hazardous, it is best practice to treat it as chemical waste.[3]

    • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.

  • Containerization:

    • Place the expired or waste this compound into a designated, leak-proof, and chemically compatible container.[10]

    • The container should be in good condition and have a secure lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS department) and the full chemical name: "this compound".[10]

    • Include the date of accumulation and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the chemical waste.

    • Professional chemical waste disposal services will ensure the waste is transported and disposed of in compliance with all regulations.[10]

  • Documentation:

    • Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies. This is part of the "cradle-to-grave" approach for hazardous waste management.[9]

III. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe consult_sds Consult Safety Data Sheet (SDS) and Institutional Protocols is_hazardous Is the waste considered hazardous by EHS? consult_sds->is_hazardous segregate Segregate Waste is_hazardous->segregate Yes / Unsure ppe->consult_sds containerize Place in a Labeled, Leak-Proof Container segregate->containerize label Label Container Clearly: - Chemical Name - Hazard Information - Accumulation Date containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs document Complete Waste Disposal Documentation contact_ehs->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Fmoc-lys(ME,boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When working with Fmoc-lys(ME,boc)-OH, particularly in its solid, powdered form, strict adherence to the following Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Use
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect against dust particles and potential splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times.[1]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and clothing. For operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Fume Hood/RespiratorAll handling of the solid compound that may generate dust, such as weighing, should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter should be used.
Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is typically 2-8°C for long-term stability.

2. Preparation for Use:

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • All manipulations of the solid compound, especially weighing, must be performed within a chemical fume hood to prevent inhalation of dust.[1]

3. Weighing and Solution Preparation:

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing. Common solvents for Fmoc-amino acids include dimethylformamide (DMF) and dichloromethane (DCM).

Disposal Plan

The disposal of this compound and any associated waste must be carried out in compliance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Unused Compound: Dispose of as hazardous chemical waste in a properly labeled and sealed container.[2]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and pipette tips, should be collected in a designated hazardous waste container.[2]

  • Solutions: Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers for liquid chemical waste.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

G Figure 1: Handling Workflow for this compound cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal receive Receive & Inspect store Store at 2-8°C receive->store prepare Equilibrate to Room Temp store->prepare weigh Weigh in Fume Hood prepare->weigh dissolve Prepare Solution weigh->dissolve collect_solid Collect Solid Waste dissolve->collect_solid collect_liquid Collect Liquid Waste dissolve->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: Workflow for handling this compound.

References

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